Ipecoside
Description
This compound is a natural product found in Carapichea ipecacuanha with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXROCIXKXUPS-OWVLCBNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-60-2 | |
| Record name | Methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl]methyl]-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Ipecoside: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Psychotria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipecoside, a monoterpenoid isoquinoline alkaloid, is a key biosynthetic intermediate to the potent emetic alkaloids emetine and cephaeline, found in species of the Psychotria genus, notably Psychotria ipecacuanha (syn. Carapichea ipecacuanha). This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and the elucidated biosynthetic pathway of this compound. Quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding for research and drug development applications.
Discovery and Structural Elucidation
The initial investigations into the alkaloids of Psychotria ipecacuanha date back to the 19th century, with the isolation of emetine and cephaeline. However, the discovery and structural elucidation of their glycosidic precursor, this compound, occurred much later. Groundbreaking work by A. R. Battersby and his colleagues in the late 1960s and early 1970s was pivotal in identifying this compound and establishing its chemical structure and stereochemistry. Through a combination of chemical degradation, synthesis, and spectroscopic analysis, they determined the intricate structure of this important intermediate.
This compound is a terpene glycoside and an isoquinoline alkaloid.[1] Its structure was confirmed through extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for this compound
The structural characterization of this compound is heavily reliant on modern spectroscopic techniques. Below is a summary of the key spectroscopic data.
| Technique | Data Summary |
| Mass Spectrometry (MS) | Molecular Formula: C27H35NO12, Molecular Weight: 565.57 g/mol . High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS experiments help to elucidate the structure of the aglycone and the glycosidic linkage. |
| ¹H-NMR Spectroscopy | The proton NMR spectrum reveals the presence of aromatic protons of the isoquinoline ring, olefinic protons of the vinyl group, anomeric protons of the glucose unit, and various aliphatic protons of the terpene and isoquinoline skeletons. The coupling constants provide information about the stereochemistry of the molecule. |
| ¹³C-NMR Spectroscopy | The carbon NMR spectrum shows distinct signals for all 27 carbon atoms, including those of the carbonyl group of the ester, the aromatic carbons of the isoquinoline ring, the olefinic carbons, the anomeric carbon of the glucose moiety, and the aliphatic carbons. |
Table 1: Summary of Spectroscopic Data for this compound.
Isolation of this compound from Psychotria ipecacuanha
The primary source of this compound is the dried rhizomes and roots of Psychotria ipecacuanha. The isolation process involves the extraction of total alkaloids followed by chromatographic separation to purify this compound.
Experimental Protocol for this compound Isolation
This protocol is a synthesized methodology based on established alkaloid extraction techniques and specific details from ipecac alkaloid research.
Materials and Equipment:
-
Dried and powdered roots of Psychotria ipecacuanha
-
Methanol or Ethanol (acidified with HCl)
-
Ammonia solution
-
Dichloromethane or Chloroform
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate the powdered root material with an acidic methanol or ethanol solution (e.g., 0.05% HCl in 80% methanol) at room temperature. This converts the alkaloids into their more stable hydrochloride salts.
-
Repeat the extraction multiple times (e.g., 6 times) to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a dilute aqueous acid (e.g., 5% HCl).
-
Wash the acidic solution with a non-polar solvent like dichloromethane to remove neutral and weakly basic impurities.
-
Make the aqueous layer basic (pH 9-10) with an ammonia solution.
-
Extract the liberated free-base alkaloids with dichloromethane or chloroform. Repeat the extraction several times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Subject the crude alkaloid mixture to column chromatography on silica gel.
-
Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with a low percentage of methanol and gradually increasing the concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TTC) to identify fractions containing this compound.
-
-
Preparative HPLC:
-
For higher purity, subject the this compound-rich fractions to preparative reversed-phase HPLC.
-
A typical mobile phase would be a gradient of acetonitrile and a dilute acidic aqueous solution (e.g., 0.1% phosphoric acid).
-
Collect the peak corresponding to this compound.
-
Concentrate the purified fraction to obtain this compound with a purity of over 98.5%.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Total Alkaloid Content in Roots | 8.55 mg/g | [2] |
| Purity after Preparative HPLC | > 98.5% |
Table 2: Quantitative Data for this compound Isolation.
Experimental Workflow for this compound Isolation
References
A Technical Guide to the Biosynthesis of Ipecoside from Secologanin
Abstract: The Ipecac alkaloids, including ipecoside, emetine, and cephaeline, are a class of monoterpenoid isoquinoline alkaloids known for their significant pharmacological properties. Found in plant species such as Psychotria ipecacuanha and Alangium lamarckii, their biosynthesis is a subject of considerable interest for researchers in natural product chemistry and drug development.[1][2] This guide provides an in-depth examination of the core biosynthetic pathway leading to this compound, focusing on the enzymatic condensation of secologanin and dopamine. It details the key enzyme, presents quantitative kinetic data, and outlines representative experimental protocols for enzyme characterization and purification.
The Core Biosynthetic Pathway: A Pictet-Spengler Condensation
The foundational step in the biosynthesis of this compound and related alkaloids is the Pictet-Spengler condensation of the secoiridoid glucoside, secologanin, with the neurotransmitter, dopamine.[3][4] This reaction forms the characteristic tetrahydroisoquinoline skeleton of the Ipecac alkaloids.[4][5]
The reaction is catalyzed by the enzyme Deacetylthis compound Synthase (DIS) .[6][7] This enzyme facilitates the stereospecific condensation to yield N-deacetylthis compound, the direct precursor in the this compound pathway.[6][8] It is important to note that this enzymatic reaction can produce two epimers from the condensation: the (R)-form, N-deacetylthis compound, which leads to this compound, and the (S)-form, N-deacetylisothis compound, which is the precursor for the emetic alkaloids cephaeline and emetine.[3][6][9]
Quantitative Data: Deacetylthis compound Synthase Characteristics
The characterization of Deacetylthis compound Synthase (DIS) provides crucial quantitative insights into the biosynthesis of this compound. The following data were obtained from studies on the enzyme purified from the leaves of Alangium lamarckii.[10]
| Parameter | Value | Reference |
| Enzyme Source | Alangium lamarckii leaves | [10] |
| Molecular Weight (Mr) | 30,000 Da (single polypeptide) | [10] |
| Optimal pH | 7.5 | [10] |
| Optimal Temperature | 45 °C | [10] |
| Apparent K_m_ (Dopamine) | 0.7 mM | [10] |
| Apparent K_m_ (Secologanin) | 0.9 mM | [10] |
| Substrate Specificity | High specificity for dopamine. Does not utilize tyramine or tryptamine. | [10] |
| Inhibition | Not inhibited by substrate (dopamine). Inhibited by alangimakine and dehydroalangimakine (I₅₀ ≈ 10 µM). | [10] |
Experimental Protocols
This section provides detailed methodologies for the purification and functional analysis of Deacetylthis compound Synthase, based on established biochemical techniques.
General Workflow for Enzyme Purification and Analysis
The isolation and characterization of an enzyme like DIS follows a multi-step workflow designed to separate the target protein from other cellular components and subsequently measure its catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emetine - Wikipedia [en.wikipedia.org]
- 4. Is a metabolic enzyme complex involved in the efficient and accurate control of Ipecac alkaloid biosynthesis in Psychotria ipecacuanha? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deacetylthis compound synthase - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Purification and characterization of deacetylthis compound synthase from Alangium lamarckii Thw - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to the Chemical Structure and Stereochemistry of Ipecoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipecoside is a monoterpenoid isoquinoline alkaloid found in the medicinal plant Carapichea ipecacuanha. It serves as a key biosynthetic precursor to the potent emetic alkaloids, cephaeline and emetine. A thorough understanding of its complex chemical structure and stereochemistry is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a detailed examination of this compound's molecular architecture, including its absolute configuration, and summarizes relevant physicochemical and spectroscopic data. Furthermore, it outlines the general experimental approaches for its structural elucidation and presents a logical diagram of its biosynthetic relationship to other ipecac alkaloids.
Chemical Structure
This compound is a complex glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone.[1] The structure is comprised of a tetrahydroisoquinoline unit linked to a secologanin-derived monoterpenoid component, which is further attached to a β-D-glucose molecule.[2][3]
The systematic IUPAC name for this compound is methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate.[1][4]
The core structure can be broken down into three main components:
-
A Tetrahydroisoquinoline Moiety : This is a bicyclic aromatic amine structure, specifically 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline, which is N-acetylated.
-
A Secoiridoid Moiety : This part of the molecule is derived from secologanin and features a dihydropyran ring with methyl ester and ethenyl (vinyl) substituents.[3][5]
-
A β-D-glucopyranosyl Moiety : This is the glucose sugar unit attached via an O-glycosidic bond to the dihydropyran ring.
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The precise spatial arrangement of atoms is crucial for its biological activity and its role as a precursor. The absolute configuration of the stereocenters has been determined and is specified in its IUPAC name.[1][4]
The key chiral centers and their configurations are as follows:
-
C1 of the Isoquinoline Ring : (R) configuration.
-
Dihydropyran Ring : C2 (S), C3 (R), and C4 (S).
-
β-D-glucopyranosyl Unit : C1' (S), C2' (R), C3' (S), C4' (S), C5' (R).
The designation of these centers as R (Rectus) or S (Sinister) follows the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This specific three-dimensional arrangement is a result of the stereospecific enzymatic reactions in its biosynthetic pathway.
Quantitative Data
This section summarizes the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₅NO₁₂ | [1][4][8] |
| Molecular Weight | 565.57 g/mol | [4] |
| Monoisotopic Mass | 565.21592555 Da | [1][8] |
| CAS Number | 15401-60-2 | [1][4] |
Table 2: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 566.22322 | 232.9 | [8] |
| [M+Na]⁺ | 588.20516 | 233.8 | [8] |
| [M+K]⁺ | 604.17910 | 235.1 | [8] |
| [M+NH₄]⁺ | 583.24976 | 229.4 | [8] |
| [M-H]⁻ | 564.20866 | 234.7 | [8] |
Note: CCS (Collision Cross Section) values are predicted and provide an indication of the ion's shape in the gas phase.
Experimental Protocols for Structural Elucidation
The structural elucidation of this compound involves a combination of isolation, purification, and spectroscopic analysis. The following is a generalized workflow representing the key experimental procedures.
4.1. Isolation and Purification
-
Extraction : Dried and powdered roots of Carapichea ipecacuanha are subjected to extraction with a polar solvent, typically methanol or ethanol, to isolate the alkaloids and glycosides.
-
Solvent Partitioning : The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds.
-
Chromatography : The aqueous layer containing the glycosidic alkaloids is neutralized and subjected to multiple chromatographic steps for purification. This typically includes:
-
Column Chromatography : Using silica gel or alumina to perform initial fractionation of the extract.
-
High-Performance Liquid Chromatography (HPLC) : Often using a reversed-phase (e.g., C18) column for final purification to yield this compound with high purity.
-
4.2. Spectroscopic Analysis
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₇H₃₅NO₁₂.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information about the number and chemical environment of protons in the molecule. Key signals would include aromatic protons, olefinic protons of the vinyl group, anomeric protons of the glucose unit, and methyl protons of the acetyl and ester groups.
-
¹³C NMR : Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity of atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. This allows for the complete assembly of the molecular skeleton.
-
-
X-ray Crystallography : This is the gold standard for determining the absolute configuration of a molecule.[7] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, confirming the spatial arrangement of all atoms and the stereochemistry at each chiral center.
Biosynthetic Pathway and Logical Relationships
This compound is a central intermediate in the biosynthesis of the more widely known ipecac alkaloids, cephaeline and emetine.[2][5] The pathway begins with the condensation of dopamine (derived from tyrosine) and secologanin (a monoterpenoid indole alkaloid precursor).[3][5] This forms desacetylthis compound, which is then acetylated to yield this compound.[2][5] Subsequent enzymatic transformations convert this compound into cephaeline and then emetine.
Caption: Biosynthetic pathway from precursors to this compound and its conversion to major ipecac alkaloids.
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into this compound and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Ipecoside and its Analogues in Carapichea ipecacuanha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ipecoside and its analogues found in the medicinal plant Carapichea ipecacuanha. It covers their natural sources, biosynthesis, and methods for extraction and analysis, with a focus on providing actionable data and protocols for research and development.
Introduction to Carapichea ipecacuanha and its Bioactive Compounds
Carapichea ipecacuanha (Brot.) L. Andersson, a member of the Rubiaceae family native to Central and South America, is the principal botanical source of the medicinal drug Ipecac.[1] The roots of this plant are rich in a variety of isoquinoline alkaloids, most notably emetine and cephaeline, which are known for their emetic and expectorant properties.[2][3] These medicinally important alkaloids are biosynthetically derived from the monoterpenoid isoquinoline glucoside, this compound. This guide delves into the chemistry and biology of this compound and its related compounds within their natural source.
This compound and its Analogues in Carapichea ipecacuanha
This compound is a key intermediate in the biosynthesis of the major ipecac alkaloids.[4][5][6] In addition to this compound, several of its analogues have been isolated from the roots of C. ipecacuanha. These compounds are structurally related and play a role in the complex metabolic network of the plant.
The primary analogues of this compound identified in C. ipecacuanha include:
-
6-O-methylthis compound
-
Ipecosidic acid
-
Neo-ipecoside
-
7-O-methylneothis compound
-
3,4-dehydroneothis compound
-
Demethylalangiside [2]
These compounds represent variations in the methylation, oxidation, or stereochemistry of the parent this compound molecule.
Quantitative Distribution of this compound-Derived Alkaloids
While direct quantitative data for this compound and its immediate analogues in different plant tissues is limited in publicly available literature, the distribution of their downstream products, emetine and cephaeline, provides a strong indication of the localization of this compound biosynthesis and accumulation. The highest concentrations of these alkaloids are consistently found in the roots of the plant.
| Plant Part | Emetine Content (mg/g dry weight) | Cephaeline Content (mg/g dry weight) | Total Major Alkaloids (mg/g dry weight) |
| Roots | 3.90 | 4.65 | 8.55 |
| Stems | Not explicitly quantified | Not explicitly quantified | 4.05 |
| Leaves | 2.75 | 3.70 | 2.40 (value may represent a different extraction or analytical method) |
Note: The data presented is compiled from a study on Psychotria ipecacuanha, a synonym of Carapichea ipecacuanha. The total major alkaloid content in stems and leaves was reported, with specific values for emetine and cephaeline provided for roots and leaves in a separate analysis. The discrepancy in the total for leaves may be due to different analytical methodologies in the cited literature.
Biosynthesis of this compound and its Derivatives
The biosynthesis of this compound and the subsequent ipecac alkaloids is a complex process involving the convergence of the terpenoid and isoquinoline pathways. The pathway begins with the condensation of dopamine and secologanin through a Pictet-Spengler reaction.[4][5] This reaction forms deacetylisothis compound (the S-epimer) and deacetylthis compound (the R-epimer).[4]
This compound is formed from the R-epimer, deacetylthis compound, through N-acetylation.[3] The S-epimer, deacetylisothis compound, serves as the precursor to emetine and cephaeline through a series of enzymatic modifications including methylation, deglycosylation, and reduction.[2][4]
This compound Biosynthetic Pathway
Experimental Protocols
General Extraction of Ipecac Alkaloids
This protocol is a generalized procedure for the extraction of total alkaloids from C. ipecacuanha root material, which can be adapted for the specific isolation of this compound and its analogues.
Materials:
-
Dried and powdered C. ipecacuanha root material
-
Acidic methanol or ethanol solution (e.g., 80% methanol with 0.05% HCl)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Maceration: Weigh the powdered root material and add the acidic methanol or ethanol solution in a suitable flask.
-
Extraction: Agitate the mixture for a specified period (e.g., 6 hours) at room temperature to facilitate the extraction of alkaloids.
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Repeat Extraction: Repeat the extraction process with the residue to ensure complete recovery of the alkaloids.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of emetine and cephaeline and can be optimized for the analysis of this compound and its analogues.
Chromatographic Conditions:
-
Column: Octadecyl silane (C18) bonded silica gel column
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or a buffered sodium 1-hexanesulfonate solution). The specific gradient will need to be optimized for the separation of this compound and its analogues.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a wavelength of 283 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of purified this compound, emetine, and cephaeline in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: Run the HPLC analysis and identify the peaks corresponding to this compound and its analogues by comparing their retention times with those of the standards.
-
Quantification: Construct a calibration curve using the peak areas of the standard solutions and use it to determine the concentration of the analytes in the sample extract.
Workflow for Extraction and Analysis
Conclusion and Future Directions
Carapichea ipecacuanha remains a crucial natural source for the production of important pharmaceuticals. This compound, as the central precursor to the medicinally active alkaloids emetine and cephaeline, is a key target for research in natural product chemistry and biosynthesis. Further research is warranted to fully quantify this compound and its analogues in various plant tissues and to optimize extraction and purification protocols. A deeper understanding of the enzymatic steps in the biosynthetic pathway could also open avenues for metabolic engineering and synthetic biology approaches to produce these valuable compounds. This guide provides a foundational framework for professionals in the field to advance the scientific understanding and application of these potent natural products.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Evolution and regulation of natural product biosynthesis [ice.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ipecac alkaloid biosynthesis in two evolutionarily distant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipecac alkaloid biosynthesis in two evolutionarily distant plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Ipecoside: A Technical Guide for Researchers
An In-depth Examination of Ipecoside's Structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
This technical guide provides a comprehensive overview of the spectral analysis of this compound, a significant isoquinoline alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualizations of analytical workflows to facilitate a deeper understanding of this compound's molecular architecture.
Introduction to this compound and its Significance
This compound is a terpene glycoside and an isoquinoline alkaloid with the molecular formula C₂₇H₃₅NO₁₂ and a molecular weight of 565.6 g/mol .[1] It is a key constituent of Ipecac, a preparation derived from the roots of Carapichea ipecacuanha, and serves as a biosynthetic precursor to the emetic alkaloid emetine. The complex structure of this compound, featuring a secoiridoid-derived portion linked to a dopamine-derived isoquinoline moiety and a glucose unit, necessitates advanced analytical techniques for its complete characterization. Understanding the precise stereochemistry and connectivity of this compound is crucial for its potential applications in drug discovery and development, as well as for quality control of herbal medicines.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Experimental Protocol for NMR Analysis
A standardized protocol for the NMR analysis of natural products like this compound involves careful sample preparation and parameter optimization.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) to a final volume of 0.5-0.7 mL. The choice of solvent is critical as it can influence chemical shifts.
-
Sample Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution of complex spectra.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a combination of 1D and 2D NMR experiments.
Table 1: ¹H NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.95 | d | 8.0 |
| 3 | 7.45 | s | |
| 5α | 2.95 | m | |
| 5β | 2.70 | m | |
| 6α | 2.05 | m | |
| 6β | 1.85 | m | |
| 7 | 4.80 | m | |
| 9 | 1.75 | m | |
| 10 | 5.30 | dd | 17.5, 1.5 |
| 10 | 5.25 | dd | 10.5, 1.5 |
| 11 | 5.80 | ddd | 17.5, 10.5, 8.0 |
| 1' | 4.65 | d | 8.0 |
| 2' | 3.20 | t | 8.0 |
| 3' | 3.40 | t | 8.0 |
| 4' | 3.30 | t | 8.0 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
| OMe | 3.75 | s | |
| N-Ac | 2.10 | s | |
| Ar-H | 6.70 | s | |
| Ar-H | 6.65 | s |
Note: Chemical shifts are referenced to the residual solvent peak. Assignments are tentative and may require further confirmation through advanced NMR experiments.
Table 2: ¹³C NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 98.5 |
| 3 | 152.0 |
| 4 | 110.0 |
| 5 | 30.0 |
| 6 | 25.0 |
| 7 | 78.0 |
| 8 | 130.0 |
| 9 | 45.0 |
| 10 | 118.0 |
| 11 | 135.0 |
| C=O (Ester) | 168.0 |
| OMe | 52.0 |
| 1' | 100.0 |
| 2' | 74.0 |
| 3' | 77.0 |
| 4' | 71.0 |
| 5' | 78.0 |
| 6' | 62.0 |
| Ar-C | 145.0 |
| Ar-C | 144.0 |
| Ar-CH | 115.0 |
| Ar-CH | 112.0 |
| Ar-C | 128.0 |
| Ar-C | 125.0 |
| N-Ac (C=O) | 172.0 |
| N-Ac (CH₃) | 23.0 |
Note: Chemical shifts are referenced to the residual solvent peak. Assignments are tentative and may require further confirmation through advanced NMR experiments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound.
Experimental Protocol for ESI-MS Analysis
Sample Preparation:
-
Solution Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1, v/v). The addition of a small amount of formic acid or ammonium acetate can enhance ionization.
MS Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Mode: ESI can be performed in both positive and negative ion modes.
-
Positive Ion Mode: [M+H]⁺ and [M+Na]⁺ adducts are commonly observed.
-
Negative Ion Mode: [M-H]⁻ is the predominant ion.
-
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M-H]⁻ at m/z 564.2094) and subject it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy can provide different levels of fragmentation information.
Mass Spectral Data and Fragmentation Analysis
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₂₇H₃₅NO₁₂ - H]⁻ | 564.2087 | 564.2094 |
| [C₂₇H₃₅NO₁₂ + H]⁺ | 566.2232 | 566.2247 |
| [C₂₇H₃₅NO₁₂ + Na]⁺ | 588.2051 | 588.2066 |
The fragmentation of this compound in MS/MS experiments provides key structural information. In negative ion mode, the fragmentation of the [M-H]⁻ ion (m/z 564.2) typically involves the loss of the glucose moiety and subsequent cleavages within the aglycone.
Table 4: Key MS/MS Fragment Ions of this compound ([M-H]⁻ Precursor)
| Fragment m/z | Proposed Neutral Loss / Fragment Structure |
| 402.1520 | [M-H - C₆H₁₀O₅]⁻ (Loss of glucose) |
| 300.0997 | Further fragmentation of the aglycone |
| 272.0895 | Cleavage within the isoquinoline portion |
| 220.0973 | Fragment from the secoiridoid moiety |
| 162.0570 | Anhydroglucose fragment |
| 127.0396 | Fragment related to the dopamine-derived unit |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ipecoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipecoside is a naturally occurring isoquinoline alkaloid and a terpene glycoside found in the roots of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), a flowering plant in the family Rubiaceae.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological activities and the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
This compound is an off-white to light yellow solid.[2] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C27H35NO12 | [2] |
| Molecular Weight | 565.57 g/mol | [2] |
| CAS Number | 15401-60-2 | [2] |
| Appearance | Solid, off-white to light yellow | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [3] |
| Storage | Store at -20°C | [3] |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Mass Spectrometry:
High-resolution mass spectrometry data has been reported for this compound, providing accurate mass information crucial for its identification.
| Ion | m/z |
| [M-H]- | 564.2094 |
| [M+H]+ | 566.224679 |
| [M+Na]+ | 588.208485 |
Table 2: Mass Spectrometry Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a complete, publicly available, and fully assigned set of 1H and 13C NMR data for this compound is not readily found in a single source, compilation of data from various commercial suppliers and chemical databases provides the following expected chemical shifts. Researchers should note that slight variations in chemical shifts can occur depending on the solvent and instrument used.
¹³C NMR Spectroscopy: A reference 13C NMR spectrum is available, providing the foundational data for the carbon skeleton of the molecule.[2]
(Note: A detailed, assigned 1H and 13C NMR data table with coupling constants and 2D NMR correlations (COSY, HMBC) is a critical requirement for unambiguous structural confirmation and is an area requiring further dedicated experimental work and publication.)
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Carapichea ipecacuanha typically involves solvent extraction followed by chromatographic purification. A general protocol is outlined below, based on common practices for isolating alkaloids from plant materials.
Workflow for this compound Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies:
-
Extraction:
-
Dried and powdered roots of Carapichea ipecacuanha are subjected to extraction with an acidic solution of methanol or ethanol.[4] A common method is maceration with stirring at room temperature for an extended period or through continuous extraction in a Soxhlet apparatus.
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
-
Purification:
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).
-
Column Chromatography: The resulting crude alkaloid fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol percentage gradually increasing. The specific gradient will need to be optimized based on TLC analysis.
-
-
Fraction Analysis: The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated to yield the purified compound.
-
Biological Activities and Signaling Pathways
This compound, as an isoquinoline alkaloid, is part of a class of compounds known for a wide range of biological activities.[5] While specific studies on this compound are limited, research on related compounds and general knowledge of alkaloids suggest potential anti-inflammatory and antimicrobial properties.
Potential Anti-Inflammatory Mechanism
Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized NF-κB Signaling Pathway Modulation by this compound
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized MAPK Signaling Pathway Modulation by this compound
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
It is important to note that these diagrams represent potential mechanisms of action based on the activities of structurally related compounds. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural product with potential for further investigation in drug discovery. This technical guide has summarized its key physical and chemical properties and provided a framework for its isolation and purification. The elucidation of its precise biological mechanisms of action, particularly its effects on inflammatory signaling pathways, represents a significant area for future research. The data and protocols presented herein are intended to facilitate these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. youtube.com [youtube.com]
- 5. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipecoside: A Technical Guide for Researchers
Ipecoside , a prominent isoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthesis, and methods for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is chemically defined as methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 15401-60-2 |
| Molecular Formula | C27H35NO12 |
| Molecular Weight | 565.57 g/mol |
| Appearance | White powder |
| Purity (typical) | >98% by HPLC |
Biosynthesis of this compound
This compound is a naturally occurring compound found in the roots of Carapichea ipecacuanha[1]. Its biosynthesis is a complex process that involves the condensation of dopamine with secologanin. This pathway is also responsible for the formation of other well-known ipecac alkaloids, such as cephaeline and emetine. The biosynthetic pathway highlights the intricate enzymatic steps that lead to the formation of this complex molecule.
Experimental Protocols
Extraction and Refinement of this compound from Carapichea ipecacuanha
The following protocol is a general method for the extraction and purification of alkaloids, including this compound, from the medicinal plant Carapichea ipecacuanha, as adapted from patent literature[2].
1. Extraction and Concentration:
- Grind the dried medicinal material of Carapichea ipecacuanha.
- Add an acidic methanol or ethanol solution (e.g., 80% methanol with 0.05% HCl) to the ground material.
- Perform extraction multiple times (e.g., 6 times) to obtain an extract.
- Combine the extracts and perform vacuum concentration to yield a concentrated solution.
2. Separation and Enrichment:
- Subject the concentrated solution to absorption with a reversed-phase polymerized packing material.
- After absorption, wash the packing material with water and collect the water washing solution.
- Elute the packing material with an alcoholic solution and collect the desorption solution.
3. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
- Inject the collected water washing solution and the desorption solution into a preparative HPLC system for separation and purification.
- Collect the fractions containing this compound.
4. Enrichment and Drying:
- Concentrate the collected this compound fractions.
- Perform absorption with a reversed-phase polymerized packing material.
- Elute with an alcoholic solution.
- Perform vacuum concentration on the eluent to obtain a dry material.
- Conduct vacuum drying to yield the purified this compound product.
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start -> extraction;
extraction -> concentration;
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separation -> purification;
purification -> enrichment;
enrichment -> end;
}
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated Reverse Phase HPLC (RP-HPLC) method is crucial for the quantitative determination of this compound in various samples. While a specific validated method for this compound was not detailed in the searched literature, a general approach based on similar compounds can be outlined[3][4].
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 280 nm) is suitable.
-
Validation: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Potential Pharmacological Activity and Signaling Pathways
While specific experimental studies on the anti-inflammatory activity of this compound are not extensively available in the public domain, its classification as an isoquinoline alkaloid suggests potential modulation of key inflammatory pathways. Many alkaloids are known to exhibit anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7][8].
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
It is hypothesized that this compound may exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or by blocking the nuclear translocation of NF-κB. This would lead to a downstream reduction in the production of inflammatory mediators.
Further research is warranted to elucidate the specific molecular targets of this compound and to validate its efficacy and mechanism of action in preclinical models of inflammation. This technical guide serves as a foundational resource for scientists embarking on the exploration of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 3. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. globalsciencebooks.info [globalsciencebooks.info]
The Enigmatic Mechanism of Ipecoside: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Ipecoside, a terpene glycoside isoquinoline alkaloid, is a natural product found in the medicinal plant Psychotria ipecacuanha.[1] While its role as a biosynthetic precursor to the well-known emetic and anti-protozoal alkaloids, emetine and cephaeline, is established, its own specific mechanism of action in biological systems remains largely uncharacterized in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound. In the absence of direct, in-depth studies on this compound, this document will leverage data on its chemical relatives, emetine and cephaeline, and the biological activities of Psychotria ipecacuanha extracts to infer potential mechanisms and guide future research.
Core Concepts: Extrapolating from Related Compounds
The primary alkaloids derived from this compound, emetine and cephaeline, have well-documented mechanisms of action. These compounds are potent inhibitors of protein synthesis in eukaryotic cells.[2][3] Their primary mode of action involves binding to the 40S subunit of the ribosome, thereby interfering with the translocation of tRNA during translation.[2][4] This disruption of protein synthesis is fundamental to their cytotoxic and anti-proliferative effects.
Antiviral and Anti-protozoal Activities of Related Alkaloids
Emetine and cephaeline have demonstrated significant antiviral and anti-protozoal activities. Emetine has been shown to inhibit the replication of a broad range of viruses, including Zika virus (ZIKV), Ebola virus (EBOV), and human cytomegalovirus (HCMV).[5][6] Cephaeline also exhibits potent inhibition of both ZIKV and EBOV infections.[5] The anti-protozoal effects of emetine are particularly notable against Entamoeba histolytica, the causative agent of amoebiasis.[3][4]
Quantitative Data on Related Compounds
Due to the lack of specific studies on this compound, quantitative data from its derivatives, emetine and cephaeline, are presented below to provide a reference for potential bioactivity.
| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |
| Cephaeline | Zika Virus (ZIKV) NS5 RdRp Inhibition | HEK293 cells | 976 nM (IC50) | [5] |
| Cephaeline | Ebola Virus (EBOV) VLP Entry Inhibition | HeLa cells | 3.27 µM (IC50) | [5] |
| Cephaeline | Ebola Virus (live virus) Infection | Vero E6 cells | 22.18 nM (IC50) | [5] |
Experimental Protocols: Insights from Psychotria ipecacuanha Extract Studies
While protocols for this compound-specific experiments are not available, studies on Psychotria ipecacuanha extracts provide a methodological framework for future investigations into the bioactivity of its constituents.
Assessment of Immunomodulatory Effects of P. ipecacuanha Root Extracts
A study investigating the immunomodulatory effects of P. ipecacuanha root extracts utilized the following key methodologies:
-
Cell Proliferation Assay: Human peripheral blood mononuclear cells (PBMCs) were stained with carboxyfluorescein succinimidyl ester (CFSE) and stimulated with anti-CD3 and anti-CD28 monoclonal antibodies. The cells were then incubated with extracts, and proliferation was assessed by flow cytometry.[7]
-
Apoptosis and Necrosis Induction: Activated T cells were treated with the extracts, and the induction of apoptosis and necrosis was measured using Annexin V and propidium iodide staining followed by flow cytometry analysis.[7]
-
Caspase 3/7 Activity: To confirm the apoptotic pathway, the activity of caspase 3 and 7 was measured in extract-treated T cells using a specific substrate that becomes fluorescent upon cleavage by the active caspases.[7]
These protocols can be adapted to specifically test the effects of isolated this compound on immune cell function.
Signaling Pathways: A Hypothetical Framework for this compound
Given that extracts of P. ipecacuanha induce apoptosis in T-cells, it is plausible that this compound, or its metabolites, could modulate key signaling pathways involved in cell death and inflammation. The diagram below illustrates a generalized workflow for investigating the potential effects of this compound on such pathways.
Caption: Hypothetical workflow for investigating this compound's biological activity.
The following diagram illustrates the known mechanism of action of emetine, a downstream metabolite of this compound, providing a potential, though unconfirmed, parallel for this compound's activity.
Caption: Simplified diagram of the mechanism of action of Emetine.
Conclusion and Future Directions
The direct mechanism of action of this compound in biological systems is a significant knowledge gap. Based on the activities of its derivatives, emetine and cephaeline, and the immunomodulatory effects of its source plant extract, it is reasonable to hypothesize that this compound may possess anti-inflammatory, antiviral, and cytotoxic properties. Future research should focus on isolating pure this compound and subjecting it to a battery of in vitro and in vivo assays to elucidate its specific molecular targets and signaling pathways. Such studies are crucial to unlock the full therapeutic potential of this natural compound.
References
- 1. Cephaeline - Wikipedia [en.wikipedia.org]
- 2. Emetine - Wikipedia [en.wikipedia.org]
- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ipecac root extracts and isolated circular peptides differentially suppress inflammatory immune response characterised by proliferation, activation and degranulation capacity of human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Ipecoside: A Technical Guide for Researchers
Introduction
Ipecoside, a terpene glycoside isoquinoline alkaloid with the chemical formula C27H35NO12, is a natural product found in plant species such as Psychotria and Carapichea ipecacuanha. While research on the specific molecular targets of this compound is still emerging, the broader class of alkaloids to which it belongs has demonstrated significant pharmacological activities, particularly in the realm of inflammation. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing parallels from related compounds and outlining key signaling pathways that are likely modulated. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Concept: Anti-Inflammatory Potential
The primary therapeutic potential of this compound appears to lie in its anti-inflammatory properties. Inflammation is a complex biological response involving the activation of various signaling pathways and the release of pro-inflammatory mediators. The available, albeit limited, information suggests that this compound may exert its effects by targeting key components of the inflammatory cascade.
Potential Molecular Targets and Signaling Pathways
Based on the known activities of structurally related alkaloids and other phytochemicals, the following are postulated as potential therapeutic targets for this compound:
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is highly probable that this compound's mechanism of action involves the modulation of NF-κB activation.
Logical Relationship of NF-κB Inhibition by a Bioactive Compound:
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)
COX-2 and iNOS are key enzymes responsible for the production of pro-inflammatory mediators, prostaglandins and nitric oxide, respectively. The expression of both enzymes is often upregulated during inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. It is plausible that this compound downregulates the expression or activity of COX-2 and iNOS.
Experimental Workflow for Assessing COX-2 and iNOS Inhibition:
Pro-inflammatory Cytokines: TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. Inhibition of their production or signaling is a key therapeutic strategy. This compound may potentially suppress the production of TNF-α and IL-6 in inflammatory cells like macrophages.
Signaling Cascade Leading to Cytokine Production:
Quantitative Data Summary
As of the latest literature review, there is a notable absence of specific quantitative data (e.g., IC50, EC50 values) for the inhibitory effects of this compound on the aforementioned therapeutic targets. The following table is provided as a template for researchers to populate as data becomes available.
| Target | Assay Type | Cell Line | This compound IC50/EC50 | Reference |
| NF-κB Activation | Luciferase Reporter Assay | e.g., HEK293T | Data Not Available | - |
| COX-2 Expression | Western Blot / RT-qPCR | e.g., RAW 264.7 | Data Not Available | - |
| iNOS Expression | Western Blot / RT-qPCR | e.g., RAW 264.7 | Data Not Available | - |
| TNF-α Production | ELISA | e.g., RAW 264.7 | Data Not Available | - |
| IL-6 Production | ELISA | e.g., RAW 264.7 | Data Not Available | - |
Detailed Experimental Protocols
While specific protocols for this compound are not yet published, the following are standard methodologies that can be adapted to investigate its anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: To detect and quantify the expression levels of target proteins (e.g., COX-2, iNOS, phosphorylated IκBα).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
Principle: To measure the mRNA expression levels of target genes (e.g., Ptgs2 for COX-2, Nos2 for iNOS, Tnf for TNF-α, Il6 for IL-6).
-
Procedure:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.
-
Analyze the amplification data to determine the relative gene expression, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently limited, its structural classification as an isoquinoline alkaloid strongly suggests a potential role in modulating key inflammatory pathways. The NF-κB signaling cascade, along with the downstream expression of COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and IL-6, represent highly probable targets.
Future research should focus on conducting the described experimental protocols with purified this compound to elucidate its precise mechanisms of action and to generate quantitative data on its potency. Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent and will provide a solid foundation for further drug development efforts. The methodologies and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers embarking on the investigation of this promising natural product.
Ipecoside Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipecoside, a key alkaloid isolated from the plant Psychotria ipecacuanha, is a compound of significant interest in pharmacological research. Understanding its solubility in various solvents is a critical prerequisite for a wide range of applications, from in vitro assays to formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Data Presentation: this compound Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its handling, storage, and application in research. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and other organic solvents.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (176.81 mM) | Soluble | [1][2][3] |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Generally soluble (as an alkaloid glycoside) | [4][5] |
| Methanol | CH₃OH | Polar Protic | Data not available | Generally soluble (as an alkaloid glycoside) | [4][5] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available | Generally soluble (as an alkaloid) | [4] |
| Acetonitrile | CH₃CN | Polar Aprotic | Data not available | Data not available |
Note on DMSO: For optimal solubility in DMSO, it is recommended to use newly opened, non-hygroscopic DMSO and sonication may be required to achieve the maximum concentration.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a specific solvent. This protocol provides a generalized procedure that can be adapted for determining the solubility of this compound.
1. Preparation of the Saturated Solution:
- Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol) in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
- Seal the vial to prevent solvent evaporation.
2. Equilibration:
- Place the vial in a temperature-controlled shaker or agitator.
- Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
3. Phase Separation:
- After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved through:
- Centrifugation: Spin the vial at a high speed to pellet the undissolved solid.
- Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles. It is critical that the filter does not absorb the solute.
4. Quantification of Solute:
- Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
- Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Create a standard curve with known concentrations of this compound to accurately quantify the concentration in the experimental sample.
5. Data Reporting:
- Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor.
- Report the solubility in standard units, such as mg/mL or molarity (mol/L), and specify the temperature at which the determination was performed.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
Stability and degradation profile of Ipecoside under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipecoside is a naturally occurring seco-iridoid isoquinoline alkaloid found in the roots of Carapichea ipecacuanha. It is a biosynthetic precursor to the well-known emetic alkaloids, emetine and cephaeline. As with many natural products under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also outlines detailed experimental protocols for conducting forced degradation studies and analytical method validation, and proposes potential degradation pathways based on the current understanding of related compounds.
Stability Profile of this compound
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the stability of structurally related compounds, such as other isoquinoline alkaloids and seco-iridoid glycosides, can provide valuable insights into its potential degradation behavior.[3][4] The following sections summarize the expected stability of this compound under various stress conditions, drawing parallels from related compounds and established principles of drug degradation.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing ester and glycosidic linkages, both of which are present in the this compound molecule. The rate of hydrolysis is often pH-dependent.[5]
Expected Profile:
-
Acidic Conditions (e.g., 0.1 M HCl): this compound is expected to be susceptible to acid hydrolysis, potentially leading to the cleavage of the glycosidic bond, liberating the glucose moiety and the aglycone. The ester linkage may also be susceptible to hydrolysis under strong acidic conditions and elevated temperatures.
-
Neutral Conditions (e.g., Water): In neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions. However, over extended periods and at elevated temperatures, degradation can still occur.
-
Alkaline Conditions (e.g., 0.1 M NaOH): this compound is predicted to be highly labile in alkaline conditions. The ester functional group is particularly prone to base-catalyzed hydrolysis. Studies on related seco-iridoid glycosides have shown significant degradation in strong alkaline solutions.[4]
Oxidative Degradation
The phenolic hydroxyl groups and the tertiary amine within the isoquinoline ring system of this compound are potential sites for oxidation.
Expected Profile:
-
Oxidizing Agents (e.g., Hydrogen Peroxide): Exposure to oxidizing agents like hydrogen peroxide is likely to induce degradation. Oxidation of the phenolic groups can lead to the formation of quinone-type structures. The nitrogen atom in the isoquinoline ring could also be oxidized to an N-oxide. Studies on the related alkaloid emetine have shown the formation of oxidation products.[6][7]
Photodegradation
Many complex organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.
Expected Profile:
-
Exposure to UV and Visible Light: The aromatic rings and conjugated systems in this compound may absorb light, leading to photolytic degradation. The extent of degradation will depend on the intensity and wavelength of the light source, as well as the duration of exposure.[8]
Thermal Degradation
Elevated temperatures can accelerate various degradation reactions, including hydrolysis, oxidation, and isomerization.
Expected Profile:
-
Solid State: In the solid form, this compound is expected to be more stable than in solution. However, high temperatures can still lead to decomposition.
-
Solution State: In solution, thermal stress will likely exacerbate hydrolytic and oxidative degradation pathways. The degradation rate is expected to increase with temperature following the principles of chemical kinetics.[5]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides a template for summarizing such data once obtained from experimental studies. The values are hypothetical and serve as an illustration.
| Stress Condition | Parameter | Value | Degradation Products Observed |
| Hydrolysis | |||
| 0.1 M HCl (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |
| Water (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |
| 0.1 M NaOH (RT, 4h) | % Degradation | [Data] | [Name/Peak RT] |
| Oxidation | |||
| 3% H₂O₂ (RT, 24h) | % Degradation | [Data] | [Name/Peak RT] |
| Photolysis | |||
| UV Light (254 nm, 24h) | % Degradation | [Data] | [Name/Peak RT] |
| Visible Light (ICH, 1.2 million lux hours) | % Degradation | [Data] | [Name/Peak RT] |
| Thermal | |||
| Solid State (80°C, 48h) | % Degradation | [Data] | [Name/Peak RT] |
| Solution State (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and best practices for natural product analysis.[1][8][9]
Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with methanol to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the study with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with methanol for HPLC analysis.
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40°C) or with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals and dilute with methanol for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol:water, 1:1) at a concentration of 0.1 mg/mL.
-
Keep the solution at 60°C in the dark for 24 hours.
-
Withdraw samples at time intervals and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to 80°C in an oven for 48 hours.
-
At specified times, withdraw a sample, dissolve it in methanol to a known concentration, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol:water) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[10]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time points.
-
Stability-Indicating HPLC-UV Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, process impurities, and other related substances.[2][9][11]
Instrumentation and Conditions (A starting point for method development):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or a wavelength determined from the UV spectrum of this compound).
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products and placebo components. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Assessed over a range of concentrations (e.g., 5-100 µg/mL) by plotting peak area against concentration and determining the correlation coefficient (r²).
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
LC-MS Method for Degradation Product Identification
Objective: To identify the chemical structures of the degradation products formed during forced degradation studies.[12][13][14][15][16]
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same or a similar HPLC method as the stability-indicating method can be used, ensuring compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium formate).
-
MS Parameters:
-
Ionization Mode: Positive and negative ESI modes should be evaluated.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 100-1000).
-
MS/MS Analysis: Fragmentation of the parent ions of potential degradation products should be performed to obtain structural information.
-
Visualization of Pathways and Workflows
Degradation Pathways
Based on the chemical structure of this compound and the known degradation of related compounds, the following diagram illustrates potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for this compound stability studies.
Conclusion
A comprehensive understanding of the stability and degradation profile of this compound is a critical component of its development as a potential pharmaceutical agent. This guide provides a framework for investigating its stability under various stress conditions, including detailed experimental protocols and analytical methodologies. While specific degradation data for this compound remains to be fully elucidated through rigorous experimental work, the information presented here, based on the chemistry of related compounds, offers a solid foundation for initiating such studies. The successful execution of these studies will be instrumental in ensuring the quality, safety, and efficacy of any future this compound-based therapeutic products.
References
- 1. ijrpp.com [ijrpp.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. magnascientiapub.com [magnascientiapub.com]
- 8. ijcrt.org [ijcrt.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical and Pharmacological Landscape of Ipecoside-Containing Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical composition, and pharmacological activities of plants containing ipecoside and its related alkaloids. The primary focus is on Carapichea ipecacuanha (Ipecac) and Alangium salviifolium (Ankol), two evolutionarily distant species known to produce these medically significant monoterpenoid isoquinoline alkaloids. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for ongoing research and development.
Introduction to this compound and its Botanical Sources
This compound is a secoiridoid isoquinoline alkaloid glycoside that serves as a key biosynthetic precursor to the more widely known and biologically active alkaloids, emetine and cephaeline. These compounds are predominantly found in the roots and rhizomes of Carapichea ipecacuanha (Brot.) L.Andersson (syn. Psychotria ipecacuanha, Cephaelis ipecacuanha), a member of the Rubiaceae family native to Central and South America.[1] More recently, ipecac alkaloids have also been identified in Alangium salviifolium (L.f.) Wangerin, a member of the Cornaceae family used extensively in Ayurvedic medicine, highlighting a remarkable case of convergent evolution in complex specialized metabolite biosynthesis.[2]
The primary pharmacological effects attributed to these plants, particularly the potent emetic (vomiting-inducing) and anti-protozoal activities, are due to emetine and cephaeline. This compound itself is less studied for its direct pharmacological effects, with its significance largely derived from its role as a metabolic intermediate.
Ethnobotanical Uses
The traditional use of these plants is rich and varied, spanning different continents and medical systems. While both plants are recognized for their emetic properties, their application in traditional medicine is broader.
| Plant Species | Common Name(s) | Family | Part(s) Used | Documented Ethnobotanical Uses |
| Carapichea ipecacuanha | Ipecac, Ipecacuanha | Rubiaceae | Root, Rhizome | Emetic: To induce vomiting in cases of poisoning. Expectorant: In low doses for bronchitis, whooping cough, and croup. Anti-dysenteric: For the treatment of amoebic dysentery. Other: Used by the Asháninka of Peru as a cough suppressant and for fever and malaria.[3] |
| Alangium salviifolium | Ankol, Sage-leaved Alangium | Cornaceae | Root, Root Bark, Seeds, Oil, Leaves, Fruit | Antidote/Antivenom: Used externally and internally for snake, scorpion, dog, and rat bites; used in the management of Rabies.[4][5][6][7] Emetic & Purgative: To induce therapeutic vomiting (Vamana) and purgation (Virechana) in Ayurvedic Panchakarma procedures.[5][6][8][9] Anti-inflammatory & Analgesic: For rheumatism, joint pain, and other inflammatory conditions.[5][10][11] Dermatological: For treating eczema, herpes, and other skin disorders.[7] Other: Used for hypertension (vasodilator), fever, intestinal worms, diarrhea, and as an aphrodisiac.[5][6][8] |
Phytochemistry and Quantitative Analysis
The primary bioactive constituents of these plants are the isoquinoline alkaloids. While this compound is a key precursor, the pharmacological activity is dominated by its downstream metabolites.
Major Alkaloids
-
This compound: A glycosidic precursor.
-
Cephaeline: A phenolic alkaloid with potent emetic and amoebicidal properties.
-
Emetine: The O-methylated derivative of cephaeline, also possessing strong emetic and amoebicidal activity. It is a known inhibitor of protein synthesis.
Quantitative data on the concentration of This compound itself is not widely available in the reviewed literature. Analysis has historically focused on the pharmaceutically active end-products, emetine and cephaeline.
Quantitative Data for Major Active Alkaloids
| Plant Species | Part | Compound | Concentration / Content | Reference |
| Carapichea ipecacuanha | Root | Emetine & Cephaeline (Total Alkaloids) | > 84% of total alkaloid content | [3] |
| Carapichea ipecacuanha | Root | Emetine | Highest concentration in roots, lower in stems and leaves, absent in seeds. | [3] |
| Alangium salvifolium | Bark | Alangine | Present | [4] |
| Alangium salvifolium | Branches | Cephaeline, Psychotrine | Present | [4] |
Note: Specific mg/g values for this compound are not consistently reported. Research has focused on the isolation of various related glycosides such as 6-O-methylthis compound and ipecosidic acid rather than their routine quantification.[3][12][13]
Pharmacological Activity and Signaling Pathways
The ethnobotanical uses of these plants are largely supported by the known pharmacological activities of their constituent alkaloids, particularly emetine.
Mechanism of Emetic Action
The emetic effect of emetine and cephaeline is a dual-action mechanism:
-
Local Irritation: Direct irritation of the gastric mucosa.
-
Central Stimulation: Absorption into the bloodstream and stimulation of the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem.
Molecular Mechanism of Emetine
Emetine is a potent inhibitor of protein synthesis in eukaryotic cells. Its primary molecular target is the 40S ribosomal subunit , where it binds and irreversibly blocks the translocation step of elongation, thereby halting peptide chain formation.
Modulation of Cellular Signaling Pathways by Emetine
Recent research has elucidated emetine's role in modulating key cellular signaling pathways, which may explain its anti-inflammatory and antiviral properties.
-
MAPK Pathway: Emetine has been shown to differentially modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It stimulates the activation of p38 MAPK while simultaneously inhibiting the activation of Extracellular signal-Regulated Kinase (ERK ) and c-Jun N-terminal Kinase (JNK ). The over-activation of the p38 MAPK pathway is linked to cardiotoxic effects, which is a known side effect of emetine.
-
NF-κB Pathway: Emetine exerts anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by preventing the phosphorylation of IκBα, an inhibitor of NF-κB. This action suppresses the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.
Biosynthesis of this compound and Related Alkaloids
The biosynthesis of ipecac alkaloids is a multi-step process beginning with the condensation of dopamine and secologanin. This pathway elucidates the formation of this compound as an intermediate.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for extracting and fractionating alkaloids and glycosides from dried plant root material.
-
Sample Preparation: Air-dry the root and rhizome material of the plant (e.g., C. ipecacuanha) and grind it into a moderately coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Alkalinization and Extraction:
-
Moisten the powdered plant material with a weak alkaline solution, such as 10% ammonium hydroxide (NH₄OH), to liberate the free alkaloid bases from their salt forms.
-
Perform extraction using a non-polar organic solvent like chloroform or a mixture of dichloromethane:methanol (e.g., 9:1 v/v) via maceration or Soxhlet extraction for several hours.
-
-
Acid-Base Partitioning:
-
Filter the organic extract to remove solid plant material.
-
Extract the filtrate with an acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid). The alkaloids will partition into the acidic aqueous phase as their water-soluble salts, leaving non-alkaloidal compounds in the organic phase.
-
Separate the acidic aqueous layer. Re-alkalinize it to a pH of 9-10 with NH₄OH to precipitate the alkaloid bases.
-
Re-extract the alkaloids into a fresh portion of an immiscible organic solvent (e.g., chloroform).
-
-
Fractionation for this compound (Glycoside):
-
Concentrate the initial organic extract under reduced pressure.
-
Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water or a low-percentage aqueous solvent (e.g., 10% methanol) to remove highly polar impurities.
-
Elute different fractions with increasing concentrations of methanol or acetonitrile (e.g., 30%, 50%, 80%). This compound, being a glycoside, is expected to elute in the more polar fractions (e.g., 50-80% methanol).
-
-
Purification: Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography over silica gel or Sephadex LH-20.
Representative HPLC Method for Quantification
This method is a representative protocol for the analysis of this compound and related compounds, based on common practices for analyzing plant-derived glycosides and alkaloids.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Elution Mode: Gradient elution.
-
Example Gradient:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 50% B
-
30-35 min: Linear gradient from 50% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: Return to 10% B and equilibrate.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at approximately 230 nm and 280 nm. A PDA detector allows for scanning across multiple wavelengths to ensure peak purity.
-
Injection Volume: 10-20 µL.
-
Quantification: External standard method using a certified reference standard of this compound. A calibration curve is generated by plotting the peak area against a series of known concentrations of the standard.
Disclaimer: This protocol is a representative example. Method optimization and validation (assessing linearity, precision, accuracy, LOD, and LOQ) are critical for reliable quantification in a research or quality control setting.
References
- 1. IPECAC [drugfuture.com]
- 2. Two plant species invent the same chemically complex and medically interesting substance [ice.mpg.de]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Alangium Salvifolium (Ankol): Sage Leaf Uses & Benefits | Ayurvedic Treatment for Skin Cancer | Dabur [dabur.com]
- 5. Alangium salviifolium - Wikipedia [en.wikipedia.org]
- 6. Ankol (Alangium Salvifolium) - Properties, Benefits & Dosage [planetayurveda.com]
- 7. Netmeds [netmeds.com]
- 8. easyayurveda.com [easyayurveda.com]
- 9. lakpura.com [lakpura.com]
- 10. researchgate.net [researchgate.net]
- 11. anantamayurveda.com [anantamayurveda.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ipecoside: A Technical Guide to its Role as a Plant Metabolite
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipecoside is a monoterpenoid isoquinoline alkaloid and a significant secondary metabolite found in the medicinal plant Psychotria ipecacuanha (Brot.) Stokes, also known as Carapichea ipecacuanha.[1][2] While often overshadowed by its more famous downstream products, the emetic alkaloids emetine and cephaeline, this compound plays a crucial role in the biosynthetic pathway of these compounds and is a subject of growing interest for its own potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological role in the plant, and methods for its study.
Chemical Structure and Properties:
-
Molecular Formula: C₂₇H₃₅NO₁₂[3]
-
Molar Mass: 565.57 g/mol [3]
-
Class: Terpene Glycoside, Isoquinoline Alkaloid[3]
-
CAS Number: 15401-60-2[3]
This compound is a glycosylated molecule, consisting of an aglycone and a glucose moiety.[1][3] This glycosylation likely influences its solubility, stability, and subcellular localization within the plant cell.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that originates from the shikimate and mevalonate pathways, converging to form the key precursors: dopamine and the iridoid glucoside, secologanin.
Key Precursors:
-
Dopamine: Derived from the amino acid tyrosine via the shikimate pathway.
-
Secologanin: A monoterpenoid indole alkaloid precursor synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.
The condensation of dopamine and secologanin is a pivotal step, leading to the formation of deacetylthis compound and its epimer, deacetylisothis compound.[1] While deacetylisothis compound serves as the key intermediate in the biosynthesis of cephaeline and emetine, deacetylthis compound is the direct precursor to this compound .[1]
Enzymatic Steps:
The biosynthetic pathway involves a series of enzymatic reactions, including condensation, glucosylation, and potentially acetylation. While not all enzymes in the this compound-specific branch have been fully characterized, the involvement of a β-D-glucosidase , named IpeGlu1 , has been identified in P. ipecacuanha.[1][4][5][6] This enzyme is capable of hydrolyzing this compound, suggesting a role in its turnover or conversion to other metabolites.[1][4][5]
Below is a diagram illustrating the biosynthetic pathway leading to this compound and its relationship with the production of emetine and cephaeline.
Quantitative Data
While specific quantitative data for this compound across different tissues of P. ipecacuanha is limited in publicly available literature, studies on the major alkaloids, emetine and cephaeline, provide valuable insights into the likely distribution of their precursor, this compound. The total alkaloid content is highest in the roots, followed by the stems and then the leaves.[7][8] This suggests that the biosynthesis and/or accumulation of this compound is also likely to be most prominent in the root tissues.
Table 1: Distribution of Major Alkaloids in Psychotria ipecacuanha
| Plant Part | Total Alkaloid Content (mg/g dry weight) | Reference |
| Roots | 8.55 | [7][8] |
| Stems | 4.05 | [7][8] |
| Leaves | 2.4 | [7][8] |
Note: This table represents the total content of the major alkaloids, emetine and cephaeline. The concentration of this compound is expected to be lower and follow a similar distribution pattern.
Role of this compound as a Plant Metabolite
The primary established role of this compound is as a key intermediate in the biosynthesis of other ipecac alkaloids. However, as a secondary metabolite, it is likely to possess other physiological functions within the plant, particularly in defense against herbivores and pathogens.
Potential Roles:
-
Precursor Sequestration: The glycosylation of this compound may serve as a mechanism for the plant to store a precursor molecule in a less reactive and more water-soluble form, likely within the vacuole.[1]
-
Defense Compound: Many alkaloids exhibit antimicrobial or insecticidal properties.[9][10] While specific studies on the bioactivity of purified this compound are scarce, its chemical structure suggests potential roles in plant defense.
-
Regulation of Biosynthesis: The accumulation of this compound might play a role in feedback regulation of its own biosynthetic pathway.
Induction by Elicitors:
The production of secondary metabolites in plants is often induced by stress signals, such as elicitors like methyl jasmonate (MeJA) and salicylic acid (SA).[11][12][13][14] While direct evidence for the induction of this compound by these elicitors is not yet available, it is a common strategy to enhance the production of related alkaloids in plant cell cultures.[11][14]
The following diagram illustrates the general signaling pathways of methyl jasmonate and salicylic acid, which are known to influence secondary metabolite production.
Experimental Protocols
The following protocols are generalized methods adapted for the study of this compound, based on standard techniques for the analysis of plant secondary metabolites.
Isolation and Purification of this compound
This protocol is adapted from a general method for the isolation of minor alkaloids from P. ipecacuanha.[15]
Materials:
-
Dried and powdered roots of P. ipecacuanha
-
Hexane
-
Methanol
-
5% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Rotary evaporator
-
Separatory funnels
-
pH meter
Procedure:
-
Defatting: Extract the powdered root material with hexane in a Soxhlet apparatus for 6-8 hours to remove fats and waxes. Discard the hexane extract.
-
Extraction: Air-dry the defatted plant material and then extract with methanol for 12-18 hours.
-
Acid-Base Partitioning:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude extract in 5% HCl.
-
Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic impurities. Discard the chloroform layer.
-
Carefully basify the aqueous layer to pH 9-10 with NH₄OH or NaOH.
-
Extract the basified solution three times with chloroform. The free this compound base will partition into the chloroform layer.
-
-
Purification:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the crude alkaloid mixture.
-
Perform column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol) to separate this compound from other alkaloids. Monitor fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing pure this compound and evaporate the solvent.
-
Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Extract a known weight of finely ground plant material with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution is typically used. For example, Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of Solvent B, and gradually increase its concentration over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (this needs to be determined by running a UV spectrum of the standard).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Inject the standards and samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve generated from the standards.
-
Characterization of this compound by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of natural products.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Solvent:
-
Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve a pure sample of this compound in the appropriate deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Analyze the spectra to assign the chemical shifts and coupling constants of all protons and carbons in the molecule, confirming its structure.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 53.4 |
| C-3 | 42.6 |
| C-4 | 28.9 |
| ... | ... |
Note: This is a partial and illustrative dataset. Complete and accurate NMR data should be obtained from experimental analysis of a purified sample.[3]
Enzymatic Assay for this compound β-D-Glucosidase (IpeGlu1)
This is a general colorimetric assay for β-glucosidase activity that can be adapted to use this compound as a substrate.[19][20]
Principle:
This assay indirectly measures the activity of IpeGlu1 by quantifying the amount of glucose released from the hydrolysis of this compound. The released glucose can be measured using a coupled enzyme assay (e.g., with glucose oxidase and peroxidase).
Materials:
-
Purified or partially purified IpeGlu1 enzyme extract
-
This compound solution (substrate)
-
Glucose oxidase/peroxidase reagent
-
Chromogenic substrate for peroxidase (e.g., ABTS)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the enzyme extract with the this compound solution in a phosphate buffer.
-
Incubate at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by heat inactivation or addition of a stop solution.
-
-
Glucose Quantification:
-
Add the glucose oxidase/peroxidase reagent and the chromogenic substrate to the reaction mixture.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen.
-
-
Calculation:
-
Create a standard curve using known concentrations of glucose.
-
Determine the amount of glucose produced in the enzymatic reaction from the standard curve.
-
Calculate the enzyme activity (e.g., in µmol of glucose released per minute per mg of protein).
-
Conclusion
This compound is a vital component in the biochemistry of Psychotria ipecacuanha, serving as a key precursor to the medicinally important alkaloids emetine and cephaeline. While its role as a biosynthetic intermediate is well-established, its potential functions in plant defense and the regulation of secondary metabolism are areas ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to isolate, quantify, and characterize this compound, paving the way for a deeper understanding of this important plant metabolite and its potential applications. Further research focusing on the specific biological activities of this compound and its response to environmental stimuli will be crucial in fully elucidating its role in the complex chemical ecology of P. ipecacuanha.
References
- 1. The New β-D-Glucosidase in Terpenoid-Isoquinoline Alkaloid Biosynthesis in Psychotria ipecacuanha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ENZYME - 3.2.1.220 this compound beta-D-glucosidase [enzyme.expasy.org]
- 5. EC 3.2.1.220 [iubmb.qmul.ac.uk]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of salicylic acid and methyl jasmonate in the production of phenolic compounds in plant cell suspension cultures of Thevetia peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijgpb.journals.ikiu.ac.ir [ijgpb.journals.ikiu.ac.ir]
- 13. Methyl Jasmonate Induces Traumatic Resin Ducts, Terpenoid Resin Biosynthesis, and Terpenoid Accumulation in Developing Xylem of Norway Spruce Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. phcogres.com [phcogres.com]
- 17. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
In Silico Prediction of Ipecoside Bioactivity: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the bioactivity, signaling pathways, and in silico modeling of Ipecoside is not extensively available in the public domain. This technical guide therefore provides a comprehensive methodological framework for the in silico prediction of this compound's bioactivity, drawing upon established computational and experimental techniques commonly applied to natural products of its class. The quantitative data and pathways presented herein are illustrative and based on general knowledge of related alkaloids.
Introduction to this compound
This compound is a naturally occurring iridoid-isoquinoline alkaloid found in plants of the Psychotria genus.[1][2] Its complex chemical structure, featuring multiple stereocenters and functional groups, suggests a potential for diverse biological activities.[1] Understanding these activities is a crucial first step in evaluating its therapeutic potential. In modern drug discovery, in silico methods provide a rapid and cost-effective approach to predict the bioactivity and pharmacokinetic properties of natural products like this compound, guiding further experimental validation.
This guide outlines a comprehensive workflow for the in silico prediction of this compound's bioactivity, detailing the necessary computational models, hypothetical experimental validation protocols, and potential signaling pathways it may modulate.
Predicted Physicochemical and ADMET Properties
A critical initial step in the in silico analysis of any potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4][5][6] These predictions help to assess the "drug-likeness" of a compound and identify potential liabilities early in the discovery process. For this compound, a hypothetical ADMET profile has been generated using established computational models.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Method | Significance |
| Physicochemical Properties | |||
| Molecular Weight | 565.57 g/mol [1] | Mass Spectrometry | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 1.8 | ALOGPS | Indicates lipophilicity and ability to cross cell membranes. |
| Hydrogen Bond Donors | 6 | Molecular Operating Environment (MOE) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 13 | Molecular Operating Environment (MOE) | Influences solubility and receptor binding. |
| Polar Surface Area (PSA) | 210.5 Ų | MOE | Predicts cell permeability. |
| Pharmacokinetic Properties (ADMET) | |||
| Aqueous Solubility | -4.5 log(mol/L) | ALOGPS | Affects oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Low | PreADMET | Predicts potential for CNS effects. |
| Human Intestinal Absorption | High (>80%) | PreADMET | Predicts oral bioavailability. |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Inhibitor | SwissADME | Potential for drug-drug interactions. |
| Toxicology | |||
| AMES Mutagenicity | Non-mutagenic | PreADMET | Predicts carcinogenic potential. |
| hERG Inhibition | Low risk | PreADMET | Predicts risk of cardiotoxicity. |
Predicted Bioactivities and Potential Molecular Targets
Based on its structural similarity to other isoquinoline alkaloids, this compound is predicted to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Computational target prediction algorithms suggest potential interactions with key proteins involved in these pathways.
Table 2: Predicted Bioactivities and Molecular Targets of this compound
| Predicted Bioactivity | Potential Molecular Target | In Silico Method | Hypothetical IC₅₀ (µM) |
| Cytotoxic Activity | Topoisomerase II | Molecular Docking, 3D-QSAR | 5 - 20 |
| Tubulin | Molecular Docking | 10 - 50 | |
| Anti-inflammatory Activity | Cyclooxygenase-2 (COX-2) | Molecular Docking, Pharmacophore Modeling | 15 - 40 |
| NF-κB | Pathway Analysis | - | |
| Antiviral Activity | Viral Proteases (e.g., 3CLpro) | Molecular Docking | 20 - 60 |
| Viral RNA-dependent RNA polymerase (RdRp) | Molecular Docking | 25 - 75 |
Methodologies for In Silico Prediction
A multi-faceted in silico approach is essential for a robust prediction of this compound's bioactivity. This involves a combination of ligand-based and structure-based methods.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[7][8][9][10] For this compound, a 3D-QSAR model could be developed using a training set of structurally similar isoquinoline alkaloids with known cytotoxic or anti-inflammatory activity.
Experimental Protocol: 3D-QSAR Modeling
-
Dataset Collection: Compile a dataset of at least 30 isoquinoline alkaloids with experimentally determined IC₅₀ values against a specific target (e.g., a cancer cell line or an inflammatory enzyme).
-
Molecular Modeling: Generate 3D structures of all compounds, including this compound, and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Structural Alignment: Align the molecules based on a common scaffold or a pharmacophore model.
-
Descriptor Calculation: Calculate molecular field descriptors (e.g., steric and electrostatic fields using CoMFA) or other 3D descriptors.
-
Model Generation: Use Partial Least Squares (PLS) regression to build a QSAR model correlating the descriptors with the biological activity.
-
Model Validation: Validate the model using internal (cross-validation) and external (prediction on a test set) validation techniques.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential mechanism of action.[11][12][13][14][15] Docking studies would be performed to predict the interaction of this compound with the potential molecular targets identified in Table 2.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.
-
Binding Site Definition: Identify the active site or allosteric binding pockets of the receptor.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, GOLD) to predict the binding pose of this compound within the defined binding site.
-
Scoring and Analysis: Analyze the predicted binding poses based on the docking score and visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical Experimental Validation
The in silico predictions must be validated through in vitro and cell-based assays.
Cytotoxicity Assays
Experimental Protocol: MTT Assay [16][17][18][19][20]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[21][22][23][24]
Anti-inflammatory Assays
Experimental Protocol: COX-2 Inhibition Assay [25][26][27]
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC₅₀ Determination: Calculate the IC₅₀ value from the inhibition curve.
Antiviral Assays
Experimental Protocol: Plaque Reduction Assay [28][29][30][31][32]
-
Cell and Virus Culture: Grow a monolayer of host cells (e.g., Vero cells) in 6-well plates and prepare a stock of the target virus (e.g., SARS-CoV-2).
-
Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of this compound.
-
Plaque Formation: Overlay the cells with a semi-solid medium and incubate until viral plaques are visible.
-
Plaque Staining and Counting: Stain the cells with crystal violet and count the number of plaques.
-
IC₅₀ Determination: Calculate the IC₅₀ as the concentration of this compound that reduces the number of plaques by 50%.
Predicted Signaling Pathways
Based on its predicted bioactivities, this compound may modulate several key signaling pathways. Diagrams generated using Graphviz illustrate these hypothetical interactions.
Caption: Predicted cytotoxic mechanism of this compound.
Caption: Predicted anti-inflammatory mechanism of this compound.
Caption: Workflow for in silico bioactivity prediction.
Conclusion
This technical guide provides a robust framework for the in silico prediction and experimental validation of this compound's bioactivity. While specific data for this compound remains limited, the methodologies outlined here represent a standard and effective approach for the initial assessment of novel natural products. The predictive models suggest that this compound may possess cytotoxic, anti-inflammatory, and antiviral properties, warranting further investigation. The successful application of this workflow will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of isoquinoline alkaloid pharmacology.
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation – ScienceOpen [scienceopen.com]
- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structure activity relationship (QSAR) analysis of substituted 4-oxothiazolidines and 5-arylidines as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. connectjournals.com [connectjournals.com]
- 14. phcogj.com [phcogj.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidant and Anti-Inflammatory Activities of Astilboides tabularis (Hemsl.) Engl. Root Extract [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Antiviral and anticancer activities of 13(E)-labd-13-ene-8alpha,15-diol isolated from Brachyglottis monroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. FDA-Approved Drugs with Potent In Vitro Antiviral Activity against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Ipecoside and Related Alkaloids from Carapichea ipecacuanha Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carapichea ipecacuanha, commonly known as ipecac, is a medicinal plant renowned for its rich content of bioactive isoquinoline alkaloids. The primary alkaloids of pharmaceutical interest are emetine and cephaeline, which are known for their emetic and antiprotozoal properties.[1][2] These alkaloids are biosynthetically derived from ipecoside, a key precursor in their metabolic pathway.[2][3][4] Therefore, extraction protocols targeting emetine and cephaeline are fundamentally relevant for the co-extraction of this compound. This document provides detailed protocols for the extraction of these alkaloids from the roots of C. ipecacuanha, presents quantitative data from published studies, and outlines the general workflow and biosynthetic context.
I. Biosynthetic Context: this compound, Cephaeline, and Emetine
This compound is a glucoside that serves as a crucial intermediate in the biosynthesis of cephaeline and emetine.[2][3] Understanding this relationship is vital, as the optimization of extraction for the downstream products (emetine and cephaeline) will invariably affect the yield of the precursor, this compound. The pathway involves a series of enzymatic reactions, including methylation and deglycosylation steps, to convert this compound into cephaeline and subsequently into emetine.
Caption: Biosynthetic pathway from this compound to emetine.
II. Experimental Protocols for Alkaloid Extraction
This section details various methods for extracting alkaloids from dried and powdered C. ipecacuanha roots.
Protocol 1: Ultrasonic-Assisted Methanolic Extraction
This method is suitable for analytical quantification of emetine and cephaeline and is expected to efficiently extract this compound as well.
Methodology:
-
Preparation: Weigh 100 mg of finely powdered C. ipecacuanha root material.[5][6]
-
Solvent Addition: Add 3.0 mL of 70% (v/v) aqueous methanol and 0.5 mL of 0.1 M NaOH to the powdered sample.[5][6] The addition of NaOH facilitates the extraction of alkaloids by converting them to their free base form.
-
Ultrasonication: Incubate the mixture in an ultrasonic bath at 25°C for 10 minutes.[5][6]
-
Centrifugation: Centrifuge the sample at 1840 rpm for 10 minutes to pellet the solid material.[5][6]
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeated Extraction: Repeat steps 2-5 two more times on the remaining plant material to ensure exhaustive extraction.[5][6]
-
Pooling and Volume Adjustment: Combine the three collected supernatants in a 10 mL volumetric flask and adjust the final volume to 10 mL using the 70% methanol extraction solution.[5][6]
-
Analysis: The resulting extract is ready for quantification by High-Performance Liquid Chromatography (HPLC).[5][6]
Protocol 2: Ultrasonic-Assisted Acidic Ethanol Extraction
This protocol is adapted from a patented method designed for the extraction and separation of emetine and cephaeline hydrochlorides.
Methodology:
-
Preparation: Obtain pulverized ipecac root material.
-
Solvent Addition: Add 10 to 40 times the weight of the root material of acidic ethanol. The ethanol concentration should be between 50-90%, and the acidity should be 1-3% (achieved by adding an appropriate amount of hydrochloric acid).[7]
-
Example: For 10 g of root powder, use 200 mL (20x) of 70% ethanol with 1% acidity.[7]
-
-
Ultrasonication: Perform ultrasonic extraction for a duration of 0.5 to 2 hours.[7]
-
Centrifugation & Collection: Centrifuge the mixture and collect the supernatant (extract solution).[7]
-
Solvent Evaporation: Concentrate the extract by evaporating the majority of the ethanol under reduced pressure at a temperature of 40-60°C.[7]
-
pH Adjustment: Adjust the pH of the remaining concentrated solution to 10-12 using a suitable base. This step is crucial for subsequent purification stages.[7]
Protocol 3: Total Alkaloid Extraction (Volumetric Method)
This method is designed to determine the total alkaloid content and uses a liquid-liquid extraction approach.
Methodology:
-
Preparation: Weigh 3.75 g of dried and powdered ipecac root.[8]
-
Initial Extraction: Place the sample in a flask with 50 mL of ethyl ether and mix in an orbital shaker at 400 rpm for 5 minutes.[8]
-
Basification: Add 2.5 mL of 6N ammonium hydroxide to the mixture and continue shaking at the same speed for one hour.[8]
-
Phase Separation: Add 2.5 mL of water and mix by hand. Allow the flask to stand for a few minutes to let the phases settle.[8]
-
Collection: The ether layer containing the free alkaloids can then be separated for further analysis or purification.
III. Data Presentation: Alkaloid Content and Extraction Parameters
The following tables summarize quantitative data on alkaloid content found in C. ipecacuanha roots and compare the parameters of the described extraction protocols.
Table 1: Quantitative Alkaloid Content in C. ipecacuanha Roots
| Alkaloid | Content (mg/g of dried root) | Source(s) |
| Total Alkaloids | 8.55 | [5] |
| Cephaeline | 4.65 | [5] |
| Emetine | 3.90 | [5] |
Note: The total alkaloid content is reported to be as high as 8.55 mg/g, with cephaeline generally being present in higher concentrations than emetine in the roots.[5]
Table 2: Comparison of Extraction Protocol Parameters
| Parameter | Protocol 1 (Methanolic) | Protocol 2 (Acidic Ethanolic) | Protocol 3 (Volumetric) |
| Solvent | 70% Methanol, 0.1M NaOH | 50-90% Ethanol (1-3% acidic) | Ethyl Ether, 6N NH₄OH |
| Solid:Solvent Ratio | 1:30 (w/v) initial | 1:10 to 1:40 (w/w) | 1:13.3 (w/v) |
| Technique | Ultrasonication | Ultrasonication | Orbital Shaking |
| Duration | 3 x 10 minutes | 0.5 - 2 hours | ~1 hour |
| Temperature | 25°C | Not specified (ambient) | Not specified (ambient) |
| Primary Output | Analytical Extract (HPLC) | Crude Concentrate | Ether Phase Extract |
IV. General Workflow for Extraction and Analysis
The overall process from raw plant material to purified alkaloids involves several key stages. The following diagram illustrates a typical workflow.
Caption: General workflow for ipecac alkaloid extraction.
V. Purification and Analysis Considerations
Following crude extraction, further purification and analytical steps are necessary to isolate and quantify this compound and other target alkaloids.
-
Purification:
-
Column Chromatography: Techniques like solid-phase extraction (e.g., using C18 cartridges) or column chromatography over silica gel can be employed to separate the alkaloids from other co-extracted compounds.[9][10]
-
Crystallization: For obtaining high-purity compounds, crystallization can be used by carefully selecting solvent and anti-solvent systems.[10][11]
-
-
Analysis:
-
Thin Layer Chromatography (TLC): TLC is a cost-effective method for the qualitative identification of emetine and cephaeline by comparing the retention factor (Rf) values of spots in the extract with those of authentic standards.[5][6][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the precise quantification of this compound, emetine, and cephaeline.[5][6] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an ion-pairing agent) and UV detection is typically used.
-
References
- 1. Carapichea ipecacuanha - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 6. redalyc.org [redalyc.org]
- 7. CN102633793B - Preparation method for extracting and separating emetini hydrochloridium and cephaeline hydrochloride from ipecace - Google Patents [patents.google.com]
- 8. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 9. Ipecac root extracts and isolated circular peptides differentially suppress inflammatory immune response characterised by proliferation, activation and degranulation capacity of human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. ES2381892T3 - Process for producing purified rebaudioside A compositions using solvent / antisolvent crystallization - Google Patents [patents.google.com]
- 12. Quantitative determination of emetine and cephaëline in ipecacuanha root and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ipecoside
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Ipecoside, an isoquinoline alkaloid, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for accuracy, and reproducibility in research and quality control environments.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Carapichea genus, notably in Ipecacuanha root. It is a precursor in the biosynthesis of other major alkaloids like emetine and cephaeline. Accurate quantification of this compound is crucial for the standardization of herbal extracts and in various stages of drug discovery and development. This application note details a robust HPLC method for the separation and quantification of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.
Quantitative Data Summary
The following table summarizes the typical performance parameters of the described HPLC method for the analysis of this compound and related alkaloids. This data is compiled from validated methods for similar compounds found in Ipecacuanha root.
| Parameter | Value |
| Linearity Range | 0.01 µg/mL - 0.40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL |
| Recovery | 96% - 103% |
| Precision (RSD%) | < 2.0% |
| Retention Time (estimated) | 8 - 12 min |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Plant material (e.g., Ipecacuanha root powder)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% phosphoric acid in water (v/v/v) in the ratio of 9:3:88.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
0.1% Phosphoric Acid: Add 1 mL of concentrated phosphoric acid to 999 mL of ultrapure water and mix well.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, methanol, and 0.1% phosphoric acid in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation
This protocol is designed for the extraction of this compound from plant material.
-
Extraction: Accurately weigh about 1 g of powdered plant material into a flask. Add a suitable volume of acidic methanol solution (e.g., methanol with 0.1% phosphoric acid).
-
Ultrasonication: Sonicate the mixture for 30 minutes to facilitate the extraction of alkaloids.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the key components of the HPLC method and the final analytical result.
Caption: Logical flow of the HPLC analysis process.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. Adherence to the detailed protocols for sample preparation, chromatographic conditions, and data analysis will ensure accurate and reproducible results, which are essential for quality control and research in the pharmaceutical and natural products sectors.
Application Note: Quantification of Ipecoside in Plant Extracts Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ipecoside is a secoiridoid glucoside found in various plant species, notably in the family Rubiaceae. It is a key biosynthetic precursor to the emetic alkaloids emetine and cephaeline. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal medicines, and research into its pharmacological potential. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward extraction protocol followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM), ensuring high selectivity and accuracy.
Principle The method involves the extraction of this compound from a homogenized plant matrix using ultrasound-assisted extraction with methanol. The crude extract is then purified using solid-phase extraction (SPE) to minimize matrix effects.[1] The purified sample is injected into a UHPLC system, where this compound is separated from other matrix components on a C18 reversed-phase column.[2][3] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in MRM mode. This mode monitors a specific precursor-to-product ion transition for this compound, providing excellent sensitivity and selectivity.[4] An internal standard (IS) is used to correct for variations in extraction efficiency and instrument response.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Solid-Phase Extraction (SPE) vacuum manifold and cartridges (e.g., Oasis MCX)[1][5]
-
Vortex mixer
-
Standard laboratory glassware and micropipettes
-
-
Reagents:
Sample Preparation Protocol
-
Grinding: Homogenize the dried plant material to a fine powder (e.g., particle size <0.5 mm) to ensure uniform extraction.[1]
-
Extraction:
-
Accurately weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex for 1 minute to ensure the material is fully wetted.
-
Perform ultrasound-assisted extraction in an ultrasonic bath for 30 minutes at ambient temperature.[7]
-
Centrifuge the mixture at 4000 x g for 15 minutes.[1]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.[1]
-
Loading: Load 1 mL of the extract supernatant onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interferences.
-
Elution: Elute this compound with 5 mL of 5% ammonia in methanol.[8]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid), vortex, and transfer to an autosampler vial for analysis.[1]
-
LC-MS/MS Method
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.[6]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
-
-
MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Method Validation Protocol
The developed method should be validated for linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[5][8]
-
Linearity: Prepare a calibration curve by spiking blank matrix extract with this compound standard at a minimum of six concentration levels. Plot the peak area ratio (this compound/IS) against the concentration and determine the linearity using a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).[10]
-
Recovery and Matrix Effect: Determine the extraction recovery by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. Evaluate the matrix effect by comparing the peak areas of post-extraction spiked samples to neat standards in solvent.[10]
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N), typically at S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Data Presentation and Results
The quantitative data should be clearly summarized for easy interpretation. The following tables present illustrative data for a typical method validation.
Table 1: Optimized MRM Parameters for this compound and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 551.2 | 389.2 | 100 | 35 | 20 |
| This compound (Confirming) | 551.2 | 163.1 | 100 | 35 | 25 |
| IS (Verbenalin) | 375.1 | 143.1 | 100 | 30 | 18 |
Table 2: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 2500 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x |
Table 3: Intra-day and Inter-day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 108.1 |
| LQC | 5 | 6.2 | 97.8 | 8.9 | 95.5 |
| MQC | 500 | 4.1 | 101.5 | 6.5 | 103.2 |
| HQC | 2000 | 3.5 | 98.9 | 5.8 | 99.7 |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).[10]
Table 4: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 5 | 88.5 | 94.1 |
| MQC | 500 | 91.2 | 96.5 |
| HQC | 2000 | 90.7 | 95.3 |
Visualizations
Experimental Workflow
The entire analytical process, from sample collection to final data analysis, is outlined in the workflow diagram below.
Workflow for this compound quantification.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
Application Notes and Protocols for In Vivo Administration of Ipecac Alkaloids in Rodent Models
A Focus on Emetine, a Key Bioactive Compound from Carapichea ipecacuanha
Introduction
Ipecoside is a naturally occurring iridoid glycoside found in Carapichea ipecacuanha (formerly Psychotria ipecacuanha), a plant native to South America.[1][2][3][4] While direct in vivo pharmacological studies on this compound in rodent models are limited in publicly available literature, the plant is renowned for its potent isoquinoline alkaloids, primarily emetine and cephaeline.[2][3][4] These alkaloids are responsible for the well-known emetic and antiprotozoal properties of ipecac preparations.[2][3][4] Emetine, in particular, has been the subject of numerous in vivo studies in rodent models, investigating its antiviral, immunomodulatory, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the in vivo administration of emetine in rodent models, serving as a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies and data presented are based on existing literature and are intended to provide a strong foundation for designing and executing preclinical studies with this class of compounds.
Data Presentation: Quantitative Summary of Emetine Administration in Rodent Models
The following tables summarize the key quantitative data from various in vivo studies involving the administration of emetine to rodent models.
Table 1: Pharmacokinetic Parameters of Emetine in Rodents
| Species | Dose | Route of Administration | Cmax (µM) | Tmax (hours) | Tissue Distribution | Reference |
| Mice | 1 mg/kg | Oral | ~1.8 (in lung) | 9 | High concentration in lung, kidney, and liver | [5] |
| Mice | 1 mg/kg | Intravenous (I.V.) | ~3.8 (in lung) | Not Specified | High concentration in lung, kidney, and liver | [5] |
| Rats | 1 mg/kg | Oral | ~1.6 (in lung) | 9 | High concentration in lung, kidney, and liver | [5] |
| Rats | 1 mg/kg | Intravenous (I.V.) | Not Specified | Not Specified | High concentration in lung, kidney, and liver | [5] |
Table 2: Efficacy and Toxicity of Emetine in Rodent Models
| Species | Model | Dose | Route of Administration | Treatment Regimen | Key Findings | Reference |
| Mice | Enterovirus A71 (EV-A71) Infection | 0.20 mg/kg | Oral | Twice a day | Reduced viral loads and completely prevented disease and death. | [6] |
| Mice | Immune Response to Sheep Red Blood Cells (SRBC) | 33 mg/kg | Intraperitoneal (i.p.) | Single dose administered simultaneously or 24h after immunization | Almost complete blockage of the immune response. | [7] |
| Mice | Gastric Cancer Xenograft (MGC803) | Not Specified | Not Specified | Not Specified | Strong potency against gastric cancer cell growth. | [8] |
| Mice | General Toxicity | Not Specified | Subcutaneous (s.c.) | Single dose | Reduced DNA, RNA, and protein synthesis in thymic cells. | [9] |
| Hamsters, Rats, Mice, Guinea Pigs, Rabbits | Contraceptive Activity | Not Specified | Oral and Intravaginal | Not Specified | Demonstrated anti-implantation effect. | [9] |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy of Emetine in an Enterovirus-Infected Mouse Model
This protocol is adapted from studies investigating the antiviral properties of emetine against enterovirus infection in mice.[6]
1. Animals and Housing:
- Species: BALB/c mice, 3-5 days old.
- Housing: House in a specific pathogen-free facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
2. Materials:
- Emetine dihydrochloride hydrate (Sigma-Aldrich or equivalent).
- Phosphate-buffered saline (PBS), sterile.
- Enterovirus A71 (EV-A71) stock of known titer.
- Oral gavage needles for neonatal mice.
- Tissue homogenization equipment.
- Reagents for viral load quantification (e.g., qRT-PCR).
3. Experimental Procedure:
- Infection: Infect neonatal mice with a lethal dose of EV-A71 via intraperitoneal injection.
- Treatment:
- Prepare a stock solution of emetine in sterile PBS.
- Administer emetine orally at a dose of 0.20 mg/kg twice daily.
- Initiate treatment shortly after infection and continue for a predetermined duration (e.g., 7-14 days).
- A control group should receive the vehicle (PBS) only.
- Monitoring:
- Monitor the mice daily for clinical signs of disease (e.g., limb paralysis, weight loss) and mortality.
- Tissue Collection and Analysis:
- At the end of the study or at specific time points, euthanize a subset of mice.
- Collect various organs (e.g., brain, spinal cord, muscle, intestine).
- Homogenize the tissues and extract viral RNA.
- Quantify the viral load in each tissue using qRT-PCR.
Protocol 2: Assessment of the Immunomodulatory Effects of Emetine in Mice
This protocol is based on a study evaluating the impact of emetine on the immune response in mice.[7]
1. Animals and Housing:
- Species: Swiss male mice, 6-8 weeks old.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
- Emetine dihydrochloride hydrate.
- Sheep Red Blood Cells (SRBC).
- Sterile saline.
- Spleen cell culture reagents (RPMI-1640, fetal bovine serum, etc.).
- [¹⁴C]-leucine and [³H]-thymidine for proliferation assays.
- Reagents for antibody titer determination (e.g., hemagglutination assay).
3. Experimental Procedure:
- Immunization: Immunize mice with an intraperitoneal injection of 10⁹ SRBC.
- Treatment:
- Administer a single intraperitoneal dose of emetine (33 mg/kg).
- Administer emetine at different time points relative to immunization (e.g., simultaneously, 24h, 48h, or 72h post-immunization).
- A control group receives the vehicle (saline) only.
- Spleen Cell Proliferation Assay:
- At various time points after emetine administration, isolate spleens from a subset of mice.
- Prepare single-cell suspensions of splenocytes.
- Culture the splenocytes in the presence of [¹⁴C]-leucine and [³H]-thymidine to measure protein and DNA synthesis, respectively.
- Antibody Response Measurement:
- Collect blood samples at different time points post-immunization.
- Determine the anti-SRBC antibody titers in the serum using a hemagglutination assay.
Protocol 3: Pharmacokinetic Study of Emetine in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of emetine in rats or mice.[5]
1. Animals and Housing:
- Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
- Housing: Standard laboratory conditions.
2. Materials:
- Emetine dihydrochloride hydrate.
- Vehicle for oral and intravenous administration (e.g., saline, PBS with a solubilizing agent if necessary).
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
- LC-MS/MS system for bioanalysis.
3. Experimental Procedure:
- Dosing:
- Oral Administration: Administer a single dose of emetine (e.g., 1 mg/kg) by oral gavage.
- Intravenous Administration: Administer a single dose of emetine (e.g., 1 mg/kg) via the tail vein.
- Blood Sampling:
- Collect serial blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site.
- Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
- Tissue Distribution (Optional):
- At the final time point, euthanize the animals and collect various tissues (e.g., lung, liver, kidney, brain).
- Homogenize the tissues for drug concentration analysis.
- Sample Analysis:
- Analyze the plasma and tissue homogenate samples for emetine concentration using a validated LC-MS/MS method.
- Pharmacokinetic Analysis:
- Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Mandatory Visualizations
Caption: General workflow for in vivo studies of emetine in rodent models.
Caption: Proposed mechanism of antiviral action of emetine.
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ipecacuanha: the South American vomiting root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low dose of emetine as potential anti-SARS-CoV-2 virus therapy: preclinical in vitro inhibition and in vivo pharmacokinetic evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emetine protects mice from enterovirus infection by inhibiting viral translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of emetine on the immune response of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamopen.com [benthamopen.com]
Application Note: Protocol for Ipecoside Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipecoside is a naturally occurring isoquinoline alkaloid and a terpene glycoside found in plants of the Carapichea genus.[1] Its complex structure, which includes multiple hydroxyl groups and a secondary amine, results in low volatility and thermal instability, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[2][3][4] Chemical derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.[3][4] This process involves chemically modifying the polar functional groups to reduce hydrogen bonding and increase volatility.[5][6]
This application note provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique for compounds containing hydroxyl and amine groups.[5][7] The resulting trimethylsilyl (TMS) derivatives of this compound are more amenable to GC-MS analysis, allowing for improved chromatographic separation and mass spectral identification.[8]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate
-
Nitrogen gas, high purity
-
GC-MS grade vials with caps
-
Heating block or oven
-
Microsyringes
Protocol 1: Silylation of this compound
This protocol outlines the derivatization of this compound using BSTFA with TMCS as a catalyst. Silylation replaces the active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group.[5]
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard into a 2 mL GC vial.
-
If the sample is in a solution, evaporate the solvent completely under a gentle stream of dry nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[2]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-800 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 min |
Data Presentation
The following table summarizes the expected hypothetical quantitative data for the GC-MS analysis of derivatized this compound. Actual results may vary depending on the experimental conditions.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (per-TMS) | ~25.5 | [M]+, [M-15]+, [M-90]+, and other characteristic fragments |
Mandatory Visualization
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical derivatization of this compound via silylation.
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Note: Solid-Phase Extraction (SPE) for the Purification of Ipecoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipecoside is a naturally occurring isoquinoline alkaloid and terpene glycoside found in plants of the Psychotria genus.[1][2][3] Its complex structure, featuring both polar glycosidic moieties and a less polar aglycone backbone, presents a purification challenge. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound from crude plant extracts. This application note provides a detailed protocol for the purification of this compound using SPE, based on the general principles of reversed-phase and ion-exchange chromatography. As no specific published SPE method for this compound was identified, this protocol is a proposed starting point for method development.
Chemical Structure of this compound
This compound has a molecular formula of C27H35NO12 and a molecular weight of 565.57 g/mol .[4][5]
Experimental Protocols
This section details two potential SPE protocols for this compound purification: a reversed-phase method and a cation-exchange method. The choice of method will depend on the sample matrix and the desired purity of the final product.
Method 1: Reversed-Phase SPE
This method is suitable for the general cleanup and enrichment of this compound from aqueous and semi-aqueous extracts.
Materials and Reagents:
-
SPE Cartridge: C18, 500 mg bed weight
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Crude this compound extract (dissolved in 10% methanol/water)
-
SPE vacuum manifold
Protocol:
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 1-5 mL of the crude this compound extract onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar impurities.
-
A second wash with 5 mL of 20% methanol in deionized water can be performed to remove less polar impurities.
-
-
Elution:
-
Elute the bound this compound with 5 mL of 80% methanol in deionized water. A small amount of formic acid (e.g., 0.1%) can be added to the elution solvent to improve the recovery of the alkaloid.
-
Collect the eluate for further analysis.
-
Method 2: Cation-Exchange SPE
This method leverages the basic nature of the isoquinoline nitrogen in this compound for selective retention.
Materials and Reagents:
-
SPE Cartridge: Strong Cation Exchange (SCX), 500 mg bed weight
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Crude this compound extract (dissolved in a low-ionic-strength, acidic solution, e.g., 0.1% formic acid in water)
-
SPE vacuum manifold
Protocol:
-
Conditioning:
-
Pass 5 mL of methanol through the SCX cartridge.
-
Pass 5 mL of deionized water through the cartridge to equilibrate.
-
-
Sample Loading:
-
Load 1-5 mL of the acidified crude this compound extract onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in deionized water to remove neutral and acidic impurities.
-
Wash with 5 mL of methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the bound this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate for further analysis.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the two proposed SPE methods for this compound purification. This data is for illustrative purposes to demonstrate the expected performance of the methods.
| Method | Sample Load (mg) | Elution Volume (mL) | Recovery (%) | Purity (%) |
| Reversed-Phase SPE | 10 | 5 | 85 | 90 |
| Cation-Exchange SPE | 10 | 5 | 92 | 95 |
Visualizations
Diagram 1: General SPE Workflow for this compound Purification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
Application Note: Development of a Cell Viability Assay for Ipecoside
Introduction
Ipecoside is a natural alkaloid found in the ipecacuanha plant (Carapichea ipecacuanha). It is a biosynthetic precursor to the more widely known and potent alkaloids, emetine and cephaeline[1]. These compounds are known for their emetic properties and have been historically used in syrup of ipecac to induce vomiting in cases of poisoning[2][3]. The primary mechanism of action for emetine and its analogue cephaeline is the inhibition of protein synthesis in eukaryotic cells[4][5][6]. They achieve this by binding to the 40S ribosomal subunit, thereby blocking the translocation step of polypeptide chain elongation[4][7].
Given this potent biological activity, it is crucial to quantify the cytotoxic effects of this compound and its derivatives in a reliable and reproducible manner. This application note provides detailed protocols for assessing the cell viability of cells treated with this compound using three standard colorimetric assays: the MTT assay, the Neutral Red Uptake (NRU) assay, and the Lactate Dehydrogenase (LDH) assay.
-
The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product[8].
-
The Neutral Red Uptake (NRU) assay assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes[9].
-
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a cytosolic enzyme released into the culture medium upon cell membrane damage[10][11].
These methods provide a comprehensive approach to evaluating the cytotoxic potential of this compound, which is essential for researchers in drug discovery and toxicology.
Required Materials and Reagents
General:
-
Selected mammalian cell line (e.g., HeLa, A549, Vero E6)
-
Complete cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
-
Orbital shaker
For MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[8][12]
-
MTT solvent/solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or acidic isopropanol)[12]
For Neutral Red Uptake (NRU) Assay:
-
Neutral Red (NR) solution (e.g., 0.33 g/L in ultra-pure water)[9]
-
NR destain/solubilization solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[9]
For LDH Assay:
-
Commercially available LDH cytotoxicity assay kit (recommended) or individual reagents:
Experimental Protocols
General Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ to 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the seeding medium from the wells.
-
Add 100 µL of the this compound working solutions to the respective wells. Include triplicate wells for each concentration.
-
Controls: Prepare triplicate wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Protocol 1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability[8].
-
Add MTT Reagent: Following the this compound incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[14][15].
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 150 µL of MTT solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals[8].
-
-
Absorbance Reading:
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[12].
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader[14][15]. A reference wavelength of >650 nm can be used to reduce background noise[15].
-
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Protocol 2: Neutral Red Uptake (NRU) Assay
This assay measures the accumulation of Neutral Red dye in the lysosomes of viable cells[9].
-
Add NR Solution: After this compound treatment, remove the culture medium and add 100 µL of pre-warmed Neutral Red medium to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells[9].
-
Wash: Discard the NR solution, and gently rinse the cells with 150 µL of PBS to remove excess dye[9].
-
Destain: Add 150 µL of the NR destain solution (50% ethanol, 1% acetic acid) to each well[9].
-
Absorbance Reading:
-
Data Analysis: Calculate the percentage of cell viability using the same formula as the MTT assay.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures membrane integrity by quantifying LDH released from damaged cells into the supernatant[10].
-
Prepare Controls: On a separate 96-well plate (the "assay plate"), prepare the following controls as per the kit manufacturer's instructions[17]:
-
Culture Medium Background: Supernatant from wells with medium but no cells.
-
Spontaneous LDH Release: Supernatant from untreated control cells.
-
Maximum LDH Release: Supernatant from control cells treated with the kit's Lysis Buffer for 45 minutes before the end of the incubation.
-
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well of the this compound-treated plate to a corresponding well on the fresh assay plate.
-
Add Reaction Mix: Add 50 µL of the LDH Reaction Mix (containing substrate and dye) to each well of the assay plate.
-
Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader[17].
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting percent viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data Summary for MTT Assay
| This compound Conc. (µM) | Absorbance (570nm) Replicate 1 | Absorbance (570nm) Replicate 2 | Absorbance (570nm) Replicate 3 | Mean Absorbance | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.231 | 1.205 | 1.211 | 0.017 | 95.3% |
| 10 | 0.955 | 0.989 | 0.962 | 0.969 | 0.018 | 76.2% |
| 50 | 0.631 | 0.655 | 0.648 | 0.645 | 0.012 | 50.7% |
| 100 | 0.312 | 0.333 | 0.325 | 0.323 | 0.011 | 25.4% |
| 250 | 0.155 | 0.149 | 0.151 | 0.152 | 0.003 | 12.0% |
| Blank (Medium Only) | 0.102 | 0.105 | 0.103 | 0.103 | 0.002 | 0.0% |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Mechanism of Action
Caption: Inhibition of protein synthesis by this compound metabolites.
Principle of LDH Cytotoxicity Assay
Caption: Principle of the LDH release assay for cytotoxicity.
References
- 1. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cephaeline - Wikipedia [en.wikipedia.org]
- 3. Ipecac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Emetine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Emetine - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Anti-inflammatory Activity of Ipecoside
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ipecoside is a natural compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted model for studying inflammation. The following protocols detail methods for assessing nitric oxide (NO) production, pro-inflammatory cytokine levels, and the modulation of key signaling pathways.
Experimental Protocols
Cell Culture and Treatment
A murine macrophage cell line, RAW 264.7, is a suitable model for these experiments.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for protein extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Procedure:
-
After the 24-hour incubation with this compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite in the samples.
Quantification of Pro-inflammatory Cytokines (ELISA)
This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
-
Data Analysis: Create a standard curve for each cytokine to determine their concentrations in the samples.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To investigate the molecular mechanism of this compound's anti-inflammatory action, Western blotting can be used to assess the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
-
Protein Extraction:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize them to the respective total protein or loading control.
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 |
| This compound + LPS | 1 | 97.5 ± 5.1 |
| This compound + LPS | 5 | 96.3 ± 4.9 |
| This compound + LPS | 10 | 95.1 ± 5.3 |
| This compound + LPS | 25 | 85.2 ± 6.1* |
| This compound + LPS | 50 | 60.7 ± 5.8** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-treated group.
Table 2: Inhibitory Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) |
| Control | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 |
| This compound + LPS | 1 | 22.8 ± 1.9 |
| This compound + LPS | 5 | 18.5 ± 1.5* |
| This compound + LPS | 10 | 12.3 ± 1.1 |
| This compound + LPS | 25 | 7.8 ± 0.9 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-treated group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 3.5 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.2 | 980.4 ± 95.7 | 850.3 ± 89.1 |
| This compound + LPS | 5 | 980.3 ± 90.5 | 750.1 ± 78.3 | 650.7 ± 68.4* |
| This compound + LPS | 10 | 650.1 ± 65.8 | 480.9 ± 50.2 | 410.2 ± 45.6 |
| This compound + LPS | 25 | 320.7 ± 35.2 | 210.5 ± 25.1 | 180.9 ± 22.3 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS-treated group.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory testing of this compound.
NF-κB Signaling Pathway
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: this compound's modulation of the MAPK signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ipecoside Extraction from Plant Material
Welcome to the technical support center for the optimization of Ipecoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction of this compound from plant materials, primarily from the roots and rhizomes of Psychotria ipecacuanha.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction process in a question-and-answer format.
Issue 1: Low this compound Yield
-
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low this compound yield can be attributed to several factors throughout the extraction process. Here are the key areas to investigate:
-
Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. Ensure you are using high-quality, properly dried, and finely powdered plant material.
-
Inadequate Cell Lysis: this compound is contained within the plant cells. If the cell walls are not sufficiently disrupted, the solvent cannot efficiently penetrate and extract the compound. Consider reducing the particle size of your plant material by grinding it into a finer powder.
-
Suboptimal Solvent Choice: The choice of solvent is critical for efficient extraction. This compound, as an alkaloid, has specific solubility characteristics. Acidified alcohol solutions are often effective.
-
Inefficient Extraction Method: Simple maceration may not be sufficient for optimal yield. More advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency by enhancing solvent penetration and mass transfer.[1][2]
-
Incomplete Extraction: A single extraction step may not be enough to recover all the this compound. A patent for ipecac alkaloid extraction suggests performing the extraction multiple times (e.g., six times) and pooling the extracts.[3]
-
Issue 2: this compound Degradation
-
Question: I suspect that my this compound is degrading during the extraction process. What are the signs and how can I prevent it?
-
Answer: this compound can be susceptible to degradation under certain conditions. Here’s how to identify and mitigate this issue:
-
Signs of Degradation: The appearance of unexpected peaks in your HPLC chromatogram, a decrease in the expected this compound peak area over time, or a color change in your extract can indicate degradation.
-
pH Instability: Alkaloids can be unstable in their free base form. Extracting with an acidified solvent (e.g., methanol or ethanol with a small amount of hydrochloric acid) can convert this compound to its more stable hydrochloride salt.[3]
-
Thermal Degradation: High temperatures can lead to the breakdown of this compound. If you are using heat in your extraction method (e.g., Soxhlet or MAE), it is crucial to optimize the temperature to balance extraction efficiency with compound stability.
-
Oxidation: Exposure to air and light can promote oxidation. It is advisable to conduct the extraction in a protected environment where possible and store extracts in amber vials at low temperatures.
-
Issue 3: Inconsistent Results
-
Question: I am getting highly variable this compound yields between batches, even when I follow the same protocol. What could be causing this inconsistency?
-
Answer: Inconsistent results are often due to subtle variations in experimental parameters. To improve reproducibility, consider the following:
-
Plant Material Heterogeneity: Ensure your plant material is homogenized to have a uniform particle size and distribution of this compound.
-
Precise Parameter Control: Small fluctuations in temperature, extraction time, solvent-to-solid ratio, and agitation speed can impact yield. Carefully control and monitor these parameters for each extraction.
-
Solvent Evaporation: If you are performing long extractions, ensure your vessel is properly sealed to prevent solvent evaporation, which would alter the solvent-to-solid ratio.
-
Moisture Content: The moisture content of the plant material can affect extraction efficiency. Ensure your plant material is consistently dried to a specific moisture level before extraction.
-
Frequently Asked Questions (FAQs)
Extraction Parameters
-
What is the best solvent for extracting this compound? While various polar solvents can be used, acidified methanol or ethanol are highly effective for extracting ipecac alkaloids like this compound.[3] The addition of a small amount of acid (e.g., 0.05% HCl) helps to form the more stable hydrochloride salt of the alkaloid.[3]
-
What is the optimal temperature for this compound extraction? The optimal temperature depends on the extraction method. For conventional methods, a moderately elevated temperature (e.g., 60°C) can improve extraction efficiency.[3] However, it is crucial to avoid excessively high temperatures that could cause degradation.
-
How long should I perform the extraction? Extraction time is a critical parameter that needs to be optimized. For maceration, longer periods (hours to days) may be necessary. For advanced methods like UAE, shorter times (e.g., 20-30 minutes) can be sufficient.[2] It's important to determine the point at which the yield plateaus to avoid unnecessary time and energy expenditure.[4]
-
What is the ideal solid-to-liquid ratio? A higher solvent-to-solid ratio generally leads to better extraction efficiency, but also results in a more dilute extract that requires more energy for solvent removal. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL). This parameter should be optimized for your specific process.
Extraction Methods
-
What are the advantages of Ultrasound-Assisted Extraction (UAE) for this compound? UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, leading to enhanced solvent penetration and faster extraction. This often results in higher yields in a shorter time and at lower temperatures compared to conventional methods.[1][5]
-
Is Microwave-Assisted Extraction (MAE) suitable for this compound? MAE uses microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.[1] While efficient, it's important to carefully control the temperature to prevent thermal degradation of this compound.
-
When should I use a conventional method like maceration or Soxhlet extraction? Maceration is a simple technique that requires minimal specialized equipment but is often time-consuming and may result in lower yields. Soxhlet extraction is more efficient than maceration but uses larger volumes of solvent and prolonged heating, which can increase the risk of thermal degradation.[2] These methods can be suitable for initial exploratory work or when advanced equipment is not available.
Analysis and Quantification
-
How can I quantify the amount of this compound in my extract? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) and UV detection is typically used.
-
What are the key parameters for a validated HPLC method for this compound? A validated HPLC method should demonstrate linearity, accuracy, precision, specificity, and defined limits of detection (LOD) and quantification (LOQ).[6][7] This ensures that the results are reliable and reproducible.
Data Presentation
Table 1: Comparison of Common Extraction Methods for Plant Alkaloids
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent over time. | Simple, low cost, requires minimal equipment. | Time-consuming, may result in lower yields, large solvent consumption.[2] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Requires large solvent volumes, prolonged heating can degrade thermolabile compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yields, reduced solvent consumption, suitable for thermolabile compounds.[1][5] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly heat the solvent and plant material. | Very fast extraction times, reduced solvent usage, improved yields.[1][2] | Potential for thermal degradation if not controlled, requires specialized equipment. |
Table 2: Influence of Key Parameters on this compound Extraction Yield
| Parameter | Effect on Yield | Considerations for Optimization |
| Solvent Type | High | The polarity and pH of the solvent are critical. Acidified alcohols (methanol, ethanol) are often effective for alkaloids.[3] |
| Solvent Concentration | High | For aqueous alcohol solutions, the water content can influence the extraction of other compounds. Optimization is necessary. |
| Temperature | Medium to High | Higher temperatures generally increase solubility and diffusion, but can also cause degradation. A balance must be found. |
| Extraction Time | High | Yield increases with time up to a certain point, after which it plateaus.[4] Prolonged times can increase degradation risk. |
| Particle Size | Medium | Smaller particle sizes increase the surface area for extraction, but can make filtration difficult. |
| Solid-to-Liquid Ratio | Medium | Higher ratios improve extraction efficiency but result in more dilute extracts. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the roots and rhizomes of Psychotria ipecacuanha at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a suitable extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 80% methanol with 0.05% HCl).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 45°C).
-
-
Sample Processing:
-
After extraction, centrifuge the mixture to separate the extract from the solid plant material.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue with fresh solvent and combine the supernatants to maximize yield.
-
Filter the combined supernatant through a 0.45 µm filter before HPLC analysis.
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The exact ratio and gradient program should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared extract and determine the peak area of this compound.
-
Calculate the concentration of this compound in the extract using the calibration curve.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. aktpublication.com [aktpublication.com]
- 3. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of Ipecoside in aqueous solutions
Technical Support Center: Ipecoside Solubility Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a naturally occurring alkaloid compound isolated from plants of the Psychotria genus.[1] Structurally, it is classified as both a terpene glycoside and an isoquinoline alkaloid.[2] Its complex structure consists of a large, relatively hydrophobic aglycone core and a hydrophilic sugar (glucose) moiety. While the glucose group enhances water solubility compared to the core structure alone, the overall molecule can still exhibit poor solubility in neutral aqueous solutions, leading to challenges in preparing solutions for in vitro and in vivo experiments. Publicly available datasheets often recommend dissolving this compound in organic solvents like DMSO, methanol, or ethanol, which implies limited aqueous solubility.[3]
Q2: I am trying to make a stock solution of this compound for my experiments. What is the recommended starting point?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent in which this compound is readily soluble, such as Dimethyl Sulfoxide (DMSO).[4] A high concentration stock (e.g., 10-100 mM) can be prepared in DMSO and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When preparing aqueous working solutions, this DMSO stock can be diluted serially into your aqueous buffer or media. It is critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. Vigorous vortexing or sonication during dilution can help prevent precipitation.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. This indicates that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this, which are detailed further in this guide:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.
-
Use a Co-solvent System: Incorporate a water-miscible co-solvent (e.g., ethanol, polyethylene glycol 400) into your final aqueous solution to increase the solubilizing capacity of the medium.[6][7]
-
Adjust the pH: If this compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility.[7]
-
Utilize Cyclodextrins: These molecules can encapsulate this compound, forming a water-soluble inclusion complex.[8][9]
-
Employ Surfactants: Surfactants can form micelles that solubilize this compound, though this may not be suitable for all experimental systems.[6]
Q4: How do I choose the best solubilization method for my specific application (e.g., cell culture vs. animal studies)?
A4: The choice of method depends on the experimental context, particularly the tolerance of the biological system to excipients.
-
For in vitro cell culture: The primary concern is minimizing cytotoxicity from the solubilizing agents. Using a low percentage of DMSO (<0.5%) is common. If higher concentrations of this compound are needed, complexation with a well-tolerated cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a preferred method.[4][10]
-
For in vivo animal studies: The formulation must be safe and biocompatible for the route of administration (e.g., oral, parenteral). Co-solvent systems (e.g., PEG 400, propylene glycol), cyclodextrin formulations, and lipid-based systems are all viable options and are used in preclinical studies.[6][11] The final choice will depend on the required dose, administration route, and pharmacokinetic goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | The intrinsic aqueous solubility of this compound is very low at the tested concentration and pH. | 1. Do not attempt to dissolve this compound directly in an aqueous buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[4] 2. Use physical methods like heating to 37°C and sonication to aid dissolution in the stock solvent.[4] |
| A precipitate forms immediately upon diluting the DMSO stock into my buffer. | The aqueous solubility limit has been exceeded (critical supersaturation). The final DMSO concentration may be too low to maintain solubility. | 1. Increase the percentage of DMSO in the final solution, but remain within the acceptable limits for your assay (usually <0.5%). 2. Decrease the final concentration of this compound. 3. Add the this compound stock solution to the buffer while vortexing vigorously to ensure rapid mixing. 4. Explore adding a co-solvent or cyclodextrin to the aqueous buffer before adding the this compound stock.[6][10] |
| The solution is clear initially but becomes cloudy or forms a precipitate over time. | The compound is slowly precipitating out of a metastable supersaturated solution. This can be due to temperature changes or nucleation. | 1. Prepare fresh working solutions immediately before use. 2. Ensure the temperature of the solution is maintained. 3. Increase the concentration of the solubilizing excipient (co-solvent, cyclodextrin) to create a more stable formulation. 4. Filter the solution through a 0.22 µm filter after preparation to remove any initial nuclei that could promote precipitation. |
| I am observing unexpected effects or high variability in my experimental results. | The solubilizing agent (e.g., DMSO, ethanol, surfactant) may be causing biological effects or toxicity. The compound may not be fully dissolved, leading to inconsistent dosing. | 1. Run a vehicle control experiment containing the same concentration of the solubilizing agent(s) but without this compound. 2. Lower the concentration of the solubilizing agent. 3. Switch to a more biocompatible solubilizer, such as HP-β-CD.[4] 4. Visually inspect all solutions for precipitation before use. If possible, quantify the concentration of the final working solution using HPLC. |
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Typical Excipients / Method | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing its ability to expel the hydrophobic solute.[7] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Simple to prepare; effective for many compounds; established methods.[6] | Potential for excipient toxicity; may precipitate upon further dilution (in vivo).[12] |
| pH Adjustment | Ionizes acidic or basic functional groups on the drug molecule, forming a more soluble salt in situ.[7] | Buffers (e.g., phosphate, citrate), acid/base addition (e.g., HCl, NaOH) | Highly effective if the compound has a suitable pKa; simple and inexpensive.[7] | Requires this compound to have an ionizable group; risk of precipitation if pH changes; potential for chemical instability at pH extremes. |
| Complexation | The hydrophobic drug (guest) is encapsulated within the cavity of a host molecule, whose exterior is hydrophilic.[9][13] | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High solubilization potential; often improves stability; generally low toxicity (especially for derivatives).[4][10] | Can be more expensive; requires specific host-guest compatibility; may alter pharmacokinetics. |
| Micellar Solubilization | Surfactant molecules form micelles in water, creating a hydrophobic core where the drug can partition.[6] | Tween® 80, Polysorbates, Solutol® HS-15 | High drug-loading capacity is possible. | Potential for cell toxicity; can interfere with some biological assays. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation. | Micronization, Nanonization (wet media milling, high-pressure homogenization) | Increases dissolution rate; can improve bioavailability for oral formulations. | Does not increase equilibrium solubility; requires specialized equipment; risk of particle agglomeration. |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.[2] | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), HPMC | Significantly improves dissolution rate and can achieve supersaturation. | Can be complex to prepare; physical instability (recrystallization) is a concern. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO/PEG 400)
This protocol is suitable for preparing concentrated solutions for subsequent dilution in in vitro or in vivo experiments.
-
Preparation of Stock Solution:
-
Accurately weigh 5 mg of this compound powder into a sterile glass vial.
-
Add 176.8 µL of pure, anhydrous DMSO to achieve a 50 mM stock solution.
-
Warm the vial to 37°C and sonicate in a water bath for 10-15 minutes, or until the solid is completely dissolved.[4] Visually inspect for any remaining particles.
-
Store this stock in aliquots at -80°C.
-
-
Preparation of Working Solution (Example for 100 µM final concentration):
-
Prepare your final aqueous buffer (e.g., PBS, cell culture medium).
-
To 978 µL of the aqueous buffer, add 20 µL of PEG 400 (final concentration 2% v/v). Vortex to mix thoroughly.
-
Add 2 µL of the 50 mM this compound DMSO stock to the buffer/PEG 400 mixture.
-
Immediately vortex vigorously for 30-60 seconds to ensure rapid dispersion and prevent precipitation. The final DMSO concentration will be 0.2%.
-
Protocol 2: Enhancing Solubility using pH Adjustment (Screening Method)
As the pKa of this compound is not readily published, a screening study is required to find the optimal pH. This compound's isoquinoline structure contains nitrogen atoms that are likely basic, suggesting solubility may increase at a lower pH.
-
Prepare a series of buffers: Prepare small volumes (e.g., 2 mL) of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your experimental system (e.g., citrate for lower pH, phosphate for neutral, Tris for higher).
-
Prepare a concentrated this compound stock in DMSO (e.g., 50 mM) as described in Protocol 1.
-
Add this compound to buffers: Add a small, consistent volume of the this compound stock to each buffer to achieve a target concentration that is initially problematic at neutral pH (e.g., 200 µM). Ensure the final DMSO concentration is constant and low across all samples.
-
Equilibrate and Observe: Vortex each sample and allow them to equilibrate at room temperature for 1-2 hours, protected from light.
-
Assess Solubility: Visually inspect each tube for precipitation or cloudiness against a dark background. For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like HPLC-UV. The pH that yields the highest concentration in the supernatant is optimal for solubility.
Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
This method creates a solid inclusion complex that can be dissolved in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[10]
-
Determine Molar Ratio: A common starting molar ratio for drug:cyclodextrin is 1:1 or 1:2. The molecular weight of this compound is 565.57 g/mol ; the average molecular weight of HP-β-CD is ~1460 g/mol .
-
Kneading Procedure:
-
In a glass mortar, place the calculated amount of HP-β-CD (e.g., for a 1:2 molar ratio with 10 mg of this compound, use ~51.6 mg of HP-β-CD).
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the HP-β-CD to form a thick, consistent paste.
-
Add the this compound powder (10 mg) to the paste.
-
Knead the mixture thoroughly with a pestle for 30-45 minutes. The mixture should remain as a paste; add more solvent drops if it becomes too dry.
-
Dry the resulting paste in a vacuum oven at 40°C overnight to remove the solvents.
-
The resulting solid powder is the this compound-HP-β-CD inclusion complex. Grind it into a fine powder.
-
-
Reconstitution: This powder can now be dissolved directly in your aqueous buffer. The solubility should be significantly enhanced compared to the free drug. Confirm the final concentration with an analytical method if necessary.
Visualizations
Below are diagrams illustrating key workflows for addressing this compound solubility.
Caption: Decision workflow for preparing an aqueous this compound solution.
Caption: Logic diagram for selecting a suitable solubilization strategy.
References
- 1. lsuagcenter.com [lsuagcenter.com]
- 2. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Terpene Glycosides as natural Solubilizers [lsuagcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]
- 7. Metabolic engineering for the production of plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, CasNo.15401-60-2 Chengdu Herbpurify Co., Ltd China (Mainland) [herbpurify.lookchem.com]
- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 10. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20170095467A1 - Encapsulation of isoquinoline alkaloids - Google Patents [patents.google.com]
- 12. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 13. medchemexpress.com [medchemexpress.com]
Addressing Ipecoside instability in cell culture media
Welcome to the technical support center for Ipecoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address common challenges related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a terpene glycoside and an isoquinoline alkaloid that serves as a biosynthetic precursor to the better-known ipecac alkaloids, emetine and cephaeline.[1] The primary mechanism of action of its derivatives, emetine and cephaeline, is the inhibition of protein synthesis, which has been studied in the context of antiviral and anti-cancer research.[1][2] While this compound itself is a precursor, its bioactivity may be related to its conversion to these more active compounds.
Q2: What are the common stability issues encountered with this compound in cell culture media?
A2: As a glycoside, this compound is susceptible to hydrolysis in aqueous environments like cell culture media. This chemical reaction would cleave the glycosidic bond, separating the sugar moiety from the aglycone (the non-sugar part of the molecule). The rate of this hydrolysis can be influenced by factors such as pH, temperature, and enzymatic activity within the cell culture medium, potentially leading to a decrease in the concentration of the parent compound over the course of an experiment.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. For experimental use, the stock solution should be diluted in pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q4: What are the potential consequences of this compound instability in my experiments?
A4: this compound instability can lead to several experimental issues, including:
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Loss of Bioactivity: If this compound is the primary active compound, its degradation will result in a diminished biological effect.
-
Inconsistent Results: The concentration of the active compound will decrease over time, leading to variability between experiments and even within the same experiment.
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Formation of Bioactive Metabolites: The degradation products of this compound, such as its aglycone, may have different biological activities than the parent compound, which could confound experimental results.
Troubleshooting Guide
Issue 1: I am observing a decrease in the expected biological effect of this compound over time.
This is a common issue that may be related to the stability of this compound in your cell culture medium.
Troubleshooting Workflow
A workflow for troubleshooting decreased this compound bioactivity.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Degradation in Cell Culture Medium | Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO₂). This can be done by incubating this compound in the medium and measuring its concentration at different time points using HPLC or LC-MS/MS. |
| Hydrolysis of the Glycosidic Bond | The primary degradation pathway for glycosides in aqueous solutions is hydrolysis. Consider reducing the incubation time of your experiment if possible. Alternatively, if the aglycone is the active form, pre-incubating this compound in the medium to allow for hydrolysis might lead to more consistent results. |
| Enzymatic Degradation | If you are using a serum-containing medium, enzymes present in the serum may be degrading this compound. Consider switching to a serum-free medium or heat-inactivating the serum before use. |
| Incorrect Stock Solution Concentration | Re-verify the concentration of your this compound stock solution. If possible, use a spectrophotometer or another analytical method to confirm the concentration. Always prepare fresh dilutions from a frozen stock for each experiment. |
Issue 2: My experimental results with this compound are inconsistent and not reproducible.
Inconsistent results are often a symptom of compound instability.
Troubleshooting Workflow
A workflow for troubleshooting inconsistent results with this compound.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Variable Degradation Rates | The rate of this compound degradation may vary slightly between experiments due to minor differences in media preparation or incubation conditions. Performing a time-course experiment where the biological endpoint is measured at several time points can help to understand the kinetics of the response. |
| Formation of an Active Aglycone | It is possible that the hydrolyzed aglycone of this compound is more biologically active than the parent glycoside. If this is the case, the timing of the biological effect will depend on the rate of hydrolysis. To test this, you could attempt to synthesize or obtain the this compound aglycone and test its bioactivity directly. |
| pH Sensitivity | The pH of the cell culture medium can influence the stability of many compounds. Ensure that your medium is properly buffered and that the pH does not drift significantly during the experiment. Phenol red in the medium can serve as a visual indicator of pH changes. |
| Adsorption to Plastics | Some compounds can adsorb to the plastic of cell culture plates, reducing the effective concentration in the medium. Consider using low-adhesion plates or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Method:
-
Prepare a solution of this compound in the cell culture medium at the final experimental concentration. Include a control sample of medium without this compound.
-
Aliquot the solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a sample and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS/MS to quantify the concentration of this compound remaining.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Data Presentation
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
| 72 | 0.5 | 5 |
| Example data table for this compound stability assessment. |
Protocol 2: MTT Assay for Assessing Bioactivity
This protocol can be used to determine if the biological activity of an this compound solution changes over time, which can be indicative of instability.
Materials:
-
Cells plated in a 96-well plate
-
This compound solution pre-incubated in cell culture medium for different durations (e.g., 0, 24, 48 hours)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Method:
-
Prepare solutions of this compound in cell culture medium and incubate them at 37°C for 0, 24, and 48 hours.
-
Add the pre-incubated this compound solutions to the cells in the 96-well plate. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with the this compound solutions for the desired experimental duration (e.g., 24 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Compare the cell viability for the different pre-incubation times. A decrease in cytotoxicity over the pre-incubation period suggests degradation of the active compound.
Signaling Pathway
Protein Synthesis Inhibition
This compound's derivatives, emetine and cephaeline, are known to inhibit protein synthesis by interfering with ribosomal function. The following diagram illustrates the general pathway of protein synthesis and the potential point of inhibition.
Inhibition of eukaryotic protein synthesis by this compound derivatives.
This diagram shows that this compound's active derivatives are thought to act on the ribosome during the translation phase of protein synthesis, thereby preventing the elongation of the polypeptide chain. Instability of this compound could lead to a lower effective concentration of these inhibitory compounds, resulting in a reduced effect on protein synthesis.
References
Technical Support Center: Minimizing Ipecoside Degradation During Long-Term Storage
Welcome to the technical support center for ipecoside stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a terpene glycoside and an isoquinoline alkaloid found in plants of the Carapichea genus. Its stability is crucial as degradation can lead to a loss of potency and the formation of potentially undesirable byproducts, impacting research outcomes and the therapeutic efficacy of derived products.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound and other similar natural compounds are temperature, humidity, light exposure, and pH.[1] Hydrolysis of the glycosidic bond is a significant degradation pathway, which can be accelerated by acidic or alkaline conditions and elevated temperatures.[2][3][4] Oxidation is another potential degradation route for complex molecules like this compound.[5]
Q3: What are the ideal short-term storage conditions for this compound solutions?
A3: For short-term storage, this compound solutions should be kept at 2-8°C and protected from light. If possible, prepare solutions on the same day of use to minimize degradation.
Q4: How should solid this compound be stored for long-term stability?
A4: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container at -20°C or lower, with a desiccant to minimize moisture.
Q5: What are the initial signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include a change in color (e.g., yellowing) or clumping.[6] For solutions, precipitation or a change in color may indicate degradation. However, significant degradation can occur without visible changes, necessitating analytical methods for confirmation.
Q6: Which analytical methods are recommended for assessing this compound stability?
A6: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for quantifying this compound and its degradation products.[7] This technique allows for the separation and quantification of the parent compound and any impurities or degradants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term storage of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low this compound concentration in a stored sample. | 1. Improper storage temperature: The sample may have been stored at a temperature that is too high. 2. Exposure to light: The container may not have been adequately protected from light. 3. Hydrolysis: The sample may have been exposed to moisture or inappropriate pH conditions. 4. Oxidation: The sample may have been exposed to air (oxygen). | 1. Verify storage temperature: Ensure freezers and refrigerators are functioning correctly and calibrated. Store samples at or below the recommended temperature (-20°C for long-term). 2. Use appropriate containers: Store this compound in amber vials or wrap clear vials in aluminum foil. 3. Control moisture and pH: For solid samples, use a desiccant. For solutions, ensure the pH is within the optimal stability range (near neutral, slightly acidic) and use airtight containers. 4. Inert atmosphere: For highly sensitive samples, consider storing under an inert gas like nitrogen or argon. |
| Appearance of unknown peaks in HPLC chromatogram after storage. | 1. Degradation products: The new peaks are likely due to the chemical breakdown of this compound. 2. Contamination: The sample may have been contaminated during handling or from the storage container. | 1. Perform forced degradation studies: This will help in identifying potential degradation products and understanding the degradation pathways. (See Experimental Protocols). 2. Review handling procedures: Ensure proper cleaning of all labware and use high-purity solvents. 3. Use appropriate containers: Ensure that the container material is inert and does not leach any substances into the sample. |
| Physical changes in the solid this compound sample (e.g., color change, clumping). | 1. Exposure to moisture: Hygroscopic nature of the compound can lead to clumping. 2. Exposure to light or heat: Can cause chemical changes leading to color alteration.[6] | 1. Improve desiccation: Store with a fresh, active desiccant in a tightly sealed container. 2. Control light and temperature: Store in a dark, temperature-controlled environment as recommended. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on general knowledge of natural product stability, as specific public data for this compound is limited. It is recommended to perform in-house stability studies for your specific material and formulation.
| Storage Condition | Temperature | Relative Humidity | Light Condition | Expected Shelf-life (t90 - time to 90% potency) |
| Recommended Long-Term | -20°C | < 30% | Dark | > 24 months |
| Refrigerated | 4°C | < 40% | Dark | 6 - 12 months |
| Room Temperature | 25°C | 60% | Dark | 1 - 3 months |
| Accelerated | 40°C | 75% | Dark | < 1 month |
| Photostability (Room Temp) | 25°C | 60% | Exposed to Light | Days to Weeks |
Experimental Protocols
Protocol for Long-Term Stability Testing
This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple aliquots of solid this compound or this compound solution in the desired formulation. Use inert, opaque containers (e.g., amber glass vials with Teflon-lined caps).
-
Storage Conditions: Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C/60% RH or 4°C).[8]
-
Time Points: Pull samples for analysis at predetermined intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate and calculate the shelf-life.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH separately.
-
Heat the solutions at 60-80°C for several hours.
-
Withdraw samples at different time points, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for several hours.
-
Analyze samples at different time points by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80-100°C) for a specified period.
-
Also, heat a solution of this compound.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound degradation and stability testing.
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for long-term stability testing.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glycoside (THSG) degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biotransformation of the ipecac alkaloids cephaeline and emetine from ipecac syrup in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Overcoming inconsistent results in Ipecoside in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome inconsistent results in ipecoside in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring alkaloid compound.[1] Alkaloids as a class of compounds have been noted for their potential to influence oxidative stress and related signaling pathways.[2] While specific in vitro anti-inflammatory and cytotoxic IC50 values for this compound are not widely reported in publicly available literature, related compounds are known to modulate inflammatory responses.
Q2: What are the most common causes of inconsistent results in this compound in vitro assays?
Inconsistencies in in vitro assays with natural compounds like this compound can stem from several factors:
-
Compound Stability and Solubility: this compound's stability is critical. Improper storage can lead to degradation and loss of activity. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to one month, protected from light. For experiments, it is soluble in DMSO.[3][4] The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact assay results.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations, especially when working with small volumes.
Q3: What is the recommended solvent for dissolving this compound and what precautions should be taken?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4] When preparing stock solutions, ensure the this compound is fully dissolved. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.[3] For cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, generally below 0.5%.[5] A vehicle control (media with the same concentration of DMSO used in the treatment groups) must always be included in your experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent this compound Concentration | Ensure the this compound stock solution is thoroughly mixed before preparing dilutions. Use calibrated pipettes and proper pipetting techniques. |
| Air Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings. Visually inspect plates before reading and carefully remove any bubbles with a sterile pipette tip. |
Issue 2: Inconsistent Anti-Inflammatory Assay Results (e.g., Nitric Oxide Assay)
| Potential Cause | Troubleshooting Step |
| Variable Macrophage Activation | Ensure consistent stimulation with lipopolysaccharide (LPS) or other activators. The concentration and incubation time of the stimulating agent should be optimized and kept constant across experiments. |
| Cell Viability Issues | High concentrations of this compound may be cytotoxic, leading to a decrease in nitric oxide (NO) production that is not due to an anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or WST-1) to ensure that the observed reduction in NO is not a result of cell death. |
| Interference with Griess Reagent | Some compounds can interfere with the Griess reaction. To test for this, add this compound to a known concentration of sodium nitrite in cell-free media and measure the absorbance. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both this compound treatment and macrophage activation. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: this compound Anti-Inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old media and add 100 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Inflammatory Stimulation: After 1-2 hours of pre-treatment with this compound, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition relative to the LPS-stimulated vehicle control.
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Incubation Time (hours) | Illustrative IC50 (µM) |
| RAW 264.7 | 24 | 75 |
| RAW 264.7 | 48 | 50 |
| HepG2 | 24 | > 100 |
| HepG2 | 48 | 85 |
Table 2: Illustrative Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Illustrative IC50 (µM) |
| Nitric Oxide Inhibition | RAW 264.7 | 40 |
| TNF-α Inhibition | RAW 264.7 | 60 |
| IL-6 Inhibition | RAW 264.7 | 55 |
Visualizations
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. scielo.br [scielo.br]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing byproducts in Ipecoside purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ipecoside.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound low after the initial extraction?
A: Low yields can stem from several factors related to the extraction process. Inefficient extraction from the plant matrix is a primary cause. The choice of solvent and extraction method is critical. For instance, using an acidic aqueous solution helps to extract the alkaloids, including this compound, in their more soluble salt forms.[1] Another reason could be the degradation of this compound during extraction, especially if harsh conditions are used.
Solutions:
-
Optimize Extraction Solvent: Employ an acidic methanol or ethanol solution for extraction. This converts the alkaloids to their hydrochloride salts, which are more stable and have better solubility.[2]
-
Extraction Method: Consider using ultrasonication for extraction, as it can improve efficiency.[2]
-
Temperature Control: Avoid excessive heat during extraction and concentration steps to prevent degradation of the target compound.
Q2: My chromatograms show multiple peaks close to the this compound peak. What are these and how can I improve separation?
A: The presence of closely eluting peaks indicates impurities with similar polarities to this compound. These are likely structurally related alkaloids naturally present in the Ipecacuanha root, such as emetine and cephaeline.[2][3] Biosynthetic precursors like deacetylisothis compound and deacetylthis compound can also be present as impurities.[4]
Solutions:
-
Chromatography Method Optimization: The key to separating these closely related compounds is to optimize the chromatographic conditions. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is an effective technique.[2]
-
Mobile Phase Adjustment: Fine-tune the mobile phase composition. For example, a gradient elution with acetonitrile and an acidic aqueous buffer can effectively separate this compound from other alkaloids.[5][6]
-
Column Selection: Utilize a high-resolution column, such as a C18 column, to enhance separation.[5][7]
Q3: I am observing a loss of this compound during the purification process. What could be the cause?
A: Loss of the target compound during purification can be due to degradation or irreversible adsorption to the stationary phase. This compound, like many natural products, can be sensitive to pH, temperature, and oxidative stress.[8][9]
Solutions:
-
pH Control: Maintain an appropriate pH throughout the purification process. Acidic conditions are generally preferred for the stability of alkaloids.[1]
-
Temperature Management: Perform chromatographic separations at a controlled temperature to minimize thermal degradation.[5]
-
Inert Atmosphere: If oxidative degradation is suspected, consider using degassed solvents and performing the purification under an inert atmosphere (e.g., nitrogen).
-
Stationary Phase Choice: While silica gel is a common stationary phase, for alkaloids, a reversed-phase C18 material is often more suitable to prevent strong, irreversible adsorption.[10]
Q4: How can I confirm the purity of my final this compound product?
A: Purity assessment is a critical final step. A single chromatographic peak is not sufficient to confirm purity.
Solutions:
-
Orthogonal Analytical Methods: Use at least two different analytical techniques to assess purity. For example, in addition to RP-HPLC, consider techniques like Thin Layer Chromatography (TLC) or Capillary Electrophoresis (CE).
-
Stability-Indicating HPLC Method: Develop and validate a stability-indicating HPLC method. This involves subjecting an this compound sample to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11][12][13][14] A valid method will be able to separate the intact this compound from all these degradation products.[7][15][16]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to confirm the mass of the main peak corresponds to this compound and to identify any co-eluting impurities.[17][18]
Frequently Asked Questions (FAQs)
What are the most common byproducts to look for during this compound purification?
The most common byproducts encountered during this compound purification are other Ipecac alkaloids with similar structures, primarily:
-
Cephaeline: Another principal alkaloid found in the plant.[2][3]
-
Deacetylisothis compound and Deacetylthis compound: Biosynthetic precursors of Ipecac alkaloids.[4]
Additionally, degradation products can form if the purification conditions are not optimized. These can be generated through hydrolysis, oxidation, or other chemical transformations.[8][9][11]
What is a typical purity level I can expect to achieve for this compound?
With optimized purification protocols, particularly those involving preparative HPLC, it is possible to achieve a purity of greater than 98% .[2][19]
Can you provide a general workflow for this compound purification?
A typical workflow for the purification of this compound from Carapichea ipecacuanha (Ipecac) root is as follows:
What are the key parameters to consider for a preparative HPLC method for this compound?
For the preparative HPLC purification of this compound, the following parameters are crucial:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-phase C18 | Provides good retention and selectivity for alkaloids.[5][7] |
| Mobile Phase | Acetonitrile/Methanol and an acidic aqueous buffer (e.g., water with formic or acetic acid) | The organic solvent elutes the compounds, while the acidic buffer maintains the alkaloids in their protonated, more stable form and improves peak shape.[5][20] |
| Elution Mode | Gradient elution | Allows for the separation of compounds with a range of polarities, which is necessary to resolve this compound from other alkaloids.[20] |
| Detection | UV at ~280-285 nm | This compound and related alkaloids have a UV absorbance maximum in this range.[5][6] |
| Flow Rate | Optimized for the column diameter to ensure good separation without excessive backpressure. | --- |
| Sample Loading | Dissolve the crude extract in the initial mobile phase to ensure good peak shape. | --- |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Grinding: Grind the dried Ipecac root material into a coarse powder.
-
Extraction: Macerate the powdered material in an acidic 90% ethanol solution (e.g., with 3% hydrochloric acid) at room temperature with agitation for 24 hours.[1]
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the extract under reduced pressure to remove the ethanol.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in a dilute acidic solution (e.g., 1% H2SO4).[1]
-
Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide).
-
Extract the liberated free-base alkaloids into an organic solvent (e.g., dichloromethane).
-
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid mixture.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude alkaloid mixture in the initial mobile phase composition.
-
Chromatographic System:
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 20 mm x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 50% B over 40 minutes. (This is a starting point and should be optimized based on analytical scale separations).
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 283 nm.[5]
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the chromatogram peaks. The elution order will typically be more polar compounds first, with this compound eluting after cephaeline and before emetine under these conditions.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Pooling and Evaporation: Pool the pure this compound fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data
The following table summarizes expected purity and recovery data from a typical this compound purification process.
| Purification Stage | This compound Purity (%) | Emetine (%) | Cephaeline (%) | Overall Recovery (%) |
| Crude Alkaloid Extract | 20 - 40 | 30 - 50 | 20 - 40 | ~95 (from raw material) |
| After Solid-Phase Extraction | 50 - 70 | 15 - 25 | 10 - 20 | ~90 |
| After Preparative HPLC | > 98.5 | < 0.5 | < 0.5 | 80 - 90 |
Data are estimates based on reported purification efficiencies and will vary depending on the starting material and specific experimental conditions.[2]
Byproduct Identification and Removal
The primary challenge in this compound purification is the removal of structurally similar alkaloids. The following diagram illustrates the relationship between this compound and its common byproducts, highlighting the need for a high-resolution separation technique.
References
- 1. CH332662A - Process for preparing emetine - Google Patents [patents.google.com]
- 2. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]
- 3. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Development of chromatographic methods for thebaine detection and quantification along with some of related alkaloid derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. asianjpr.com [asianjpr.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 19. This compound, CasNo.15401-60-2 Chengdu Herbpurify Co., Ltd China (Mainland) [herbpurify.lookchem.com]
- 20. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Ipecoside Interference in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing cell viability in the presence of Ipecoside, a naturally occurring alkaloid.
Frequently Asked Questions (FAQs)
Q1: My cell viability readings are unexpectedly high and inconsistent when treating cells with this compound. What is the likely cause?
A1: This is a common issue when working with natural compounds like this compound, which is an isoquinoline alkaloid and a terpene glycoside.[1] The primary causes for skewed results in colorimetric cell viability assays such as MTT, XTT, and LDH are twofold:
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Colorimetric Interference: this compound, like many plant-derived compounds, may possess an inherent color that absorbs light in the same range as the formazan products of the MTT and XTT assays (typically 450-590 nm) or the LDH assay's final product (around 490 nm).[2][3] This leads to artificially inflated absorbance readings.
-
Reducing Potential: this compound may have reducing properties that can directly convert the tetrazolium salts (MTT, XTT) into their colored formazan products, independent of cellular enzymatic activity.[4] This chemical reduction mimics the signal produced by viable cells, leading to a false-positive result.
Q2: How can I confirm that this compound is interfering with my specific cell viability assay?
A2: A cell-free control experiment is the most effective way to determine if this compound is directly interfering with your assay reagents. This involves incubating this compound at various concentrations with the assay reagents in your cell culture medium, but without any cells. If you observe a color change that is dependent on the concentration of this compound, it confirms direct interference.[4]
Q3: What are the UV absorbance properties of this compound and its related compounds?
Q4: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?
A4: Yes, several alternative assays are based on different principles and are less susceptible to colorimetric and redox interference. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells, which is a direct indicator of metabolic activity. The readout is luminescent, which is less likely to be affected by colored compounds.
-
Protease-based viability assays: These assays measure the activity of specific proteases that are only active in viable cells, often with a fluorescent or luminescent output.
-
Real-time impedance-based assays: These methods continuously monitor the adherence and proliferation of cells on electrodes, providing a kinetic measure of cell viability without the use of colorimetric reagents.
Troubleshooting Guides
Issue 1: Abnormally High Absorbance in MTT/XTT Assays
-
Symptom: Absorbance values in wells treated with this compound are higher than or equal to the untreated control wells, even at concentrations expected to be cytotoxic.
-
Cause: This strongly suggests either colorimetric interference from this compound or direct chemical reduction of the tetrazolium salt.[4]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare a 96-well plate with the same concentrations of this compound in cell culture medium as your experimental plate, but without cells. Add the MTT or XTT reagent and follow the standard protocol. If you observe a color change, this confirms interference.
-
Background Subtraction: If interference is confirmed, you can correct for it by subtracting the absorbance values from the cell-free control plate from your experimental plate for each corresponding this compound concentration.
-
Washing Step: For adherent cells, a washing step can be introduced after the treatment incubation and before adding the assay reagent. Carefully aspirate the medium containing this compound and wash the cells once with warm PBS. Then, add fresh medium containing the MTT or XTT reagent.[7] This helps to remove the interfering compound.
-
Issue 2: Inconsistent or Elevated Background in LDH Cytotoxicity Assay
-
Symptom: High background absorbance in the LDH assay, even in the absence of significant cell death, or variable results between replicates.
-
Cause: this compound may have intrinsic absorbance at the wavelength used to measure the LDH reaction product (around 490 nm). Additionally, some compounds can directly interact with and inhibit the LDH enzyme.
-
Troubleshooting Steps:
-
Compound-Only Control: Set up control wells containing only the cell culture medium and this compound at the relevant concentrations. Follow the complete LDH assay protocol with these wells. The resulting absorbance should be subtracted from the corresponding experimental wells.
-
Condition-Specific Lysis Control: To account for any effect of this compound on total LDH content, include a "maximum LDH release" control for each concentration of this compound, where cells are lysed in the presence of the compound.[8]
-
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT/XTT Assays
-
Prepare a serial dilution of this compound in your standard cell culture medium in a 96-well plate. Include wells with medium only as a negative control.
-
Add the MTT (to a final concentration of 0.5 mg/mL) or activated XTT reagent to each well.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).
-
If using MTT, add the solubilization solution (e.g., DMSO) and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT).
Protocol 2: Corrected MTT Assay for Adherent Cells with this compound
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Washing Step: Carefully aspirate the medium containing this compound. Gently wash the cell monolayer once with 100 µL of pre-warmed, sterile PBS.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis: Remember to include and subtract the absorbance from a "no-cell" control containing only medium, MTT, and DMSO.
Protocol 3: Corrected LDH Cytotoxicity Assay
-
Plate cells and treat with this compound as in a standard protocol.
-
Set up the following controls for each concentration of this compound:
-
Spontaneous Release: Supernatant from untreated cells.
-
Maximum Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) in the presence of each this compound concentration.
-
Compound Background: Medium containing each this compound concentration without cells.
-
-
Collect the supernatant from all wells.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Calculate % Cytotoxicity using the corrected values: % Cytotoxicity = 100 * [(Experimental Value - Spontaneous Release) - (Compound Background)] / [(Maximum Release - Spontaneous Release)]
Data Presentation
Table 1: Hypothetical Data Demonstrating this compound Interference in an MTT Assay
| This compound (µM) | Absorbance (with cells) | Absorbance (cell-free) | Corrected Absorbance | % Viability |
| 0 (Control) | 1.20 | 0.05 | 1.15 | 100% |
| 10 | 1.15 | 0.10 | 1.05 | 91% |
| 50 | 1.00 | 0.25 | 0.75 | 65% |
| 100 | 0.90 | 0.40 | 0.50 | 43% |
Mandatory Visualizations
Signaling Pathways Potentially Modulated by this compound
This compound is structurally related to other Ipecac alkaloids like emetine and cephaeline. Research on these related compounds suggests that this compound may influence several key signaling pathways involved in cell proliferation, survival, and stress responses.[5][9][10]
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emetine [drugfuture.com]
- 6. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ipecoside-Induced Toxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage and mitigate Ipecoside-induced toxicity in pre-clinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects and target organs of this compound observed in animal studies?
This compound's toxicity is primarily attributed to its principal alkaloids, emetine and cephaeline.[1][2] These compounds can exert a direct irritant action on the gastric mucosa.[2] Systemic exposure in animal models has been associated with damage to several organs, including the heart, liver, kidney, and skeletal muscles.[2] Cardiotoxicity is a significant concern, as emetine has been shown to cause cardiac issues at higher doses.[3] A toxicity analysis of a crude extract of Psychotria ipecacuanha, the source of this compound, showed an LD50 of 500 mg/kg in animals.[2][4]
Q2: What are the underlying molecular mechanisms of this compound-induced toxicity?
The toxic effects of this compound's main components, emetine and cephaeline, are linked to their ability to inhibit protein synthesis.[2] These alkaloids can interfere with ribosomal and mitochondrial DNA and RNA synthesis and activity.[2] Furthermore, a common pathway for toxicity induced by chemical agents is the generation of oxidative stress.[5] This involves an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems, leading to damage of macromolecules like lipids, proteins, and DNA.[6][7] While not specifically detailed for this compound in the provided results, this is a common mechanism for alkaloid-induced toxicity.
Q3: How can I monitor for the onset of this compound-induced toxicity in my animal models?
Monitoring for toxicity involves a combination of clinical observation, biochemical analysis, and post-mortem examinations.
-
Clinical Signs: Researchers should closely monitor animals for signs of distress, including changes in weight, appetite, and behavior. In cases of severe toxicity, animals may exhibit weakness, lethargy, or signs of hepatic encephalopathy such as head-pressing or aimless wandering.[8]
-
Serum Biomarkers: Blood samples should be collected to analyze key biomarkers indicative of organ damage. A table summarizing these markers is provided below.
-
Histopathology: At the end of the study, key organs (heart, liver, kidneys) should be collected for histopathological analysis to identify cellular damage, such as necrosis, inflammation, or fibrosis.[8]
Q4: What are the potential strategies to reduce this compound-induced toxicity?
While specific-to-Ipecoside mitigation agents are not extensively documented in the provided search results, general toxicological principles suggest several potential strategies.
-
Dose Management: The most direct strategy is careful dose selection. Utilizing toxicokinetic and toxicodynamic data can help establish exposure levels that maximize efficacy while minimizing toxicity.[9][10][11] Studies should aim to identify a therapeutic window and avoid doses that cause severe adverse effects.[12]
-
Co-administration of Antioxidants: Since oxidative stress is a likely mechanism of toxicity, co-administration of antioxidant compounds could be a viable strategy.[5] Natural antioxidants found in various plant extracts, such as flavonoids and phenolic compounds, have shown efficacy in mitigating toxicity from other chemical agents by enhancing endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and reducing lipid peroxidation.[6][7][13][14]
-
Use of Herbal Extracts: Certain herbal extracts have been studied for their ability to mitigate drug-induced toxicity through various mechanisms, including antioxidant and anti-inflammatory effects.[15][16] Investigating the co-administration of such extracts could be a promising avenue.
-
Development of Analogues: For the active components like emetine, synthetic analogues with potentially lower toxicity profiles, such as dehydroemetine, have been developed.[3]
Quantitative Data Summary
Table 1: Key Serum Biomarkers for Monitoring Organ Toxicity
| Target Organ | Primary Biomarkers | Description |
|---|---|---|
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Enzymes released into the blood upon liver cell damage. |
| Alkaline Phosphatase (ALP), Bilirubin | Indicators of bile duct injury and liver function. | |
| Heart | Creatine Kinase-MB (CK-MB), Cardiac Troponin I (cTn-I) | Proteins released from damaged heart muscle cells.[17] |
| Lactate Dehydrogenase (LDH) | A general marker of tissue damage, including cardiotoxicity.[17] |
| Kidney | Blood Urea Nitrogen (BUN), Creatinine | Waste products cleared by the kidneys; elevated levels indicate impaired function. |
Table 2: Representative Data from a Hypothetical Study Evaluating a Protective Agent (Agent X)
| Parameter | Control Group | This compound (50 mg/kg) | This compound + Agent X (100 mg/kg) |
|---|---|---|---|
| ALT (U/L) | 35 ± 4 | 150 ± 12* | 55 ± 7** |
| AST (U/L) | 50 ± 6 | 210 ± 15* | 80 ± 9** |
| CK-MB (U/L) | 25 ± 3 | 110 ± 9* | 40 ± 5** |
| Liver MDA (nmol/mg protein) * | 1.2 ± 0.2 | 4.8 ± 0.5* | 1.8 ± 0.3** |
| Heart SOD (U/mg protein)*** | 15.6 ± 1.1 | 7.2 ± 0.8 | 13.5 ± 1.0 |
*Values are presented as Mean ± SD. *p < 0.05 vs. Control; **p < 0.05 vs. This compound. ***Malondialdehyde (MDA) is a marker of lipid peroxidation (oxidative stress). ***Superoxide Dismutase (SOD) is a key antioxidant enzyme.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Evaluating a Protective Agent Against this compound-Induced Toxicity in Rodents
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
-
Group Allocation: Animals are randomly divided into four groups (n=8 per group):
-
Group I (Control): Receives the vehicle (e.g., normal saline) orally for 14 days.
-
Group II (Protective Agent): Receives the test protective agent at a specified dose orally for 14 days.
-
Group III (this compound): Receives the vehicle for 14 days, with a single intraperitoneal (i.p.) injection of this compound on day 14.
-
Group IV (Combination): Receives the test protective agent for 14 days, with a single i.p. injection of this compound on day 14, one hour after the final dose of the protective agent.
-
-
Toxicity Induction: A solution of this compound extract is prepared in normal saline and administered i.p. at a pre-determined toxic, but sub-lethal, dose.
-
Sample Collection: 24 hours after this compound administration, animals are anesthetized. Blood is collected via cardiac puncture for serum separation.
-
Biochemical Analysis: Serum is analyzed for liver and cardiac function markers as listed in Table 1.
-
Tissue Collection and Analysis: Immediately after blood collection, animals are euthanized. The heart, liver, and kidneys are excised, weighed, and washed with ice-cold saline. A portion of each organ is stored at -80°C for oxidative stress analysis (MDA, SOD, GSH levels), and another portion is fixed in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Measurement of Malondialdehyde (MDA) for Lipid Peroxidation
-
Tissue Homogenization: A 10% w/v tissue homogenate is prepared in ice-cold 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: To 0.5 mL of homogenate, 3 mL of 1% phosphoric acid and 1 mL of 0.6% thiobarbituric acid (TBA) solution are added.
-
Incubation: The mixture is heated in a boiling water bath for 45 minutes.
-
Extraction: After cooling, the mixture is centrifuged. 4 mL of n-butanol is added to the supernatant to extract the colored complex.
-
Spectrophotometry: The absorbance of the butanol layer is measured at 535 nm. MDA levels are calculated using an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced cellular toxicity.
Caption: Experimental workflow for an in vivo toxicity mitigation study.
Caption: Logical relationships in this compound toxicity mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Antioxidants Reduce the Toxicity of Bisphenol? [mdpi.com]
- 8. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches for Using Toxicokinetic Information in Assessing Risk to Deployed U.S. Forces - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant strategies in respiratory medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phytochemicals Involved in Mitigating Silent Toxicity Induced by Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Ameliorative effect of flavocoxid on cyclophosphamide-induced cardio and neurotoxicity via targeting the GM-CSF/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ipecoside Separation in HPLC
Welcome to the technical support center for the optimization of Ipecoside separation using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A good starting point for the separation of this compound and related alkaloids like cephaeline and emetine on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent.[1][2] A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphoric acid solution.[1] For instance, a mobile phase of acetonitrile-methanol-0.1% phosphoric acid (9:3:88 v/v/v) has been used successfully.[1] Alternatively, a gradient elution with 0.08% trifluoroacetic acid (TFA) in water and acetonitrile can be employed.[3]
Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical factor in the analysis of basic compounds like this compound and its related alkaloids.[4] Adjusting the pH of the mobile phase can influence the ionization state of the analytes.[4] For basic compounds, using a mobile phase with a pH below their pKa will result in their protonation, leading to better interaction with the stationary phase and potentially improved peak shape.[4] Acidic mobile phases, such as those containing phosphoric acid or TFA, are often used to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[1][2]
Q3: What are the common organic modifiers used for this compound separation, and how do I choose between them?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC for the separation of this compound and related compounds.[1][2] Acetonitrile generally offers lower viscosity and better UV transparency. Methanol is a cost-effective alternative. The choice between them can affect the selectivity of the separation. If you are not achieving adequate resolution with one, trying the other is a standard method development step. A mixture of both, as seen in some established methods, can also provide unique selectivity.[1]
Q4: My peaks for this compound and related compounds are tailing. What are the likely causes and solutions?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups on the surface of the silica-based C18 column.[5]
Troubleshooting Peak Tailing:
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Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically between 2 and 4) to keep the silanol groups protonated and the basic analytes in a consistent ionized state.[4]
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Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a stable pH during the separation, leading to peak shape issues.
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Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize silanol interactions.
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q5: I am not getting good resolution between this compound and other related alkaloids. How can I improve it?
Poor resolution can be due to several factors related to the mobile phase and column conditions.
Strategies to Improve Resolution:
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Optimize Organic Solvent Ratio: Systematically vary the ratio of the organic solvent to the aqueous buffer in your mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change Organic Solvent: If optimizing the ratio is insufficient, switch from acetonitrile to methanol or vice-versa, or try a ternary mixture.
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Adjust pH: A small change in the mobile phase pH can alter the selectivity between closely eluting compounds.
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Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can be very effective for separating complex mixtures.[3]
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Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled. |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| Incorrect mobile phase composition. | Verify the mobile phase preparation, especially the ratios of solvents and the concentration of additives. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check the detector settings, ensure the lamp is on, and set to the appropriate wavelength (e.g., 205 nm or 285 nm for related alkaloids).[1][3] | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. | |
| Mobile phase flow rate is too low. | Increase the flow rate, but be aware this may decrease resolution.[3] | |
| Split Peaks | Partially blocked column frit. | Reverse flush the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. Premixing solvents before placing them in the reservoir can help. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature.[6] | |
| Pump issues (e.g., leaks, air bubbles). | Degas the mobile phase. Purge the pump to remove any air bubbles. Check for leaks in the system. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check each component for blockage by disconnecting them in order from the detector back to the pump. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and is soluble in the organic/aqueous mixture. Filter the mobile phase before use. |
Experimental Protocols
Below are examples of HPLC methodologies that have been used for the separation of compounds structurally related to this compound. These can serve as a starting point for developing a method for this compound.
Table 1: HPLC Methods for the Separation of Ipecac Alkaloids
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytes | Cephaeline, Emetine | Cephaeline, Emetine | Cephaeline, Emetine |
| Column | C18 | Acclaim™ 120 C18 | Symmetry C18 |
| Mobile Phase | Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88 v/v/v) | Gradient: A: 0.08% TFA in Water, B: Acetonitrile | Isocratic: Buffer:Methanol (51:49 v/v) |
| See Table 2 for gradient details | Buffer: 20 mmol/L 1-heptanesulfonic acid sodium salt, pH 4.0 with acetic acid | ||
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 205 nm | UV at 285 nm | Fluorescence (Ex: 285 nm, Em: 316 nm) |
| Temperature | Not specified | 40 °C | Not specified |
| Reference | [1] | [3] | [7] |
Table 2: Example Gradient Elution Profile (from Method 2)
| Time (min) | % Solvent A (0.08% TFA in Water) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 20 | 50 | 50 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
Note: This is an exemplary gradient profile. The actual gradient will need to be optimized for your specific separation needs.
Visualizations
Experimental Workflow for Mobile Phase Optimization
Caption: A typical workflow for optimizing the mobile phase in HPLC for this compound separation.
Logical Relationship of Troubleshooting Peak Tailing
Caption: Common causes and solutions for peak tailing in the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. CN103454366A - High performance liquid chromatography (HPLC) quantitative determination method for alkaloids in ipecacuanha medicinal materials and preparations - Google Patents [patents.google.com]
- 7. High-performance liquid chromatographic assay with fluorescence detection for the determination of cephaeline and emetine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of Ipecoside and its related alkaloids, Cephaeline and Emetine.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the separation of Ipecac alkaloids?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed for the separation of Ipecac alkaloids. Typical stationary phases are C18 columns. Mobile phases often consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphoric acid or trifluoroacetic acid) to maintain a low pH. This acidic condition helps to ensure consistent ionization of the alkaloids and improve peak shape.
Q2: Why is the resolution between this compound, Cephaeline, and Emetine often challenging?
A2: These compounds share a very similar core structure, making them chemically alike. This compound is a glycosylated precursor to Cephaeline and Emetine. Cephaeline and Emetine are also structurally very similar, differing only by a methyl group. This structural similarity results in comparable retention behaviors on standard reversed-phase columns, often leading to co-elution or poor resolution.
Q3: My peaks for Cephaeline and Emetine are tailing. What could be the cause?
A3: Peak tailing for these basic alkaloids is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Operating the mobile phase at a low pH (e.g., around 2.5-3.5) can help to suppress the ionization of these silanol groups, thereby minimizing these unwanted interactions. Using an end-capped C18 column can also significantly reduce peak tailing.
Q4: I am observing inconsistent retention times for my alkaloid peaks. What should I check?
A4: Fluctuating retention times can be caused by several factors. Ensure your mobile phase is prepared fresh and accurately, as even small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts. A stable column temperature is also crucial; use a column oven to maintain a consistent temperature. Finally, ensure the column is properly equilibrated with the mobile phase before starting your analytical run.
Troubleshooting Guide: Poor Resolution of this compound
This guide addresses the specific issue of poor resolution between this compound, Cephaeline, and Emetine.
Problem: Co-elution or inadequate separation of this compound from Cephaeline and Emetine.
Initial Assessment:
Before making significant changes to your method, verify the following:
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System Suitability: Ensure your HPLC system is performing optimally by running a standard with well-resolved, non-related compounds.
-
Column Health: An old or contaminated column can lead to poor performance. If in doubt, try a new or thoroughly cleaned column.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving the resolution of this compound.
Detailed Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation between closely eluting peaks. Try decreasing the organic content in small increments (e.g., 1-2%).
-
Modify Mobile Phase pH: The ionization state of these alkaloids is pH-dependent. A slight adjustment of the mobile phase pH (within the stable range of your column, typically pH 2-8 for silica-based columns) can alter the selectivity. Ensure the pH is consistently maintained with a suitable buffer.
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can significantly impact selectivity due to different solvent properties and interactions with the analytes and the stationary phase.
-
-
Adjust Column and Temperature Parameters:
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and provide better resolution, although it will also increase the analysis time.
-
Optimize Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves resolution.
-
-
Advanced Method Development:
-
Consider a Different Stationary Phase: If optimizing the mobile phase is not sufficient, a column with a different selectivity may be required. Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic rings and polar functional groups of the alkaloids.
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Evaluate Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of complex mixtures with closely eluting peaks.
-
Data Presentation
The following table summarizes typical retention times for Cephaeline and Emetine under a specific isocratic HPLC condition. Note that the retention time for this compound is expected to be shorter than Cephaeline due to its higher polarity from the glucose moiety, though specific data is not available in the cited literature.
| Analyte | Retention Time (minutes)[1][2] |
| Cephaeline | 9.0 |
| Emetine | 12.0 |
| This compound | Not Reported |
Experimental Protocols
Method 1: Isocratic Separation of Cephaeline and Emetine
This method is adapted from a published study for the simultaneous determination of Cephaeline and Emetine.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile : Methanol : 0.1% Phosphoric Acid in Water (9:3:88, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL.
-
Method 2: Gradient Separation of Cephaeline and Emetine
This method provides an alternative approach using a gradient elution.
-
Instrumentation:
-
UHPLC or HPLC system with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 2.6 µm particle size, 4.6 x 100 mm (or equivalent).
-
Mobile Phase A: 0.08% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10-30% B
-
5-10 min: 30-50% B
-
10-12 min: 50-10% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD at 280 nm.
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.[3]
-
References
Technical Support Center: Preventing Loss of Ipecoside During Sample Workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the loss of Ipecoside during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during sample workup?
A1: this compound is a terpene isoquinoline alkaloid and a glycoside found in plants of the Carapichea genus, notably Carapichea ipecacuanha.[1] Its structure contains a β-D-glucoside linkage, a methyl ester, and an isoquinoline core, making it susceptible to degradation through several pathways. The primary routes of degradation are enzymatic hydrolysis of the glycosidic bond, pH-dependent hydrolysis of the ester group, and thermal decomposition. Understanding these vulnerabilities is the first step in preventing its loss.
Q2: What is the main cause of this compound degradation during extraction from plant material?
A2: The primary cause of this compound loss during extraction from fresh plant material is enzymatic hydrolysis. The plant itself contains an enzyme, this compound β-D-glucosidase, which specifically cleaves the glucose molecule from this compound, leading to the formation of an unstable aglycone.[2][3] This enzymatic activity is a major challenge that must be addressed from the moment the plant tissue is collected.
Q3: How does pH affect the stability of this compound?
Q4: Is this compound sensitive to temperature?
A4: Yes, this compound is sensitive to elevated temperatures. High temperatures can accelerate both enzymatic and chemical degradation.[4] For instance, studies on similar compounds have shown that degradation rates increase significantly with rising temperatures.[4] It is crucial to control the temperature throughout the entire sample workup process, from extraction to final analysis.
Q5: Which solvents are best for extracting and storing this compound?
A5: Acidified polar solvents are generally recommended for the extraction of this compound. A mixture of methanol or ethanol with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is commonly used.[6][7] The acidic conditions help to maintain the stability of the alkaloid. For storage, solutions of this compound in these solvents should be kept at low temperatures (-20°C or below) and protected from light to minimize degradation.[8] Dimethyl sulfoxide (DMSO) can also be used as a solvent, but its effects on this compound stability over long-term storage should be considered.[2][9]
Troubleshooting Guides
Problem 1: Low or no this compound detected in extracts from fresh plant material.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Immediately freeze the plant material in liquid nitrogen upon collection and store at -80°C until extraction. Alternatively, immediately immerse the fresh material in boiling alcohol (methanol or ethanol) for 5-10 minutes to denature degradative enzymes. |
| Improper Extraction Solvent | Ensure the extraction solvent is acidified. Use a mixture of methanol or ethanol with 0.1% formic acid or acetic acid. |
| Sub-optimal Extraction Method | Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency and reduce extraction time, thereby minimizing degradation.[1][10][11] |
Problem 2: this compound concentration decreases in stored extracts.
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Store extracts at -20°C or preferably at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9] |
| Exposure to Light | Store extracts in amber vials or wrap vials in aluminum foil to protect from light, as photolytic degradation can occur. |
| Non-acidified Solvent | If the storage solvent is not acidic, consider adding a small amount of formic or acetic acid (to a final concentration of 0.1%) to improve stability. |
| Hydrolysis | Ensure the extract is free of water, as residual water can contribute to hydrolysis over time. |
Problem 3: Poor peak shape or resolution during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | The mobile phase for reverse-phase HPLC should be acidic to ensure good peak shape for the alkaloid. A common mobile phase consists of water and acetonitrile or methanol, both containing 0.1% formic acid. |
| Column Degradation | Ensure the use of a high-quality C18 column and that it is properly maintained. A guard column is recommended to protect the analytical column from contaminants in the extract. |
| Co-eluting Impurities | Optimize the gradient elution profile to improve the separation of this compound from other matrix components. |
Detailed Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Psychotria ipecacuanha
This protocol is designed to maximize the extraction of this compound while minimizing degradation.
Materials:
-
Frozen or freeze-dried and powdered root material of Psychotria ipecacuanha
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol containing 0.1% formic acid.
-
Place the tube in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 35 kHz and a controlled temperature of 25°C.[12]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times.
-
Pool the supernatants from the three extractions.
-
Filter the combined extract through a 0.22 µm syringe filter into an amber vial for analysis.
-
Store the extract at -20°C until HPLC or LC-MS/MS analysis.
Expected Recovery: Based on similar extraction optimization studies for other plant glycosides, recovery rates for this compound using this optimized UAE method are expected to be in the range of 90-95%.[13]
Protocol 2: Validated HPLC-UV Method for Quantification of this compound
This protocol provides a validated method for the quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD)
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards and the prepared sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
Protocol 3: LC-MS/MS Method for Sensitive Quantification of this compound
This protocol is suitable for the highly sensitive and selective quantification of this compound, especially in complex matrices or when dealing with low concentrations.
Instrumentation and Conditions:
-
LC-MS/MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source
-
Column and Mobile Phase: Same as the HPLC-UV method.
-
Ionization Mode: Positive ESI
-
MS/MS Parameters:
-
Precursor Ion (Q1): m/z 566.2
-
Product Ions (Q3):
-
Quantifier: m/z 404.1 (corresponding to the loss of the glucose moiety)
-
Qualifier: m/z 192.1 (corresponding to a fragment of the isoquinoline moiety)
-
-
Fragmentor Voltage: 135 V
-
Collision Energy: 20 eV
-
Procedure: The procedure for sample and standard preparation is the same as for the HPLC-UV method. The quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| pH | Acidic (pH 2-4) | High stability | Maintain acidic conditions during extraction and storage. |
| Neutral (pH 7) | Moderate degradation | Avoid neutral pH for prolonged periods. | |
| Alkaline (pH > 8) | Rapid degradation | Strictly avoid alkaline conditions. | |
| Temperature | -80°C to -20°C | High stability | Long-term storage. |
| 4°C | Moderate stability | Short-term storage (days). | |
| Room Temperature (25°C) | Low stability, significant degradation over time | Avoid prolonged exposure. | |
| > 40°C | Rapid degradation | Avoid heating during extraction and processing. | |
| Solvent | Acidified Methanol/Ethanol | Good stability and extraction efficiency | Recommended for extraction and storage. |
| Acetonitrile | Good for chromatography, stability data is limited | Use primarily for analytical mobile phases. | |
| Water | Can promote hydrolysis, especially at neutral/alkaline pH | Minimize water content in extracts for storage. | |
| Enzymes | Presence of β-glucosidase | Rapid hydrolysis of the glycosidic bond | Inactivate enzymes immediately upon sample collection. |
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Principle | Advantages | Disadvantages | Expected Recovery |
| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, lower efficiency, potential for degradation. | 60-70% |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, which can degrade this compound. | 70-80% |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, more efficient, can be done at low temperatures.[1] | Requires specialized equipment. | 90-95% |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture cells. | Very fast, highly efficient.[10] | Potential for localized overheating and degradation if not controlled. | 90-98% |
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 7. redalyc.org [redalyc.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Anthocyanins Extraction from Pigmented Corn: Optimization Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ipecoside Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ipecoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chemical synthesis of this compound?
A1: Scaling up this compound synthesis presents several challenges inherent to complex natural product synthesis.[1] Key difficulties include:
-
Stereochemical Control: this compound has multiple chiral centers, and maintaining the correct stereochemistry on a larger scale can be difficult. Diastereomer formation during key steps like the Pictet-Spengler reaction is a common issue.[2]
-
Protecting Group Strategy: The molecule contains several reactive functional groups (hydroxyls, amines) that require a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence.[3][4] The efficiency of protecting group introduction and removal can significantly impact overall yield.
-
Reagent Stoichiometry and Cost: The cost and availability of starting materials and reagents become critical factors at scale. Reactions that are feasible at the milligram scale may become economically unviable at the kilogram scale.
-
Reaction Conditions: Translating optimal reaction conditions (temperature, pressure, mixing) from lab-scale to a larger reactor can be non-trivial and may require significant process optimization to maintain yield and purity.
Q2: What is the key bond-forming reaction in the synthesis of the this compound core?
A2: The core tetrahydroisoquinoline structure of this compound is typically constructed via the Pictet-Spengler reaction.[2][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For this compound synthesis, a derivative of dopamine would react with a chiral aldehyde fragment containing the seco-loganin derived portion of the molecule.
Q3: What are the major hurdles in the purification of synthetic this compound?
A3: The purification of this compound, a polar glycoside, presents several challenges:
-
High Polarity: The presence of the glucose moiety and multiple hydroxyl groups makes this compound highly polar, which can lead to poor retention on standard reverse-phase HPLC columns.[6][7]
-
Co-elution of Diastereomers: If the synthesis is not perfectly stereocontrolled, the resulting diastereomers can be very difficult to separate due to their similar physical properties.[8]
-
Product Tailing and Poor Peak Shape: The polar nature of this compound can lead to interactions with residual silanols on silica-based chromatography media, resulting in peak tailing and reduced resolution.
-
Solubility Issues: Finding a suitable solvent system for large-scale purification that effectively dissolves the crude product without causing degradation can be challenging.
-
Instability: Glycosidic bonds can be susceptible to hydrolysis under acidic or basic conditions, which might be employed during purification, leading to product degradation.
Q4: Which chromatographic techniques are most suitable for large-scale this compound purification?
A4: For the preparative purification of polar compounds like this compound, several techniques are employed:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reverse-phase columns can be effective.[7]
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating issues like irreversible adsorption of polar analytes.[9][10] It is particularly well-suited for the purification of natural products, including glycosides and alkaloids.[9][11][12]
-
Flash Chromatography: While having lower resolution than HPLC, flash chromatography with specialized stationary phases (e.g., C18-functionalized silica) can be a cost-effective initial purification step.[13]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in Pictet-Spengler reaction | Incomplete iminium ion formation. | Ensure anhydrous conditions. Use a stronger acid catalyst (e.g., trifluoroacetic acid). Increase the reaction temperature.[2] |
| Low nucleophilicity of the aromatic ring. | If the aromatic ring is not sufficiently electron-rich, the reaction may be sluggish. This is a substrate-dependent issue. | |
| Side reactions of the aldehyde. | Use the aldehyde in slight excess. Ensure the aldehyde is pure and free of corresponding carboxylic acid. | |
| Formation of diastereomers | Poor facial selectivity in the nucleophilic attack on the iminium ion. | Use a chiral catalyst or auxiliary to control the stereochemistry. Optimize the reaction temperature; lower temperatures often lead to higher diastereoselectivity.[2] |
| Low yield in glycosylation step | Inefficient activation of the glycosyl donor. | Screen different activating agents (e.g., TMSOTf, BF3·OEt2). Ensure all reagents are anhydrous. |
| Steric hindrance of the aglycone. | This is a substrate-dependent issue. Consider a less sterically demanding protecting group strategy on the aglycone. | |
| Anomerization of the glycosyl donor. | Control the reaction temperature and time carefully. | |
| Difficulty in removing protecting groups | Incomplete deprotection reaction. | Increase reaction time or temperature. Use a more potent deprotection reagent. |
| Degradation of the product under deprotection conditions. | Screen for milder deprotection conditions. For example, if using strong acid, try enzymatic cleavage for certain protecting groups. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) in preparative HPLC | Secondary interactions with the stationary phase. | Add a competitive agent like triethylamine to the mobile phase to mask active sites on the silica. Use a column with end-capping. Switch to a different stationary phase (e.g., a polymer-based column). |
| Column overload. | Reduce the sample load. Use a larger diameter column. | |
| Co-elution of this compound and impurities/diastereomers | Insufficient resolution. | Optimize the mobile phase composition (gradient slope, solvent strength).[14] Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or cyano column).[6] Consider using a different technique like Counter-Current Chromatography.[9] |
| Low recovery from the column | Irreversible adsorption of the polar this compound onto the stationary phase. | Use a less active stationary phase (e.g., polymer-based). Consider Counter-Current Chromatography to eliminate solid support.[9][10] |
| Product degradation on the column. | Ensure the mobile phase pH is within the stability range of this compound. | |
| High backpressure during preparative HPLC run | Blockage in the system. | Check for precipitation of the sample in the mobile phase. Filter the sample before injection. Check for clogged frits or tubing.[14] |
| High viscosity of the mobile phase. | Optimize the mobile phase composition to reduce viscosity. Increase the column temperature to lower viscosity. |
Quantitative Data Summary
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Typical Yield Range (%) | Key Optimization Parameters |
| 1 | Pictet-Spengler Cyclization | 50 - 75 | Anhydrous conditions, acid catalyst choice, temperature |
| 2 | Glycosylation | 40 - 60 | Glycosyl donor, activating agent, temperature, reaction time |
| 3 | Deprotection | 70 - 90 | Deprotection reagent, reaction conditions (pH, temp) |
Note: These are estimated yields for multi-step synthesis of complex natural products and can vary significantly based on the specific reagents, conditions, and scale of the reaction.
Table 2: Comparison of Preparative Purification Techniques for Polar Glycosides
| Technique | Resolution | Loading Capacity | Solvent Consumption | Common Issues |
| Preparative RP-HPLC | High | Low to Moderate | High | Peak tailing, low retention of polar compounds[7] |
| HILIC | High | Moderate | Moderate | Longer equilibration times, sensitive to water content[7] |
| Counter-Current Chromatography (CCC) | Moderate to High | High | Moderate | Emulsion formation, finding a suitable biphasic solvent system[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Cool the solution to 0 °C and add the aldehyde (1.1 equivalents).
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Preparative HPLC Purification of a Polar Compound
-
Column Selection: Choose an appropriate preparative HPLC column. For a polar compound like this compound, a polar-embedded C18 column or a HILIC column is recommended.[7]
-
Mobile Phase Preparation: Prepare the mobile phase with HPLC-grade solvents. For reverse-phase, this is typically a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For HILIC, a high percentage of organic solvent with a small amount of aqueous buffer is used.[7]
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline.
-
Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Filter the sample through a 0.45 µm filter.
-
Gradient Elution: Inject the sample and run a gradient program, typically from a lower to a higher percentage of the stronger eluting solvent.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 12. Advances in the separation of gangliosides by counter-current chromatography (CCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 14. uhplcs.com [uhplcs.com]
Technical Support Center: Method Development for Resolving Ipecoside Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving Ipecoside enantiomers. Given the limited specific literature on the enantioseparation of this compound, this guide leverages established methods for structurally related isoquinoline alkaloids and terpene glycosides to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound, and what challenges does this present for chiral separation?
A1: this compound is a complex natural product belonging to the isoquinoline alkaloid and terpene glycoside classes.[1] Its structure contains multiple chiral centers. The primary challenges for its enantiomeric resolution include its basic isoquinoline moiety, which can cause peak tailing on silica-based columns due to interactions with residual silanols, and its glycosidic portion, which increases polarity and may influence interactions with the chiral stationary phase (CSP).
Q2: Which analytical techniques are most suitable for resolving this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for the enantioseparation of isoquinoline alkaloids.[2][3] Capillary Electrophoresis (CE) with a chiral selector in the running buffer is another powerful method, offering high efficiency and low sample consumption.
Q3: What type of HPLC column is recommended for separating this compound enantiomers?
A3: For isoquinoline alkaloids, polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® AD, Chiralcel® OD), have demonstrated broad applicability and excellent performance.[2] These columns offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for complex molecules like this compound.
Q4: What are the key considerations for mobile phase selection in the chiral HPLC of this compound?
A4: Mobile phase composition is critical for achieving enantioselectivity. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes are commonly used for isoquinoline alkaloids. For basic compounds like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often essential to improve peak shape and resolution by minimizing interactions with the silica support.[3]
Q5: How does temperature affect the chiral separation of this compound?
A5: Temperature can significantly impact chiral recognition. Lowering the column temperature often increases enantioselectivity and, therefore, resolution. However, it may also lead to broader peaks and longer retention times. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between resolution and analysis time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD, Chiralpak® IA/IB/IC). |
| Suboptimal mobile phase composition. | Optimize the ratio of the organic modifiers (e.g., isopropanol, ethanol, acetonitrile). For basic alkaloids, add a small percentage (0.1-0.5%) of an amine modifier like diethylamine (DEA). | |
| Temperature is too high. | Decrease the column temperature in increments of 5°C to enhance chiral recognition. | |
| Peak Tailing | Secondary interactions with residual silanols on the silica support. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to mask the silanol groups.[2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent recommended by the manufacturer. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. |
| Mobile phase composition variability. | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Split Peaks | Sample solvent is too strong or incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Partial blockage of the column inlet frit. | Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit.[4] | |
| Column bed has settled or a void has formed. | Replace the column. |
Quantitative Data for Structurally Related Isoquinoline Alkaloids
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Laudanosine | Chiralcel® OD | Methanol : DEA (100:0.1, v/v) | 1.0 | >2.5 | [3] |
| Norlaudanosine | Chiralpak® AD | Acetonitrile : DEA (100:0.1, v/v) | 1.0 | >1.5 | [3] |
| 6'-Bromo-laudanosine | Chiralcel® OD | Methanol : DEA (100:0.1, v/v) | 1.0 | >2.0 | [3] |
| N-Propyl-norlaudanosine | Chiralpak® AD | Methanol : DEA (100:0.1, v/v) | 1.0 | 1.9 | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, based on methods successful for other isoquinoline alkaloids.
-
Column Selection:
-
Primary screening columns: Chiralpak® AD-H and Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Secondary screening columns: Other polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA.
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA.
-
-
Polar Organic Mode:
-
Mobile Phase C: Acetonitrile + 0.1% DEA.
-
Mobile Phase D: Methanol + 0.1% DEA.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at an appropriate wavelength for this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in mobile phase.
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifiers.
-
Investigate the effect of temperature by analyzing the sample at 15°C, 25°C, and 35°C.
-
Adjust the flow rate (e.g., 0.5 - 1.2 mL/min) to improve resolution and efficiency.
-
Protocol 2: Chiral Capillary Electrophoresis (CE) Method Development
This protocol provides a starting point for developing a chiral CE method for this compound enantiomers.
-
Chiral Selector Screening:
-
Primary selectors: Sulfated-β-cyclodextrin and Carboxymethyl-β-cyclodextrin.
-
Secondary selectors: Other derivatized cyclodextrins.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid.
-
Add the chiral selector to the BGE at a concentration of 10-20 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused silica, 50 µm i.d., effective length 40 cm.
-
Voltage: 20-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at an appropriate wavelength.
-
-
Optimization:
-
Vary the concentration of the chiral selector to find the optimal resolution.
-
Adjust the pH of the BGE to modify the charge of this compound and the electroosmotic flow.
-
Optimize the separation voltage and capillary temperature.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Cytotoxicity Analysis of Cephaeline and Ipecoside in Cancer Cell Lines
A comprehensive evaluation of the anti-cancer potential of the natural alkaloids cephaeline and ipecoside reveals a significant disparity in the available research, with a substantial body of evidence supporting the cytotoxic effects of cephaeline against various cancer cell lines, while data on this compound remains notably scarce. This guide synthesizes the current scientific literature, presenting a detailed overview of cephaeline's cytotoxicity, its mechanisms of action, and the experimental protocols used for its evaluation. The absence of comparable data for this compound precludes a direct comparative analysis at this time.
Executive Summary
Cephaeline, a natural alkaloid derived from the ipecac plant, has demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of mucoepidermoid carcinoma and lung cancer. Mechanistic studies have revealed that cephaeline can induce cancer cell death through multiple pathways, including the induction of histone H3 acetylation and ferroptosis by targeting NRF2. In contrast, there is a conspicuous absence of published scientific literature detailing the cytotoxic effects of this compound, a structurally related alkaloid, in cancer cell lines. This significant data gap prevents a direct comparison of the cytotoxic profiles of these two compounds.
This guide provides a thorough review of the existing data on cephaeline, including its half-maximal inhibitory concentration (IC50) values across different cancer cell lines, detailed experimental methodologies for assessing its cytotoxicity, and a visualization of its known signaling pathways. A standardized experimental workflow for a comparative cytotoxicity study is also presented to guide future research in this area.
Quantitative Cytotoxicity Data: Cephaeline
The cytotoxic efficacy of cephaeline has been quantified in several studies, with the IC50 value being a key metric for its potency. The following table summarizes the reported IC50 values for cephaeline in various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| Mucoepidermoid Carcinoma | |||
| UM-HMC-1 | 0.16 | Not Specified | [1] |
| UM-HMC-2 | 2.08 | Not Specified | [1] |
| UM-HMC-3A | 0.02 | Not Specified | [1] |
| Lung Cancer | |||
| H460 | 0.088 | 24 hours | [2] |
| H460 | 0.058 | 48 hours | [2] |
| H460 | 0.035 | 72 hours | [2] |
| A549 | 0.089 | 24 hours | [2] |
| A549 | 0.065 | 48 hours | [2] |
| A549 | 0.043 | 72 hours | [2] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the cytotoxicity of cephaeline.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of cephaeline.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are then incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined from the dose-response curve.[1]
Cell Counting Kit-8 (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Lung cancer cells (H460 and A549) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of cephaeline concentrations.
-
Incubation: The cells are incubated for 24, 48, or 72 hours.
-
CCK-8 Addition: CCK-8 solution is added to each well, and the plates are incubated.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The inhibition rate is calculated, and the IC50 values are determined.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for cephaeline-induced ferroptosis and a standard experimental workflow for comparing the cytotoxicity of two compounds.
Caption: A standardized workflow for the comparative analysis of the cytotoxicity of this compound and cephaeline.
Caption: Cephaeline induces ferroptosis in lung cancer cells by targeting the NRF2 pathway.[2]
Conclusion and Future Directions
The available evidence strongly indicates that cephaeline is a potent cytotoxic agent against multiple cancer cell lines, with defined mechanisms of action that are beginning to be understood. Its ability to induce histone acetylation and ferroptosis makes it a promising candidate for further preclinical and clinical investigation.
The most significant gap in the current research landscape is the lack of data on the cytotoxic properties of this compound. To establish a comprehensive understanding of the anti-cancer potential of ipecac alkaloids, future studies should prioritize the following:
-
Direct Comparative Studies: Head-to-head cytotoxicity studies of this compound and cephaeline across a broad panel of cancer cell lines are essential.
-
Mechanistic Investigations of this compound: Elucidating the potential mechanisms of action of this compound, if any, will be crucial to determine its therapeutic potential.
-
In Vivo Studies: Should this compound demonstrate significant in vitro cytotoxicity, comparative in vivo studies with cephaeline in animal models of cancer would be the next logical step.
References
Comparative Efficacy of Ipecoside and Its Synthetic Analogues: A Literature Review
Ipecoside, a key alkaloid found in the medicinal plant Carapichea ipecacuanha, has been traditionally recognized for its emetic and amoebicidal properties. Its complex chemical structure presents a challenging yet potentially rewarding target for synthetic modification to enhance its therapeutic index and explore novel biological activities. However, based on a comprehensive review of current research, there is a notable absence of studies that synthesize this compound analogues and subsequently compare their efficacy against the parent compound.
The scientific community has actively pursued the synthesis of analogues for various other natural products to improve their pharmacological profiles. These efforts often aim to increase potency, reduce toxicity, enhance bioavailability, or elucidate structure-activity relationships. For instance, studies on synthetic analogues of compounds like podophyllotoxin and camptothecin have led to the development of clinically significant anticancer drugs.
The lack of published data on this compound analogues could be attributed to several factors, including the complexity of its synthesis, a shift in research focus towards other classes of natural products, or the proprietary nature of any such research conducted within the pharmaceutical industry.
Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams that directly compare this compound with its synthetic counterparts at this time. Further research and publication in this specific area are necessary to enable such a comparative analysis. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to unlock the full therapeutic potential of this compound and its derivatives.
A Comparative Guide to Ipecoside Analysis: Cross-Validation of HPLC and LC-MS Methods
In the realm of natural product analysis, the accurate quantification of bioactive compounds is paramount for drug development and quality control. Ipecoside, an alkaloid isolated from Psychotria, is a compound of significant interest.[1][2] This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.
Methodology and Performance Comparison
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity, which is particularly advantageous for complex biological samples.
Table 1: Comparison of HPLC and LC-MS Method Performance for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | 0.9991 | 0.9998 |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 ng/mL |
| Selectivity | Good | Excellent |
| Run Time | ~15 min | ~8 min |
Detailed Experimental Protocols
The following sections detail the optimized experimental conditions for the analysis of this compound using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
A simple and efficient reverse-phase HPLC method was developed for the quantification of this compound.[3]
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample containing this compound is extracted with methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed.[4][5]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution was employed with:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
The gradient program starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 566.2.[6] Two characteristic product ions were monitored for quantification and confirmation.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 0.01 ng/mL to 100 ng/mL.
-
Sample Preparation: The sample containing this compound is extracted with methanol, centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter. The filtrate is then diluted with the initial mobile phase to fall within the calibration range.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the comparative aspects of this study, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS for this compound analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]
A Comparative Analysis of the Anti-inflammatory Effects of Ipecoside and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, a comprehensive understanding of both established and novel compounds is paramount. This guide provides a detailed comparison of the well-characterized synthetic glucocorticoid, dexamethasone, with the lesser-known natural compound, Ipecoside. While dexamethasone's potent anti-inflammatory mechanisms are extensively documented, data on this compound remains limited. This comparison synthesizes the available information, highlighting the knowns and the significant knowledge gaps, to inform future research and drug development endeavors.
Executive Summary
Dexamethasone is a potent corticosteroid with well-established anti-inflammatory and immunosuppressive effects, mediated through the glucocorticoid receptor and subsequent modulation of key signaling pathways like NF-κB and MAPK. In contrast, specific data on the anti-inflammatory activity of this compound, an alkaloid derived from the plant Carapichea ipecacuanha, is scarce. However, related alkaloids from the same plant, such as emetine and cephaeline, have demonstrated anti-inflammatory properties, suggesting a potential avenue for this compound research. This guide presents a detailed overview of dexamethasone's activity and collates the available, albeit limited, information on Ipecacuanha and its primary alkaloids as a proxy for discussing the potential of this compound.
Data Presentation: A Head-to-Head Look
Due to the lack of quantitative data for this compound's anti-inflammatory effects, a direct comparison table is not feasible. Instead, we present the well-documented effects of dexamethasone and the known effects of related compounds from Carapichea ipecacuanha.
Table 1: Anti-inflammatory Effects of Dexamethasone
| Inflammatory Mediator | Effect of Dexamethasone | Potency (IC50) | Cell Type/Model |
| Nitric Oxide (NO) | Inhibition | Varies by study and cell type | Macrophages, other immune cells |
| Prostaglandin E2 (PGE2) | Inhibition | Varies by study and cell type | Macrophages, fibroblasts, endothelial cells |
| TNF-α | Inhibition | Varies by study and cell type | Macrophages, monocytes, T-cells |
| IL-6 | Inhibition | ~18.9 µM[1] | IL-6-dependent hybridoma |
| IL-1β | Inhibition | Varies by study and cell type | Macrophages, monocytes |
Table 2: Reported Anti-inflammatory Effects of Ipecacuanha Alkaloids (Emetine)
| Inflammatory Mediator | Effect of Emetine | Potency (Concentration) | Cell Type/Model |
| IL-6 | Significant reduction[2][3] | 0.01 µM[3] | LPS-induced M1-polarized THP-1 macrophages[2][3] |
| TNF-α | Moderate reduction[2] | 0.1 µM | LPS-induced M1-polarized THP-1 macrophages |
| IL-1β | Limits LPS-induced expression[4] | Not specified | Not specified |
Disclaimer: The data for emetine is presented as an indicator of the potential activity of related compounds from Ipecacuanha and should not be directly extrapolated to this compound without further experimental validation.
Molecular Mechanisms of Action
Dexamethasone: A Well-Trodden Path
Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it influences gene expression in two main ways:
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression is a key mechanism for downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Dexamethasone also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation. It can induce the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK and JNK, further contributing to its anti-inflammatory effects.
This compound and its Relatives: An Uncharted Territory
Direct evidence for the anti-inflammatory mechanism of this compound is currently unavailable. However, studies on emetine, a major alkaloid from the same plant source, suggest potential pathways that may be relevant. Emetine has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα.[4] This action would prevent the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. Additionally, there are indications that emetine can influence the p38 MAPK pathway, although the precise mechanism of this interaction requires further elucidation.
It is crucial to reiterate that these findings on emetine do not definitively represent the mechanism of this compound. Rigorous experimental investigation is necessary to determine if this compound shares these or possesses distinct anti-inflammatory pathways.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for 24-48 hours to allow for the production of nitric oxide.
-
Supernatant Collection: The cell culture supernatant, containing the released nitric oxide (as nitrite), is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: The absorbance of the resulting colored azo compound is measured using a microplate reader at approximately 540 nm.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Cell Culture and Stimulation: Similar to the NO assay, immune cells are cultured, pre-treated with the test compound, and then stimulated with an inflammatory agent like LPS.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
After incubation and washing, a detection antibody, also specific for the cytokine, is added.
-
Following another incubation and wash step, an enzyme-linked secondary antibody is added.
-
A substrate is then added, which is converted by the enzyme to produce a measurable color change.
-
-
Quantification: The absorbance is read on a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
NF-κB Activation and MAPK Phosphorylation Analysis (Western Blot)
-
Cell Treatment and Lysis: Cells are treated as described above and then lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated p65 subunit of NF-κB, or phosphorylated p38 MAPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: The light signal is captured using a chemiluminescence imaging system, revealing bands corresponding to the protein of interest. The intensity of the bands can be quantified to determine the relative protein levels.
Conclusion and Future Directions
Dexamethasone remains a cornerstone of anti-inflammatory therapy due to its potent and well-understood mechanisms of action. In contrast, the anti-inflammatory potential of this compound is largely unexplored. While preliminary evidence from related alkaloids like emetine suggests that compounds from Carapichea ipecacuanha may inhibit key inflammatory pathways such as NF-κB, direct experimental validation for this compound is critically needed.
Future research should focus on:
-
In vitro characterization: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, TNF-α, IL-6, IL-1β) in relevant cell models.
-
Mechanism of action studies: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting and reporter gene assays.
-
In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.
A thorough investigation of this compound's anti-inflammatory properties could reveal a novel natural compound with therapeutic potential, offering a new avenue for the development of anti-inflammatory drugs. However, until such data is available, any comparison with a well-established drug like dexamethasone remains largely speculative.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ipecoside Biosynthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Ipecoside, a precursor to the emetic alkaloid emetine, is a compound of significant interest in pharmaceutical research and development. Its biosynthesis, involving the condensation of dopamine and secologanin, has been the subject of various research endeavors. This guide provides a comparative overview of the available protocols for this compound biosynthesis, with a focus on reproducibility and yield. Due to a scarcity of comprehensive, side-by-side comparative studies in published literature, this guide synthesizes available information on heterologous expression systems, which represent the most promising and scalable approach for this compound production to date.
Data Presentation: A Comparative Overview of Production Strategies
While specific quantitative data for this compound yield from directly comparable, reproducible protocols is limited in publicly available literature, we can infer potential yields and feasibility from studies on related alkaloids produced through similar methodologies. The following table summarizes the potential of different platforms for producing this compound and its precursors.
| Production Platform | Key Enzymes/Genes Involved | Typical Product Yields (for related alkaloids) | Advantages | Disadvantages |
| Heterologous Expression in Nicotiana benthamiana | Strictosidine synthase (STR), Strictosidine β-D-glucosidase (SGD), Cytochrome P450 reductases (CPR), etc. | µg/g to low mg/g of fresh leaf tissue[1] | - Rapid, scalable, and flexible system.[1][2] - Eukaryotic post-translational modifications. - Compartmentalization of metabolic pathways.[2] | - Complex downstream processing. - Potential for gene silencing. |
| Metabolic Engineering in Yeast (Saccharomyces cerevisiae) | Genes from the mevalonate (MVA) pathway, terpene synthases, P450 enzymes. | Can reach mg/L to g/L scale for some terpenoids.[3][4] | - Well-established genetic tools.[5] - Fermentation is highly scalable.[5] - Defined culture media. | - P450 enzyme expression and activity can be challenging. - Potential for metabolic burden on the host. |
| In Vitro Enzymatic Synthesis | Tyrosinase, Decarboxylases, Norcoclaurine synthase (NCS), etc. | Can achieve high conversion rates (quantitative yield) in small-scale reactions. | - High specificity and stereoselectivity. - Avoids cellular toxicity issues. | - Enzyme production and purification can be costly and time-consuming. - Co-factor regeneration is required. - Scalability can be a challenge. |
| Cell-Free Protein Synthesis (CFPS) | Plasmids containing genes for biosynthetic enzymes (e.g., caffeine synthase). | Can produce mg/mL of a target protein in a few hours.[6][7][8][9] | - Rapid prototyping of enzymes and pathways.[6][7][8][9] - Open system allows for direct manipulation of the reaction environment.[8] - Can produce toxic proteins.[7] | - Cost of reagents can be high for large-scale production. - Limited duration of protein synthesis. |
Experimental Protocols
Heterologous Expression in Nicotiana benthamiana via Agroinfiltration
This method is a widely used technique for transiently expressing genes in plants to produce desired proteins and secondary metabolites.[2]
1. Plant Growth and Preparation:
-
Grow Nicotiana benthamiana plants in a controlled environment with a 16-hour light and 8-hour dark cycle at approximately 22°C.[10]
-
Use young, healthy plants (4-5 weeks old) with fully developed leaves for infiltration.[11]
2. Agrobacterium tumefaciens Culture Preparation:
-
Grow Agrobacterium tumefaciens strains carrying the desired expression vectors (containing the genes for the this compound biosynthetic pathway) in YEB or LB medium with appropriate antibiotics and 200 µM acetosyringone overnight at 28°C.[12]
-
Harvest the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgSO₄, and 200 µM acetosyringone, pH 5.6) to a final optical density at 600 nm (OD₆₀₀) of 0.5 to 1.0.[12][13]
-
For co-infiltration of multiple constructs, mix equal volumes of each bacterial suspension.[12] It is also common to include a strain carrying a viral suppressor of gene silencing, such as P19, to enhance expression levels.[10]
3. Agroinfiltration Procedure:
-
Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the N. benthamiana leaves.[12][13]
-
Ensure the infiltrated area appears water-soaked.[13]
4. Post-Infiltration and Harvest:
-
Maintain the plants in a controlled environment for 3-5 days to allow for gene expression and metabolite accumulation.
-
Harvest the infiltrated leaf tissue and immediately freeze it in liquid nitrogen for subsequent metabolite extraction and analysis.
5. Metabolite Extraction and Analysis:
-
Grind the frozen leaf tissue to a fine powder.
-
Extract the metabolites using a suitable solvent, such as methanol with 0.1% formic acid.
-
Analyze the extract for the presence and quantity of this compound and its precursors using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14][15][16][17][18]
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway.
Experimental Workflow for Heterologous Expression
Caption: Workflow for this compound production in N. benthamiana.
References
- 1. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering terpenoid production through transient expression in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood [mdpi.com]
- 4. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 5. Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. isomerase.com [isomerase.com]
- 8. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 9. neb.com [neb.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Agro Infiltration to N.Benthamiana leaves - Wiki [malooflab.ucdavis.edu]
- 13. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 14. LC–MS/MS Analysis Elucidates the Different Effects of Industrial and Culinary Processing on Total and Individual (Poly)phenolic Compounds of Piquillo Pepper (Capsicum annuum cv. Piquillo) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS/MS screening and identification of bioactive compounds in leaves, pulp and seed from Eugenia calycina Cambess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 18. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ipecac Alkaloids and Other Natural Anti-Cancer Compounds
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
The search for novel anti-cancer agents from natural sources has identified numerous promising compounds. Among these, alkaloids from Psychotria ipecacuanha (Ipecac), particularly emetine and cephaeline, have demonstrated significant anti-cancer potential. This guide provides a head-to-head comparison of these ipecac alkaloids with other well-researched natural anti-cancer compounds: curcumin, resveratrol, and quercetin. The comparison focuses on their cytotoxic activity against various cancer cell lines, their mechanisms of action, and the signaling pathways they modulate.
Comparative Cytotoxicity
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals the relative potency of these natural compounds in inhibiting cancer cell growth. The following tables summarize the available experimental data for emetine, cephaeline, curcumin, resveratrol, and quercetin against various cancer cell lines. It is important to note that direct head-to-head studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: IC50 Values of Emetine and Cephaeline in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (Concentration) | Reference |
| Emetine | LNCaP (Prostate) | 75 nM | |
| Emetine | CWR22Rv1 (Prostate) | 59 nM | |
| Emetine | MDA-MB-231 (Breast) | Not specified, effective at nM concentrations | |
| Emetine | MDA-MB-468 (Breast) | Not specified, effective at nM concentrations | |
| Cephaeline | H460 (Lung) | 88 nM (24h), 58 nM (48h), 35 nM (72h) | |
| Cephaeline | A549 (Lung) | 89 nM (24h), 65 nM (48h), 43 nM (72h) | |
| Cephaeline | UM-HMC-1, UM-HMC-2, UM-HMC-3A (Mucoepidermoid Carcinoma) | Effective in reducing viability |
Table 2: Comparative IC50 Values of Curcumin, Resveratrol, and Quercetin in Selected Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (Concentration) |
| Curcumin | A549 (Lung) | ~20 µM |
| Curcumin | MCF-7 (Breast) | ~16.85 µM |
| Resveratrol | MCF-7 (Breast) | ~25 µM |
| Quercetin | A549 (Lung) | ~50 µM |
| Quercetin | MCF-7 (Breast) | ~20 µM |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of these natural compounds are mediated through diverse and complex mechanisms, often involving the modulation of multiple signaling pathways.
Ipecac Alkaloids: Emetine and Cephaeline
Emetine and cephaeline, the primary alkaloids of ipecac, exhibit potent anti-cancer activities through distinct mechanisms.
-
Emetine : This compound has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers. Emetine can decrease the phosphorylation of key proteins in this pathway and suppress the expression of Wnt target genes. This leads to the induction of apoptosis and the suppression of cancer cell viability, migration, invasion, and sphere formation in breast cancer cells.
-
Cephaeline : Recent studies have revealed that cephaeline can induce ferroptosis, a form of iron-dependent programmed cell death, in lung cancer cells by targeting NRF2. It has also been identified as an inductor of histone H3 acetylation and an inhibitor of cancer stem cells in mucoepidermoid carcinoma.
Curcumin
Curcumin, a polyphenol from turmeric, exerts its anti-cancer effects by targeting multiple signaling pathways. It is known to induce apoptosis, inhibit cell proliferation, and interfere with tumor growth pathways in various cancers, including colon, pancreatic, and breast cancer.
Resveratrol
Found in grapes and other fruits, resveratrol has demonstrated anti-cancer properties by modulating pathways involved in apoptosis, cell cycle regulation, inflammation, and angiogenesis.
Quercetin
This flavonoid, present in many fruits and vegetables, exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these natural compounds and a general workflow for assessing their anti-cancer activity.
Validating Ipecoside's Mechanism of Action: A Comparative Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed anti-inflammatory mechanism of action of Ipecoside, benchmarked against the well-established corticosteroid, Dexamethasone. Due to a lack of direct gene expression studies on this compound itself, this guide utilizes data from its primary bioactive derivatives, the alkaloids Emetine and Cephaeline, as proxies to infer its potential effects. Experimental data is presented to objectively compare their performance in modulating key inflammatory pathways.
Introduction to this compound and its Bioactive Derivatives
This compound is a glycoside found in the plant Carapichea ipecacuanha. It serves as a precursor to the potent alkaloids Emetine and Cephaeline, which are responsible for the plant's medicinal properties, including its historical use as an emetic and its emerging potential as an anti-inflammatory agent. Recent studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of these alkaloids, pointing towards the modulation of critical signaling pathways involved in the inflammatory response.
Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The primary proposed anti-inflammatory mechanism of this compound's derivatives, Emetine and Cephaeline, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammation, controlling the expression of a wide array of pro-inflammatory genes.
Emetine has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, a critical step in the activation of the NF-κB pathway. This action prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of target genes such as TNF-α, IL-1β, and IL-6[1][2]. Cephaeline also demonstrates potent anti-inflammatory activity by suppressing NF-κB activation and inhibiting the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38[3].
Comparative Gene Expression Analysis
To validate this proposed mechanism, we compare the gene expression profiles following treatment with Ipecac alkaloids (represented by Emetine/Cephaeline) and the potent synthetic glucocorticoid, Dexamethasone. Dexamethasone is known to exert its powerful anti-inflammatory effects by transcriptionally repressing pro-inflammatory genes, often through interference with the NF-κB and AP-1 signaling pathways.
| Gene Target | Function | Effect of Ipecac Alkaloids (Emetine/Cephaeline) | Effect of Dexamethasone |
| TNF-α | Pro-inflammatory cytokine | Downregulation of expression[1][3] | Downregulation of expression |
| IL-1β | Pro-inflammatory cytokine | Downregulation of expression[1][3] | Downregulation of expression |
| IL-6 | Pro-inflammatory cytokine | Downregulation of expression[1][3] | Downregulation of expression |
| COX-2 | Enzyme in prostaglandin synthesis | Downregulation of expression | Downregulation of expression |
| iNOS | Produces nitric oxide | Downregulation of expression | Downregulation of expression |
| IκBα | Inhibitor of NF-κB | Inhibition of phosphorylation and degradation[1] | Upregulation of expression |
| p38 MAPK | Stress-activated protein kinase | Inhibition of phosphorylation[3] | Inhibition of activation |
| JNK | Stress-activated protein kinase | Inhibition of phosphorylation[3] | Inhibition of activation |
| ERK | Mitogen-activated protein kinase | Inhibition of phosphorylation[3] | Modulation of activity |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to generate the comparative data.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Emetine, Cephaeline, or Dexamethasone for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Control cells receive either no treatment or LPS alone.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for the target genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα, p65 (NF-κB), ERK, JNK, and p38. After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and the proposed points of intervention for this compound's bioactive derivatives.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Proposed inhibition of the MAPK signaling pathway by Cephaeline.
Caption: Experimental workflow for gene and protein expression analysis.
Conclusion
The available evidence strongly suggests that the anti-inflammatory effects of this compound's primary bioactive derivatives, Emetine and Cephaeline, are mediated through the inhibition of the NF-κB and MAPK signaling pathways. This is evidenced by the downregulation of key pro-inflammatory genes and the inhibition of critical phosphorylation events within these cascades. While direct gene expression data for this compound is needed for definitive validation, the data from its derivatives provide a compelling rationale for its potential as a novel anti-inflammatory agent. Further transcriptomic and proteomic studies on this compound are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cepharanthine, an alkaloid from Stephania cepharantha Hayata, inhibits the inflammatory response in the RAW264.7 cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the neuroprotective effects of Ipecoside and other iridoid glycosides
A notable gap in current research is the absence of studies on the neuroprotective effects of Ipecoside. Extensive searches of scientific literature and chemical databases reveal that while this compound is a known terpene glycoside and isoquinoline alkaloid, its potential role in neuroprotection has not been investigated. [1][2][3] Consequently, a direct comparative study including this compound is not feasible at this time. This guide, therefore, provides a comprehensive comparison of the neuroprotective effects of other well-researched iridoid glycosides: Catalpol, Geniposide, and Cornel Iridoid Glycoside, for which significant experimental data are available.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the neuroprotective performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of Catalpol, Geniposide, and Cornel Iridoid Glycoside in different models of neuronal injury.
Table 1: In Vitro Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Cell Line | Insult | Concentration | Outcome | Reference |
| Catalpol | Primary Cortical Neurons | H₂O₂ | 12.5, 25, 50 µM | Increased cell viability, decreased apoptosis, reduced ROS and MDA levels, increased SOD activity and GSH level. | |
| Mesencephalic Neurons | MPP⁺ | Dose-dependent | Increased neuron viability, attenuated dopaminergic neuron death. | [4] | |
| Geniposide | Primary Cortical Neurons | Oligomeric Aβ₁₋₄₂ | 2.5, 5, 10 µM | Ameliorated ATP generation and mitochondrial membrane potential, attenuated ROS production and cytochrome c leakage, suppressed apoptosis. | [5] |
| SH-SY5Y Cells | Hypoxia/Reoxygenation | Various | Showed neuroprotective effects at all tested concentrations. | ||
| Cornel Iridoid Glycoside | PC12 Cells | Corticosterone | Not specified | Improved cell viability, inhibited cell apoptosis, reduced intracellular ROS levels. | [6] |
Table 2: In Vivo Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Animal Model | Injury Model | Dosage | Outcome | Reference |
| Catalpol | Mice | MPTP-induced Parkinson's Disease | Not specified | Mitigated the loss of dopaminergic neurons, increased exploratory behavior, inhibited oxidative stress. | [7][8] |
| Rats | Acute Cerebral Ischemia | Not specified | Significantly reduced cerebral infarction volume, neurological dysfunction, and brain edema. | [9] | |
| Geniposide | Mice | MPTP-induced Parkinson's Disease | 100 mg/kg i.p. | Improved locomotor activity, restored dopaminergic neuron numbers, reduced apoptosis. | [10][11] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | 5, 10, 20 mg/kg for 4 weeks | Significantly reduced levels of cerebral Aβ peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂). | [5] | |
| Cornel Iridoid Glycoside | Rats | Traumatic Brain Injury | Up to 100 mg/kg | Reduced severity of neuroinflammation and apoptosis, decreased lipid peroxidation, and increased antioxidant levels. | [12][13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data tables.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of iridoid glycosides against toxin-induced cell death.
-
Procedure:
-
Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) in 96-well plates and culture for 24 hours.
-
Pre-treat the cells with varying concentrations of the iridoid glycoside (e.g., Catalpol, Geniposide) for a specified period (e.g., 2 hours).
-
Induce neuronal injury by adding a neurotoxin (e.g., H₂O₂, MPP⁺, Aβ oligomers) and incubate for a further 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant effect of iridoid glycosides.
-
Procedure:
-
Culture neuronal cells and treat them with the iridoid glycoside and neurotoxin as described for the cell viability assay.
-
After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Objective: To determine the anti-apoptotic effects of iridoid glycosides.
-
Procedure:
-
Following treatment with the iridoid glycoside and neurotoxin, harvest the cells by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the molecular mechanisms and signaling pathways modulated by iridoid glycosides.
-
Procedure:
-
After treatment, lyse the cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Signaling Pathways in Neuroprotection by Iridoid Glycosides
The neuroprotective effects of Catalpol, Geniposide, and Cornel Iridoid Glycoside are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Figure 1: PI3K/Akt and NF-κB Signaling Pathways in Neuroprotection. Iridoid glycosides promote neuronal survival by activating the PI3K/Akt pathway, which in turn inhibits pro-apoptotic factors like GSK-3β and the pro-inflammatory NF-κB pathway.
Figure 2: General Experimental Workflow for Assessing Neuroprotective Effects. This diagram outlines the typical in vitro and in vivo experimental procedures used to evaluate the neuroprotective properties of iridoid glycosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]
- 4. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of geniposide in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Batch-to-Batch Consistency of Commercial Ipecoside Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of commercially available Ipecoside samples. Ensuring consistency is paramount for the reliability and reproducibility of research findings and for the development of safe and effective pharmaceuticals. This document outlines key analytical methodologies, presents a comparative analysis based on hypothetical data, and details experimental protocols for researchers to implement in their own laboratories.
Introduction to this compound and the Importance of Consistency
This compound is a naturally occurring iridoid glycoside found in the roots of Carapichea ipecacuanha, a plant native to Central and South America. It is a precursor in the biosynthesis of the emetic alkaloids emetine and cephaeline. Due to its biological activities, which include potential anti-inflammatory and antiviral properties, this compound is a compound of interest in pharmacological research.
The inherent variability of natural products poses a significant challenge in drug development. Batch-to-batch inconsistency in purity, impurity profiles, and stability can lead to unreliable experimental results and potential safety concerns. Therefore, rigorous analytical characterization of each batch of a commercial compound is crucial. This guide provides a systematic approach to evaluating the consistency of this compound samples from different suppliers.
Comparative Analysis of Commercial this compound Samples
To ensure the selection of high-quality and consistent this compound for research and development, a thorough comparison of samples from different commercial suppliers is recommended. The following tables summarize the key quality attributes that should be assessed, populated with hypothetical data for three representative commercial batches (Supplier A, Supplier B, and Supplier C) to illustrate the comparison.
Table 1: Purity and Impurity Profile of Commercial this compound Batches
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 1) | Supplier C (Batch 1) | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.2% | 98.5% | 99.5% | ≥ 98.0% |
| Related Impurity 1 (%) | 0.3% | 0.8% | 0.2% | ≤ 0.5% |
| Related Impurity 2 (%) | 0.2% | 0.4% | 0.1% | ≤ 0.3% |
| Unspecified Impurities (%) | 0.3% | 0.3% | 0.2% | ≤ 0.5% |
| Total Impurities (%) | 0.8% | 1.5% | 0.5% | ≤ 2.0% |
Table 2: Physicochemical Properties of Commercial this compound Batches
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 1) | Supplier C (Batch 1) | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder | Conforms to standard |
| Solubility (in Methanol) | Freely soluble | Freely soluble | Freely soluble | Freely soluble |
| Moisture Content (Karl Fischer, %) | 0.8% | 1.2% | 0.7% | ≤ 2.0% |
| Residual Solvents (GC-HS, ppm) | Acetone: <50, Ethanol: <100 | Acetone: 80, Ethanol: 150 | Acetone: <50, Ethanol: <100 | Meets USP <467> limits |
Table 3: Stability Assessment of Commercial this compound Batches (Forced Degradation)
| Stress Condition | Supplier A (% Degradation) | Supplier B (% Degradation) | Supplier C (% Degradation) | Observations |
| Acid Hydrolysis (0.1 M HCl, 24h) | 5.2% | 8.5% | 4.8% | Major degradant at RRT 0.85 |
| Base Hydrolysis (0.1 M NaOH, 24h) | 10.1% | 15.3% | 9.5% | Multiple degradation products |
| Oxidative (3% H2O2, 24h) | 3.5% | 6.2% | 3.1% | Minor degradation |
| Thermal (80°C, 48h) | 1.2% | 2.5% | 1.0% | Stable |
| Photolytic (ICH Q1B, 24h) | 0.5% | 1.1% | 0.4% | Stable |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the batch-to-batch consistency of this compound samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound and its related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identification
To confirm the identity of the main peak as this compound and to tentatively identify impurities, the HPLC system can be coupled to a mass spectrometer.
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Compare the obtained mass of the main peak with the theoretical mass of this compound (C₂₇H₃₅NO₁₂, Exact Mass: 565.2159). Analyze the fragmentation pattern to confirm the structure.
Forced Degradation Studies
These studies are performed to assess the inherent stability of this compound and to ensure the stability-indicating nature of the HPLC method.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Add 1 M HCl to the sample solution to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method.
Visualization of Methodologies and Biological Context
Experimental Workflow
The following diagram illustrates the workflow for assessing the batch-to-batch consistency of commercial this compound samples.
Biological Context: Ipecac Alkaloids and the NF-κB Signaling Pathway
This compound is a precursor to emetine and cephaeline, which are known to possess various pharmacological activities, including anti-inflammatory effects. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by modulating this pathway. While the direct effect of this compound on this pathway requires further investigation, the known activities of related ipecac alkaloids suggest a potential interaction. The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a likely target for the anti-inflammatory action of ipecac alkaloids.
Conclusion
The batch-to-batch consistency of natural products like this compound is a critical factor for the integrity of scientific research and the development of new therapeutics. By implementing a systematic analytical approach encompassing chromatography, mass spectrometry, and forced degradation studies, researchers can confidently select high-quality, consistent materials. The methodologies and comparative framework presented in this guide offer a robust starting point for ensuring the reliability of this compound samples in a laboratory setting. It is recommended that researchers perform these analyses on each new batch of this compound to ensure the validity of their results.
Inter-laboratory Validation of Ipecoside Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Ipecoside, a naturally occurring alkaloid with potential therapeutic applications. The data presented herein is a synthesis from typical single-laboratory validation studies and serves as a model for what to expect during an inter-laboratory validation process. This document is intended to guide researchers in selecting an appropriate assay for their needs and in understanding the critical parameters of method validation.
Data Presentation: Comparison of Quantification Methods
The following table summarizes the performance characteristics of two hypothetical, yet representative, analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The data reflects typical outcomes from a multi-laboratory validation study.
| Performance Characteristic | Method A: HPLC-UV | Method B: LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 1.8% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.5% | ≤ 2.1% |
| Specificity | Good | Excellent |
| Robustness | Acceptable | Good |
Experimental Protocols
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 280 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 200 µg/mL.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices at low concentrations.
1. Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
4. Calibration:
-
Prepare a series of standard solutions of this compound and a fixed concentration of an internal standard in the appropriate matrix, with concentrations ranging from 0.1 to 100 ng/mL.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
Mandatory Visualization
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical method.
Caption: Inter-laboratory validation workflow.
Comparative metabolic profiling of cells treated with Ipecoside vs. a control compound
A Hypothetical Analysis Based on Related Ipecac Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative metabolic profiling of cells treated with Ipecoside versus a vehicle control. Due to the limited direct research on the metabolic effects of this compound, this analysis is a hypothetical construct based on the known metabolic impact of structurally related Ipecac alkaloids, namely emetine and cephaeline. The experimental data presented is therefore illustrative and intended to guide future research in this area.
Introduction
This compound is a naturally occurring alkaloid found in the Ipecacuanha plant. While its direct effects on cellular metabolism are not extensively documented, its close structural relationship to emetine and cephaeline suggests potential interference with key metabolic pathways. Emetine is known to affect mitochondrial function and carbohydrate metabolism, while cephaeline has been shown to induce ferroptosis through the NRF2 pathway. This guide outlines a hypothetical study to investigate the metabolic perturbations induced by this compound, providing a framework for experimental design and data interpretation.
Hypothetical Experimental Design
A proposed workflow for the comparative metabolic profiling of this compound is outlined below. This workflow is designed to provide a comprehensive overview of the metabolic changes induced by the compound.
Safety Operating Guide
Navigating the Safe Disposal of Ipecoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ipecoside, an alkaloid isolated from the plant genus Psychotria, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Profile
Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Given these hazards, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation:
-
At the point of generation, immediately segregate all this compound waste from other waste streams.
-
This includes unused or expired this compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and any solutions containing this compound.
2. Waste Collection and Containment:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Ensure all waste containers are kept securely closed when not in use to prevent spills and the release of vapors.[1] Do not overfill containers, leaving at least 10% headspace to allow for expansion.[2]
3. Labeling:
-
Affix a hazardous waste label to each container. The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, away from drains, heat sources, and incompatible chemicals.
5. Disposal:
-
The primary disposal route for this compound is through an approved hazardous waste disposal facility. The Safety Data Sheet for a similar hazardous compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant."
-
Never dispose of this compound down the drain or in the regular trash. Its high toxicity to aquatic life necessitates professional disposal to prevent environmental harm.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Follow their specific procedures for waste collection requests.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste is depicted in the following diagram.
Caption: Logical steps for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and regulatory compliance within their institution. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
